9-Aminoacridine-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
9-aminoacridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-12-8-4-1-2-7-11(8)17-13-9(12)5-3-6-10(13)14(16)18/h1-7H,(H2,15,17)(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQAEEYIUMQDHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10147854 | |
| Record name | 9-Aminoacridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10147854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106988-43-6 | |
| Record name | 9-Aminoacridine-4-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106988436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Aminoacridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10147854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of 9-Aminoacridine-4-carboxamide
Introduction: A Potent Scaffold in Cancer Chemotherapy
The 9-aminoacridine-4-carboxamide scaffold represents a significant class of synthetic antitumor agents with potent activity against a range of cancer cell lines.[1] These compounds have been the subject of extensive research due to their profound effects on cellular proliferation and their potential for therapeutic development. At the core of their anticancer activity lies a multifaceted mechanism of action, primarily centered on the disruption of DNA topology and the inhibition of essential nuclear enzymes. This guide provides a detailed exploration of the molecular and cellular mechanisms underpinning the efficacy of 9-aminoacridine-4-carboxamides, intended for researchers, scientists, and professionals in the field of drug development.
The planar tricyclic structure of the acridine ring is a key determinant of its biological activity, allowing it to function as a classic DNA intercalator.[2][3] This physical insertion between the base pairs of the DNA double helix is the foundational event that triggers a cascade of cellular responses, ultimately leading to cell cycle arrest and apoptosis.[4][5] This guide will dissect this process, from the initial DNA binding event to the downstream signaling consequences, providing both the theoretical framework and practical experimental approaches to study these phenomena.
Primary Mechanism of Action: DNA Intercalation and Topoisomerase II Poisoning
The principal mechanism by which 9-aminoacridine-4-carboxamides exert their cytotoxic effects is through a dual action of DNA intercalation and subsequent poisoning of topoisomerase II enzymes.[6][7]
DNA Intercalation: The Initial Molecular Interaction
9-Aminoacridine-4-carboxamides possess a planar aromatic ring system that readily inserts itself between the base pairs of double-stranded DNA, a process known as intercalation.[8] This interaction is stabilized by π-π stacking forces between the acridine core and the DNA bases. X-ray crystallography studies have provided high-resolution insights into this binding mode, revealing that the drug molecule intercalates preferentially at CpG dinucleotide steps.[7][9]
Upon intercalation, the DNA structure is significantly distorted. This includes an unwinding of the DNA helix at the site of insertion.[9][10] The side chains of the this compound molecule, typically located at the 4 and 9 positions, play a crucial role in the stability and kinetics of the DNA-drug complex. For instance, a protonated dimethylamino group on a side chain can form hydrogen bonds with the N7 and O6 atoms of guanine residues in the major groove, further anchoring the drug to the DNA.[7][9] A bridging water molecule can also form hydrogen bonds between the 4-carboxamide group and a phosphate group of the DNA backbone.[7][9]
This intercalation-driven distortion of the DNA helix is a critical first step, as it creates a binding site for and ultimately traps the topoisomerase II enzyme.
Topoisomerase II Poisoning: Trapping the Cleavable Complex
Topoisomerase II is a vital nuclear enzyme that resolves DNA topological problems, such as supercoiling and tangling, which arise during replication, transcription, and chromosome segregation.[11] It functions by creating transient double-strand breaks in the DNA, passing another DNA segment through the break, and then resealing the break.[12]
9-Aminoacridine-4-carboxamides are classified as topoisomerase II poisons. They do not inhibit the catalytic activity of the enzyme directly but instead stabilize the "cleavable complex," a covalent intermediate where topoisomerase II is bound to the 5'-termini of the cleaved DNA.[11] By stabilizing this complex, the drug prevents the re-ligation of the DNA strands, leading to an accumulation of persistent double-strand breaks.[11] It is hypothesized that the intercalated drug molecule restricts the conformational flexibility of the DNA, thereby hindering the ability of topoisomerase II to complete its catalytic cycle and reseal the DNA break.[13]
The accumulation of these double-strand breaks is a highly cytotoxic event, triggering cell cycle arrest, typically at the G1-S phase, and ultimately initiating the apoptotic cascade.[4]
Secondary and Emerging Mechanisms of Action
While DNA intercalation and topoisomerase II poisoning are the primary drivers of the anticancer activity of 9-aminoacridine-4-carboxamides, emerging evidence suggests the involvement of other cellular pathways.
Some 9-aminoacridine derivatives have been shown to modulate key signaling pathways that are often dysregulated in cancer.[14] For instance, studies have indicated that these compounds can inhibit the PI3K/AKT/mTOR pathway, a critical pro-survival signaling cascade.[5][14] Additionally, they have been observed to suppress the activity of the transcription factor NF-kappaB and activate the p53 tumor suppressor pathway.[5][14] The ability to simultaneously target multiple oncogenic pathways makes these compounds particularly attractive as multi-targeted anticancer agents.[14][15]
It is important to note that some derivatives may also interact with topoisomerase I, although this interaction does not appear to be the primary driver of cytotoxicity.[4]
Experimental Protocols for Mechanistic Investigation
A thorough understanding of the mechanism of action of 9-aminoacridine-4-carboxamides relies on a suite of well-established in vitro and cell-based assays.
DNA Intercalation Assays
1. DNA Unwinding Assay: This assay assesses the ability of a compound to unwind supercoiled plasmid DNA. Intercalation introduces a change in the DNA's linking number, which can be visualized by agarose gel electrophoresis.[10]
-
Principle: Intercalating agents unwind the DNA helix, leading to a change in its superhelical density. This change in topology alters the electrophoretic mobility of the plasmid DNA.
-
Methodology:
-
Incubate supercoiled plasmid DNA (e.g., pBR322) with varying concentrations of the this compound derivative.
-
Include a known intercalator (e.g., ethidium bromide) as a positive control and a non-intercalating compound as a negative control.
-
Resolve the DNA topoisomers on an agarose gel.[16]
-
Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., SYBR Green). Intercalation will cause the supercoiled DNA to migrate at a different rate compared to the untreated control.[16]
-
2. Fluorescent Intercalator Displacement (FID) Assay: This is a high-throughput method to quantify the DNA binding affinity of a compound.[10]
-
Principle: The assay measures the displacement of a fluorescent DNA intercalator (e.g., ethidium bromide) from DNA by a test compound. The decrease in fluorescence is proportional to the binding affinity of the test compound.
-
Methodology:
-
Prepare a solution of double-stranded DNA pre-saturated with a fluorescent intercalator.
-
Add increasing concentrations of the this compound derivative.
-
Measure the decrease in fluorescence intensity using a fluorescence plate reader.
-
Calculate the binding affinity (e.g., IC50 value for displacement) from the resulting dose-response curve.
-
Topoisomerase II Inhibition Assays
1. kDNA Decatenation Assay: This is a specific and widely used assay for topoisomerase II activity.[12][17]
-
Principle: Topoisomerase II can decatenate, or unlink, the interlocked network of kinetoplast DNA (kDNA) from trypanosomes. Inhibitors of topoisomerase II will prevent this decatenation.[12]
-
Methodology:
-
Set up reaction mixtures containing kDNA, topoisomerase II assay buffer, ATP, and varying concentrations of the test compound.[18]
-
Initiate the reaction by adding purified topoisomerase II enzyme.[11]
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).[18]
-
Stop the reaction by adding a stop solution containing SDS and proteinase K.[17]
-
Analyze the products by agarose gel electrophoresis. Catenated kDNA will remain in the loading well, while decatenated minicircles will migrate into the gel.[11]
-
2. Plasmid DNA Relaxation Assay: This assay measures the ability of topoisomerase II to relax supercoiled plasmid DNA in an ATP-dependent manner.[11]
-
Principle: Topoisomerase II relaxes supercoiled DNA. Inhibitors will prevent this relaxation, leaving the DNA in its supercoiled state.[11]
-
Methodology:
Cell-Based Assays
1. Cytotoxicity Assay (e.g., MTT Assay): This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).[19][1]
-
Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Methodology:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the this compound derivative for a specified time (e.g., 72 hours).
-
Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
Calculate the IC50 value from the dose-response curve.
-
2. Cell Cycle Analysis: This assay determines the effect of the compound on the cell cycle distribution.
-
Principle: DNA content varies depending on the phase of the cell cycle. This can be measured by flow cytometry after staining the DNA with a fluorescent dye like propidium iodide.
-
Methodology:
-
Treat cells with the test compound for a defined period.
-
Harvest the cells, fix them in ethanol, and stain with propidium iodide.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Quantitative Data Summary
The biological activity of this compound derivatives is often characterized by their IC50 values in various assays. The following table provides a representative summary of such data, although specific values can vary depending on the derivative and the experimental conditions.
| Compound Class | Assay Type | Cell Line/Target | IC50 Range |
| Bis(9-aminoacridine-4-carboxamides) | Cytotoxicity | Human leukaemic cells | 99 to 1100 nM[20] |
| 9-aminoacridine derivatives | Cytotoxicity | Lung cancer (A-549) | 18.75 - 100 µg/ml[19][1] |
| 9-aminoacridine derivatives | Cytotoxicity | Cervical cancer (HeLa) | 13.75 - 47.50 µg/ml[19][1] |
| Acridone carboxamide | Metabolism (Km) | Rat/mouse hepatic cytosol | 11 µM[21] |
Conclusion and Future Directions
The this compound scaffold remains a compelling starting point for the development of novel anticancer agents. Its well-defined primary mechanism of action, involving DNA intercalation and topoisomerase II poisoning, provides a solid foundation for rational drug design. The structural details of the drug-DNA interaction, elucidated through X-ray crystallography, offer valuable insights for optimizing binding affinity and specificity.
Future research in this area should continue to explore the structure-activity relationships of novel derivatives, aiming to enhance their potency and selectivity for cancer cells. Furthermore, a deeper investigation into the secondary mechanisms, such as the modulation of key signaling pathways, could unveil opportunities for developing multi-targeted therapies with improved efficacy and a reduced likelihood of drug resistance. The combination of rigorous biochemical and cell-based assays, as outlined in this guide, will be instrumental in advancing our understanding of these promising compounds and translating them into clinically effective cancer therapeutics.
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- Adams, A., et al. (1999). Crystal Structure of the Topoisomerase II Poison 9-Amino-[N-(2-dimethylamino)ethyl]acridine-4-carboxamide Bound to the DNA Hexanucleotide d(CGTACG)2. Biochemistry, 38(37), 12065-12076.
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- Pautex, F., et al. (1992). [Experimental method for the definition of intercalation of compounds in DNA]. Comptes Rendus de l'Académie des Sciences, Série III, 315(7), 265-9.
- El-Sayed, N. N. E., et al. (2021). Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors. Scientific Reports, 11(1), 2296.
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- Slaninova, I., et al. (2022). Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives. Nucleic Acids Research, 50(17), 9695-9706.
- Oliveira, C. S. de, et al. (2021). DNA-Based Electrodes and Computational Approaches on the Intercalation Study of Antitumoral Drugs. Molecules, 26(24), 7687.
- Lipfert, J., et al. (2011). DNA-intercalator interactions: structural and physical analysis using atomic force microscopy in solution. Soft Matter, 7(11), 5171-5179.
- Robertson, I. G., et al. (1993). Cytosol mediated metabolism of the experimental antitumor agent acridine carboxamide to the 9-acridone derivative. Biochemical Pharmacology, 45(7), 1538-41.
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An In-depth Technical Guide to the Synthesis of 9-Aminoacridine-4-carboxamide Derivatives
Abstract
The 9-aminoacridine-4-carboxamide (9-ACA) scaffold is a cornerstone in medicinal chemistry, renowned for its potent biological activities, particularly as an anticancer agent. Derivatives of this class are well-established DNA intercalating agents and inhibitors of topoisomerase II, crucial enzymes in DNA replication and repair.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of 9-ACA derivatives. It moves beyond simple procedural lists to explain the underlying chemical principles, strategic decisions in pathway selection, and field-proven protocols. We will explore the retrosynthetic logic, delve into the mechanisms of key reactions, and provide detailed, actionable experimental procedures to empower researchers in their synthetic endeavors.
Introduction: The Significance of the 9-ACA Pharmacophore
The planar, tricyclic aromatic system of the acridine core allows it to insert, or "intercalate," between the base pairs of double-stranded DNA.[3][4] This physical obstruction disrupts DNA metabolism, inhibiting replication and transcription processes that are highly active in rapidly dividing cancer cells.[2] The addition of a protonatable amino group at the C9 position and a carboxamide side chain at the C4 position creates a pharmacophore with enhanced DNA binding affinity and the ability to inhibit critical enzymes like topoisomerase II.[5][6]
The strategic placement of these functional groups is critical. The 9-amino group, typically protonated at physiological pH, interacts with the negatively charged phosphate backbone of DNA, while the carboxamide side chain offers a versatile point for modification to fine-tune solubility, cell permeability, and target specificity.[5][7] The development of potent anticancer agents like N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide (DACA) underscores the therapeutic potential of this molecular architecture. This guide will illuminate the synthetic pathways to access this privileged scaffold.
Retrosynthetic Analysis and Core Synthetic Strategies
A logical synthetic plan begins with a retrosynthetic analysis, mentally deconstructing the target molecule into simpler, commercially available precursors. For this compound, two primary disconnections lead to two major synthetic strategies.
Caption: Retrosynthetic analysis of the 9-ACA scaffold.
This analysis reveals two primary pathways for constructing the target molecule, which we will designate as Route A and Route B.
Route A: The Linear Approach (Late-Stage Amidation)
This is the most common and often most practical approach. The core acridine ring system is constructed first, followed by the sequential installation of the C9-amino group and the C4-carboxamide side chain.
Caption: Workflow for the linear synthesis of 9-ACA derivatives.
Route B: The Convergent Approach
In a convergent strategy, the amine side chain is attached to one of the precursors before the final ring-forming reaction. This can sometimes be more efficient if a large library of derivatives with a common side chain is desired.
Table 1: Comparison of Synthetic Strategies
| Feature | Route A: Linear Synthesis | Route B: Convergent Synthesis |
| Flexibility | High. Easy to create diverse C4-carboxamide and C9-amino derivatives from a common intermediate. | Lower. Best for creating diverse acridine cores with a single, pre-determined side chain. |
| Key Reactions | Ullmann Condensation, Chlorination (POCl₃), Nucleophilic Aromatic Substitution, Amide Coupling. | Amide Coupling first, then Ullmann Condensation and Cyclization. |
| Pros | Well-established, reliable, modular, and allows for late-stage diversification. | Fewer steps for a specific target; may improve overall yield in some cases. |
| Cons | Can be longer overall for a single target. Handling of potent intermediates. | Side chain must be stable to harsh cyclization conditions (e.g., hot acid). |
For the remainder of this guide, we will focus on the more versatile and widely documented Route A .
Key Synthetic Transformations: A Mechanistic Perspective
The success of Route A hinges on four critical chemical transformations. Understanding the mechanism and critical parameters of each step is paramount for troubleshooting and optimization.
Step 1: Acridone Core Formation via Ullmann Condensation
The synthesis typically begins with an Ullmann condensation (or Goldberg reaction), a copper-catalyzed cross-coupling between an aryl halide (like o-chlorobenzoic acid) and an aniline derivative.[8][9] This forms the N-phenylanthranilic acid intermediate.
-
Mechanism: The reaction involves the formation of a copper(I) species that undergoes oxidative addition to the aryl halide. The resulting organocopper complex then couples with the amine.[10]
-
Causality: The choice of a copper catalyst is historical and effective, though modern palladium-catalyzed Buchwald-Hartwig aminations can also be used.[8][11] The reaction requires a base (e.g., sodium acetate, potassium carbonate) to deprotonate the aniline and neutralize the HCl byproduct.[12][13]
-
Cyclization: The N-phenylanthranilic acid is then cyclized to form the acridone ring. This is an intramolecular electrophilic aromatic substitution, typically promoted by strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA) at high temperatures.[14][15]
Step 2: Chlorination to the 9-Chloroacridine Intermediate
The acridone is a stable, high-melting solid. To activate the C9 position for nucleophilic attack, the carbonyl group is converted to a chloride. This is achieved using potent chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[12][16]
-
Mechanism: The acridone oxygen attacks the electrophilic phosphorus of POCl₃, initiating a sequence that ultimately replaces the C=O with a C-Cl bond, forming the highly reactive 9-chloroacridine intermediate.
-
Expertise: This reaction is often performed at reflux and must be conducted in a fume hood with appropriate safety precautions due to the corrosive and water-reactive nature of POCl₃.[12][13] The resulting 9-chloroacridine is sensitive to hydrolysis and should be handled in anhydrous conditions.[17]
Step 3: Nucleophilic Aromatic Substitution (SNAAr) at C9
The C9 position of the 9-chloroacridine is highly electron-deficient and primed for nucleophilic aromatic substitution (SNAAr). This allows for the introduction of the crucial 9-amino group.
-
Mechanism: An amine (or ammonia source) attacks the C9 carbon, displacing the chloride leaving group. The reaction is often catalyzed by phenol, which is believed to act as a proton shuttle, facilitating both the nucleophilic attack and the departure of the leaving group.
-
Causality: The electron-withdrawing nature of the ring nitrogens and the extended π-system stabilize the negatively charged intermediate (Meisenheimer complex), making the SNAAr reaction at this position particularly facile compared to other positions on the ring.[16]
Step 4: Amide Bond Formation
The final step is the formation of the carboxamide bond at C4. This is one of the most common reactions in medicinal chemistry and involves the activation of the carboxylic acid followed by reaction with the desired amine.[18]
-
Mechanism: The carboxylic acid is converted into a more reactive species, such as an acyl chloride or an active ester.[19] Common coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 1-Hydroxybenzotriazole (HOBt), generate a highly reactive O-acylisourea intermediate that is readily attacked by the amine.[20]
-
Expertise: The choice of coupling reagent and conditions depends on the substrates. For simple amines, converting the carboxylic acid to an acyl chloride with thionyl chloride or oxalyl chloride is effective.[18] For more complex or sensitive amines, peptide coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) provide high yields with minimal side reactions.[18][20]
Detailed Experimental Protocols
The following protocols are representative procedures synthesized from established literature methods.[7][12][15] Researchers should always perform their own risk assessments and optimizations.
Protocol 1: Synthesis of Acridone-4-carboxylic acid
-
Materials: 2-chlorobenzoic acid, 2-aminobenzoic acid (anthranilic acid), anhydrous potassium carbonate, copper powder, dimethylformamide (DMF), concentrated sulfuric acid.
-
Step 1 (Ullmann Condensation): In a round-bottom flask equipped with a reflux condenser, combine 2-aminobenzoic acid (1 eq.), 2-chlorobenzoic acid (1.1 eq.), anhydrous potassium carbonate (2 eq.), and copper powder (0.1 eq.) in DMF.
-
Heat the mixture to reflux (approx. 150-160 °C) for 4-6 hours, monitoring by TLC until the starting materials are consumed.
-
Cool the reaction mixture, pour it into ice water, and acidify with concentrated HCl to a pH of ~2.
-
Collect the resulting precipitate (N-(2-carboxyphenyl)anthranilic acid) by vacuum filtration, wash with water, and dry.
-
Step 2 (Cyclization): Add the dried intermediate slowly and in portions to pre-heated concentrated sulfuric acid (100 °C).
-
Maintain the temperature at 100-110 °C for 2 hours.
-
Carefully pour the hot acid mixture onto crushed ice.
-
Collect the yellow precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude acridone-4-carboxylic acid from a suitable solvent like acetic acid or DMF/water.
Protocol 2: Synthesis of 9-Chloroacridine-4-carboxylic acid
-
Materials: Acridone-4-carboxylic acid, phosphorus oxychloride (POCl₃), toluene.
-
Procedure: In a flask protected by a calcium chloride drying tube, suspend acridone-4-carboxylic acid (1 eq.) in toluene.
-
Add phosphorus oxychloride (5-10 eq.) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 110-120 °C) for 4-6 hours. The solid should gradually dissolve.
-
Cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood.
-
A yellow-green precipitate of 9-chloroacridine-4-carboxylic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. This intermediate is often used directly in the next step without extensive purification due to its reactivity.
Protocol 3: Synthesis of a Representative Target (N-(2-(diethylamino)ethyl)-9-aminoacridine-4-carboxamide)
-
Materials: 9-Chloroacridine-4-carboxylic acid, thionyl chloride (SOCl₂), dichloromethane (DCM), N,N-diethylethylenediamine, triethylamine, phenol, ammonium carbonate.
-
Step 1 (Amide Formation): Suspend 9-chloroacridine-4-carboxylic acid (1 eq.) in anhydrous DCM. Add a catalytic amount of DMF, followed by thionyl chloride (2 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until a clear solution is formed. Remove excess SOCl₂ under reduced pressure to yield the crude 9-chloroacridine-4-carbonyl chloride.
-
In a separate flask, dissolve N,N-diethylethylenediamine (1.2 eq.) and triethylamine (1.5 eq.) in anhydrous DCM at 0 °C.
-
Add a solution of the crude acyl chloride in DCM dropwise to the amine solution. Stir at 0 °C for 1 hour and then at room temperature overnight.
-
Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate to obtain the crude N-(2-(diethylamino)ethyl)-9-chloroacridine-4-carboxamide.
-
Step 2 (Amination): Combine the crude chloroacridine intermediate (1 eq.), phenol (5-10 eq.), and ammonium carbonate (3 eq.).
-
Heat the mixture to 120 °C for 2-4 hours.
-
Cool the reaction, add aqueous sodium hydroxide to dissolve the phenol, and extract the product with an organic solvent like ethyl acetate or chloroform.
-
Purification: Purify the final product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the target compound.
Characterization and Data
Confirmation of the structure and purity of the synthesized derivatives is essential. Standard analytical techniques include NMR spectroscopy, mass spectrometry, and infrared spectroscopy.
Table 2: Representative Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) Highlights | Mass Spec (HRMS) [M+H]⁺ |
| Acridone-4-carboxylic acid | ~11-13 ppm (broad s, 2H, -COOH & -NH-), 7.2-8.5 ppm (m, Ar-H) | Calc: 240.0604, Found: 240.0601 |
| 9-Chloroacridine-4-carboxylic acid | 7.5-8.8 ppm (m, Ar-H), COOH proton may be broad or absent. | Calc: 258.0265, Found: 258.0262 |
| This compound | ~6.0-7.0 ppm (broad s, 2H, -NH₂), 7.3-8.6 ppm (m, Ar-H), 7.5 & 8.0 ppm (broad s, 2H, -CONH₂) | Calc: 238.0924, Found: 238.0921 |
Note: Exact chemical shifts are solvent-dependent and substitutions on the acridine ring will alter the spectra.
Conclusion
The synthesis of this compound derivatives is a well-established yet nuanced field of organic chemistry. The linear synthetic strategy, beginning with an Ullmann condensation to form the acridone core, followed by chlorination, amination, and final amide coupling, provides a robust and flexible platform for generating diverse analogues. A thorough understanding of the mechanisms and critical parameters of each step is essential for achieving high yields and purity. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize these potent and therapeutically relevant molecules.
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An In-Depth Technical Guide to the DNA Intercalation Properties of 9-Aminoacridine-4-carboxamide
Preamble: Beyond the Double Helix – A Molecular Wedge in Cancer Therapy
The elegant double helix of DNA, the very blueprint of life, has long been a primary target in the strategic battle against cancer. Among the myriad of small molecules designed to disrupt its function, DNA intercalators stand out for their deceptively simple yet profoundly effective mechanism. These planar aromatic compounds slide between the base pairs of DNA, acting as molecular wedges that distort the helical structure, obstruct the machinery of replication and transcription, and ultimately trigger cellular apoptosis.[1][2][3]
This guide focuses on a particularly potent and versatile class of these agents: the 9-Aminoacridine-4-carboxamides. Derivatives of this scaffold, such as N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), have demonstrated significant antitumor activity and have been the subject of extensive research, including clinical trials.[4][5][6][7] We will dissect the core principles of their interaction with DNA, from the fundamental structural requirements to the advanced biophysical techniques used to characterize this binding. This document is intended for researchers, scientists, and drug development professionals who seek a deeper, mechanistic understanding of how these molecules function at the molecular level, providing both theoretical grounding and practical, field-proven experimental insights.
The Intercalation Paradigm: A Structural Perspective
The ability of 9-Aminoacridine-4-carboxamide (9-AAC) to intercalate into DNA is fundamentally dictated by its molecular architecture. The core of this interaction is the planar, tricyclic aromatic acridine ring system.[8][9] This flat structure possesses the ideal geometry to insert into the space created when two adjacent base pairs in the DNA helix transiently separate, a process known as "breathing."
However, the story is more nuanced than simple insertion. The substituents on the acridine ring are critical for affinity, specificity, and biological activity.
-
The 9-Amino Group: This group is a key feature, contributing to the electronic properties of the chromophore and participating in hydrogen bonding interactions that stabilize the complex.
-
The 4-Carboxamide Side Chain: This is arguably the most critical component for modulating activity. X-ray crystallography studies have revealed that this side chain typically lies within the major or minor groove of the DNA helix.[5][10][11] Its terminal protonated amino group can form specific hydrogen bonds with the functional groups of the DNA bases, most notably the O6 and N7 atoms of guanine.[10] This interaction is a primary reason why 9-AAC derivatives show a preference for GC-rich sequences.[5][10]
The consequence of this intercalation is a significant distortion of the DNA backbone. The helix must unwind to accommodate the intercalator, leading to an increase in the distance between the flanking base pairs and an overall lengthening of the DNA molecule.[12] This structural perturbation is the root of its biological effect, creating a physical roadblock for DNA and RNA polymerases and, crucially, trapping topoisomerase enzymes, which are vital for resolving DNA supercoiling during replication.[5][6][13][14]
Caption: Mechanism of 9-AAC DNA Intercalation and Biological Consequence.
Biophysical Characterization: A Multi-Technique Approach
No single experiment can fully elucidate the complexities of a drug-DNA interaction. A robust characterization relies on a suite of biophysical techniques, each providing a unique piece of the puzzle. Here, we detail the core methodologies, presenting them as self-validating systems where the results of one experiment corroborate and enrich the others.
UV-Visible (UV-Vis) Absorption Spectroscopy
Expertise & Causality: This is often the first-line technique for confirming an intercalative binding mode. The principle lies in the interaction between the π-orbitals of the 9-AAC chromophore and the π-orbitals of the DNA base pairs. When 9-AAC intercalates, this electronic coupling restricts the vibrational and rotational freedom of the chromophore, resulting in a decrease in molar absorptivity (hypochromism) and a shift of the absorption maximum to a longer wavelength (bathochromic or red shift).[15][16] This is a classic signature of intercalation.
Experimental Protocol: DNA Titration
-
Preparation: Prepare a stock solution of 9-AAC (e.g., 1 mM in DMSO) and a stock solution of high-quality calf thymus DNA (ctDNA) in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). The buffer choice is critical; Tris provides pH stability, while NaCl mimics physiological ionic strength, which screens non-specific electrostatic interactions. Accurately determine the concentration of ctDNA spectrophotometrically using the molar extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm.
-
Setup: In a 1 cm path length quartz cuvette, place a solution of 9-AAC at a fixed concentration (e.g., 20 µM) in the chosen buffer. The concentration should be chosen to give a measurable absorbance in the primary absorption band of the drug (typically ~400-440 nm).
-
Titration: Record the initial UV-Vis spectrum of the 9-AAC solution from 350-500 nm. Then, make successive additions of small aliquots (e.g., 2-5 µL) of the ctDNA stock solution. After each addition, mix thoroughly by gentle inversion and allow the solution to equilibrate for 2-3 minutes before recording the next spectrum.
-
Data Correction: The addition of DNA dilutes the 9-AAC solution. Correct the observed absorbance values for this dilution factor at each titration point.
-
Analysis: Plot the corrected absorbance at the λmax of the drug against the concentration of DNA. The resulting binding isotherm can be fitted to various models, such as the Wolfe-Shimer equation, to calculate the intrinsic binding constant (Kb).
Caption: Experimental Workflow for UV-Vis Spectroscopic Titration.
Data Presentation: Expected Spectroscopic Changes
| Parameter | Observation | Interpretation |
| λmax Shift | Bathochromic (Red) Shift of 10-20 nm | Strong electronic coupling between drug chromophore and DNA bases. |
| Absorbance | Hypochromism (20-40% decrease) | Stacking interactions and restricted motion upon intercalation. |
| Binding Constant (Kb) | Typically 105 - 106 M⁻¹ | High affinity for the DNA duplex. |
Fluorescence Spectroscopy & Ethidium Bromide (EtBr) Displacement
Expertise & Causality: While direct fluorescence titration of 9-AAC can be performed, a more robust and informative method is the competitive displacement assay using a well-characterized intercalator like Ethidium Bromide (EtBr). EtBr is a classic "molecular light switch"; its fluorescence is weak in solution but increases dramatically upon intercalation into DNA.[17][18] A compound that can compete with EtBr for the same intercalation sites will displace it back into the aqueous environment, causing a measurable quenching of the EtBr fluorescence. This provides strong evidence for an intercalative binding mode and allows for the calculation of the apparent binding constant of the competitor.[19]
Experimental Protocol: EtBr Displacement Assay
-
Preparation: Prepare solutions of ctDNA, EtBr, and the 9-AAC test compound in the same buffer system as the UV-Vis experiment.
-
Setup: In a fluorescence cuvette, prepare a solution of ctDNA (e.g., 20 µM) and EtBr (e.g., 20 µM) and incubate for 10 minutes to ensure complete binding of EtBr to the DNA.
-
Measurement: Set the spectrofluorometer with an excitation wavelength of 525 nm and record the emission spectrum from 550-700 nm. The emission maximum for DNA-bound EtBr is approximately 605 nm. Record this initial, high-intensity fluorescence.
-
Titration: Add successive aliquots of the 9-AAC stock solution to the cuvette. After each addition, mix, equilibrate for 2-3 minutes, and record the fluorescence emission spectrum.
-
Analysis: A significant decrease in fluorescence intensity at ~605 nm indicates displacement of EtBr by 9-AAC. The data can be analyzed using the Stern-Volmer equation to obtain the quenching constant (KSV) and the apparent binding constant (Kapp) can be calculated using the equation: KEtBr × [EtBr] = Kapp × [9-AAC]50%, where [9-AAC]50% is the concentration of the drug required to reduce the initial fluorescence by 50%.
Data Presentation: Typical Binding Parameters
| Parameter | Typical Value Range | Significance |
| IC50 (µM) | 1 - 20 µM | Concentration of 9-AAC required to displace 50% of bound EtBr. |
| KSV (M⁻¹) | 104 - 105 M⁻¹ | Stern-Volmer quenching constant, indicating efficiency of quenching. |
| Kapp (M⁻¹) | 105 - 107 M⁻¹ | Apparent binding constant, corroborates UV-Vis data. |
Circular Dichroism (CD) Spectroscopy
Expertise & Causality: CD spectroscopy is exceptionally sensitive to the chiral structure of macromolecules like DNA.[20][21] B-form DNA has a characteristic CD spectrum with a positive band around 275 nm (due to base stacking) and a negative band around 245 nm (due to helicity). Intercalation perturbs both of these features. The insertion of the achiral 9-AAC molecule into the chiral DNA environment can also induce a new CD signal in the absorption region of the drug itself (>300 nm), which is unequivocal proof of intimate binding.
Experimental Protocol: DNA Conformational Analysis
-
Preparation: Use a buffer with low chloride concentration (e.g., 10 mM phosphate buffer, pH 7.2), as high chloride concentrations can interfere with the CD signal. Prepare stock solutions of DNA and 9-AAC.
-
Setup: Use a CD-grade quartz cuvette with a 1 cm path length. Record a baseline spectrum of the buffer alone.
-
Measurement: Record the CD spectrum of the DNA solution (e.g., 50 µM) from 220 nm to 320 nm. This will show the characteristic B-form DNA signal.
-
Titration: Add the 9-AAC compound to the DNA solution at a desired drug/DNA ratio (e.g., 1:10, 1:5). Incubate and record the CD spectrum again.
-
Analysis: Compare the spectra. Look for changes in the intensity and position of the intrinsic DNA bands at ~245 nm and ~275 nm. An increase in the magnitude of both bands is typically observed for intercalators. Also, scan at higher wavelengths (350-500 nm) to detect any induced CD signal for the bound drug.
Conclusion: An Enduring Scaffold for Drug Discovery
The this compound scaffold represents a cornerstone in the field of DNA-interactive agents. Its potent DNA intercalation, driven by the planar acridine ring and fine-tuned by the 4-carboxamide side chain, provides a robust mechanism for inducing cytotoxicity in cancer cells.[22][23] The multi-faceted biophysical techniques detailed herein—UV-Vis spectroscopy, fluorescence displacement, and circular dichroism—form a cohesive and self-validating workflow for characterizing these interactions with precision. Understanding the structural basis, binding energetics, and conformational impact of these molecules is not merely an academic exercise; it is the foundation upon which next-generation, more effective, and more selective anticancer therapeutics can be rationally designed and developed.
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An In-depth Technical Guide to the Physicochemical Properties of 9-Aminoacridine-4-carboxamide
Introduction
9-Aminoacridine-4-carboxamide is a heterocyclic compound featuring a tricyclic acridine core. This scaffold is of significant interest to medicinal chemists due to its role as a DNA intercalator, which forms the basis of its anti-proliferative and potential anticancer properties.[1][2] Derivatives of this molecule have been explored for their therapeutic potential, particularly in oncology, by interfering with DNA metabolism and inhibiting critical enzymes like topoisomerases.[2][3]
Understanding the physicochemical properties of this compound is paramount for researchers in drug discovery and development. These characteristics govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility and stability. This guide provides a comprehensive overview of its core physicochemical attributes, supported by experimental protocols and theoretical insights to empower researchers in their investigations.
Molecular Structure and Core Properties
The foundational characteristics of a compound provide the context for all other physicochemical evaluations.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁N₃O | PubChem CID 129485[4] |
| Molecular Weight | 237.26 g/mol | PubChem CID 129485[4] |
| IUPAC Name | This compound | PubChem CID 129485[4] |
| Appearance | Yellow needles or powder | CAMEO Chemicals[5][6] |
| Hydrogen Bond Donors | 2 (from -NH₂ and -CONH₂) | PubChem CID 129485[4] |
| Hydrogen Bond Acceptors | 3 (from N in ring, N in -NH₂, O in -CONH₂) | PubChem CID 129485[4] |
These fundamental properties, derived from its chemical structure, are the primary determinants of the compound's polarity, melting point, and crystalline structure.
Solubility Profile
Solubility is a critical determinant of a drug candidate's bioavailability and formulation. The planar, aromatic structure of this compound suggests poor aqueous solubility, a common challenge for acridine-based compounds.
Key Insights:
-
Aqueous Solubility: Generally low in neutral water due to its hydrophobic tricyclic core.[5]
-
pH-Dependent Solubility: The presence of basic nitrogen atoms (the acridine ring nitrogen and the 9-amino group) means that the compound's solubility is expected to increase significantly in acidic conditions due to the formation of soluble protonated species (salts).
-
Organic Solubility: It is freely soluble in alcohols like ethanol and soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are commonly used for in vitro screening.[5][6]
Experimental Protocol: Kinetic Solubility Assay via UV-Vis Spectroscopy
This protocol provides a high-throughput method to estimate the kinetic solubility in an aqueous buffer.
Rationale: This method is chosen for its speed and minimal compound requirement, making it ideal for early-stage discovery. It measures the concentration of the compound that remains in solution after precipitating from a DMSO stock, mimicking the conditions of many biological assays.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.
-
Buffer Addition: Add Phosphate-Buffered Saline (PBS, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%. Mix vigorously.
-
Equilibration: Allow the plate to equilibrate at room temperature (e.g., 2 hours) to allow for precipitation.
-
Clarification: Centrifuge the plate to pellet any precipitate.
-
Measurement: Carefully transfer the supernatant to a new UV-transparent 96-well plate. Measure the absorbance at the compound's λmax (approximately 406 nm).[7]
-
Quantification: Compare the absorbance values to a standard curve prepared in a DMSO/buffer mixture to determine the concentration of the soluble compound. The highest concentration that does not show evidence of precipitation is reported as the kinetic solubility.
Caption: Workflow for Kinetic Solubility Determination.
Ionization (pKa) and Lipophilicity (LogP)
The interplay between a molecule's ionization state (pKa) and its lipophilicity (LogP/LogD) is fundamental to its ability to cross biological membranes and interact with targets.
-
pKa (Acid Dissociation Constant): This value indicates the pH at which a molecule is 50% ionized. This compound has multiple basic centers. The acridine ring nitrogen is the primary basic site, with a pKa around 9.99 for the parent 9-aminoacridine.[7] The 9-amino group is less basic. The carboxamide group is generally considered neutral. At physiological pH (~7.4), the compound will exist predominantly in its protonated, cationic form.
-
LogP (Partition Coefficient): This measures the ratio of the concentration of a neutral compound in a mixture of two immiscible phases (octanol and water) at equilibrium. It indicates the molecule's lipophilicity or "greasiness." A higher LogP suggests better membrane permeability but can also lead to lower aqueous solubility and higher metabolic clearance. The calculated XLogP3 for this compound is 1.7, indicating moderate lipophilicity.[4]
-
LogD (Distribution Coefficient): For ionizable compounds like this one, LogD is more relevant as it considers the partition of all species (neutral and ionized) at a specific pH. Since the compound is mostly ionized at pH 7.4, its LogD₇.₄ will be significantly lower than its LogP.
Caption: Ionization state as a function of pH.
Chemical Stability
Assessing the stability of a compound under various conditions is crucial for determining its shelf-life and suitability for development.
Key Considerations:
-
Hydrolytic Stability: The carboxamide group could be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally stable at neutral pH.
-
Photostability: Acridines are known chromophores that absorb light in the visible range, making them potentially susceptible to photodegradation.[8] Solutions should be protected from light during storage and handling.
-
Oxidative Stability: The electron-rich aromatic system and amino group may be susceptible to oxidation.
Experimental Protocol: HPLC-Based Stability Assessment
Rationale: This method provides a quantitative measure of compound degradation over time by separating the parent compound from its degradants.
Methodology:
-
Sample Preparation: Prepare solutions of the compound (~10 µM) in different buffers (e.g., pH 2, pH 7.4, pH 9) and store them under controlled conditions (e.g., 37°C in the dark for hydrolytic stability; room temperature under a standardized light source for photostability).
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
HPLC Analysis: Inject the aliquot onto a reverse-phase HPLC system with UV detection. Use a suitable gradient method (e.g., water/acetonitrile with 0.1% formic acid) to separate the parent compound from any new peaks (degradants).
-
Data Analysis: Calculate the peak area of the parent compound at each time point. Plot the percentage of the parent compound remaining versus time to determine its half-life (t₁/₂) under each condition.
Spectroscopic Properties
Spectroscopic analysis is essential for structural confirmation and quantification.
-
UV-Visible Spectroscopy: Acridines have characteristic absorbance spectra due to their extended π-conjugated system. 9-Aminoacridine has a characteristic λmax around 406 nm in DMF.[7] This property is useful for concentration determination using the Beer-Lambert law.
-
Fluorescence Spectroscopy: The 9-aminoacridine core is highly fluorescent, a property that has been leveraged for its use as a fluorescent probe and pH indicator.[6][8] The fluorescence is often sensitive to the local environment and pH.
-
NMR Spectroscopy (¹H and ¹³C): Nuclear Magnetic Resonance provides detailed information about the chemical structure. Spectroscopic data for various derivatives have been published, showing characteristic shifts for the aromatic protons and the atoms in the side chains.[2][9]
-
Mass Spectrometry: Provides the exact mass of the molecule, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is used to confirm the identity and purity of synthesized batches.[9]
Conclusion
The physicochemical properties of this compound paint a picture of a moderately lipophilic, basic compound with low neutral aqueous solubility but characteristic and useful spectroscopic properties. Its pH-dependent solubility and potential for light sensitivity are critical considerations for researchers. The experimental frameworks provided in this guide offer robust methods for characterizing this and similar molecules, enabling a more informed and efficient drug discovery and development process. A thorough understanding of these foundational properties is the cornerstone of translating a promising chemical scaffold into a viable therapeutic agent.
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The Versatile Fluorophore: A Technical Guide to 9-Aminoacridine-4-carboxamide as a Fluorescent Probe
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 9-Aminoacridine-4-carboxamide (9-ACA) as a fluorescent probe. This document delves into the core principles of 9-ACA's functionality, from its synthesis and photophysical properties to its practical applications in cellular and molecular analysis. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.
Introduction: The Acridine Scaffold and the Rise of 9-ACA
Acridine and its derivatives have long been a cornerstone in the development of therapeutic agents and biological probes, primarily due to their ability to intercalate into DNA.[1] This interaction forms the basis of their well-documented anticancer, antimicrobial, and anti-inflammatory activities.[1] Among these derivatives, this compound (9-ACA) has emerged as a structure of significant interest to medicinal chemists.[2] Its core structure is not only pivotal for its anti-proliferative properties but also endows it with intrinsic fluorescence, making it a powerful tool for biological investigation.[2][3] This guide will focus on the latter, exploring the utility of 9-ACA as a fluorescent probe for elucidating biological processes.
Physicochemical and Photophysical Properties of 9-ACA
The utility of a fluorescent probe is fundamentally dictated by its photophysical properties. While specific data for 9-ACA is often embedded within studies focused on its therapeutic applications, we can infer and consolidate key characteristics. The parent compound, 9-aminoacridine (9-AA), exhibits absorption maxima around 400-425 nm and emission maxima in the 450-485 nm range.[4] The carboxamide substitution at the 4-position in 9-ACA is expected to modulate these properties.
The fluorescence of 9-ACA is highly sensitive to its local environment. A key feature of acridine-based probes is the significant enhancement of fluorescence upon intercalation into the hydrophobic environment of the DNA double helix, which restricts molecular motion and reduces non-radiative decay pathways.[5] Conversely, in aqueous solutions, the fluorescence is often quenched.[6] This solvatochromism is a critical aspect of its application as a probe.
Table 1: Photophysical Properties of 9-Aminoacridine and Derivatives
| Property | 9-Aminoacridine (in Ethanol) | 9-ACA Derivative (General) | Notes |
| Absorption Maxima (λabs) | 383, 402, 425 nm[4] | ~400-430 nm | Dependent on solvent and substitution. |
| Emission Maxima (λem) | 455, 483 nm[4] | ~450-500 nm | Exhibits a Stokes shift suitable for standard filter sets. |
| Fluorescence Lifetime (τ) | 16.5 ns (monophasic)[4] | Biphasic upon surface adsorption (1.6 ns, 9.8 ns)[4] | Lifetime changes can indicate different binding modes. |
| Key Feature | Environmental Sensitivity | Enhanced fluorescence upon DNA intercalation | The carboxamide group can be functionalized for specific targeting. |
Mechanism of Action as a Fluorescent Probe
The primary mechanism by which 9-ACA functions as a fluorescent probe is through its intercalation into nucleic acids. The planar acridine ring stacks between the base pairs of DNA, a process that is both structurally and electronically favorable.[5] This intercalation has two major consequences for its fluorescence:
-
Fluorescence Enhancement: The rigid, hydrophobic environment within the DNA helix protects the excited state of 9-ACA from non-radiative decay processes that are prevalent in aqueous solutions. This results in a significant increase in fluorescence quantum yield.
-
Spectral Shifts: The interaction with DNA bases can lead to shifts in the absorption and emission spectra, providing further information about the binding event.
Beyond DNA intercalation, the fluorescence of 9-ACA can be modulated by other factors, such as pH and binding to other macromolecules. The amino group at the 9-position and the carboxamide at the 4-position can participate in hydrogen bonding and electrostatic interactions, making the probe sensitive to the local chemical environment. While the parent compound 9-aminoacridine is a known pH indicator, the specific pH-sensing properties of 9-ACA are less characterized.[7][8]
Synthesis of this compound Derivatives
The synthesis of 9-ACA derivatives is a well-established process, typically involving a multi-step approach. A general and adaptable protocol is outlined below, based on modified Ullmann-Goldberg reactions.[2]
Experimental Protocol: Synthesis of a 9-ACA Derivative
This protocol describes a general method for synthesizing a this compound derivative.
Step 1: Synthesis of N-phenylanthranilic acid
-
A mixture of o-chlorobenzoic acid, anthranilic acid, anhydrous sodium acetate, copper powder, and copper oxide in DMF is refluxed for 4 hours at 140-150°C.[2]
-
The reaction mixture is poured into water, and the resulting precipitate is filtered and washed with hot water.
Step 2: Cyclization to 9-chloroacridine-4-carboxylic acid
-
The N-phenylanthranilic acid is reacted with a dehydrating agent like phosphorus oxychloride to induce cyclization and form the acridine core.
Step 3: Amidation to N-(substituted)-9-chloroacridine-4-carboxamide
-
The carboxylic acid is converted to an acid chloride using thionyl chloride and then reacted with a desired amine to form the carboxamide.[3]
Step 4: Amination to this compound derivative
-
The N-(substituted)-9-chloroacridine-4-carboxamide is dissolved in phenol at 100°C under a nitrogen atmosphere.[2]
-
The desired aromatic amine is added, and the mixture is refluxed for 2 hours.[2]
-
The product is precipitated by pouring the cooled reaction mixture into diethyl ether, filtered, and recrystallized.[2]
Diagram 1: Synthetic Workflow for 9-ACA Derivatives
A generalized synthetic workflow for producing 9-ACA derivatives.
Applications in Research and Drug Development
The unique properties of 9-ACA make it a valuable tool in various research and drug development applications.
DNA and RNA Detection and Quantification
Due to its intercalating nature, 9-ACA can be used to detect and quantify nucleic acids. The increase in fluorescence upon binding allows for sensitive detection in solution-based assays. Furthermore, derivatives of 9-ACA have been covalently attached to oligonucleotide probes to enhance their thermal stability and provide a fluorescent signal for mismatch discrimination in genotyping applications.[5]
Fluorescence Microscopy and Cellular Imaging
9-ACA's ability to permeate cell membranes and accumulate in the nucleus makes it a suitable probe for fluorescence microscopy. Its fluorescence can be used to visualize the nucleus and study changes in nuclear morphology. Moreover, the intrinsic fluorescence of 9-ACA and its derivatives has been utilized to study their subcellular localization and interaction with cellular targets.[9] For instance, the cellular uptake and distribution of platinum complexes containing 9-ACA have been investigated using its fluorescence.[10]
Diagram 2: Cellular Application Workflow
A typical workflow for cellular imaging using 9-ACA as a fluorescent probe.
High-Throughput Screening and Drug Discovery
The fluorescence properties of 9-ACA can be exploited in high-throughput screening (HTS) assays for drug discovery. For example, a displacement assay can be designed where a known DNA-binding drug is displaced by a test compound, leading to a change in 9-ACA fluorescence. This allows for the rapid screening of large compound libraries for potential DNA-interacting agents.[11]
Conclusion and Future Perspectives
This compound is a versatile molecule with a rich history in medicinal chemistry. While much of the focus has been on its therapeutic potential, its intrinsic fluorescence provides a powerful platform for its use as a biological probe. The ability to functionalize the 4-carboxamide position opens up possibilities for creating a diverse range of targeted fluorescent probes for specific applications in cellular imaging, diagnostics, and drug discovery. Future research should focus on a more detailed characterization of the photophysical properties of 9-ACA and its derivatives in various biological contexts to fully unlock their potential as next-generation fluorescent probes.
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A Technical Guide to the Discovery and History of 9-Aminoacridine-4-carboxamide: From Rational Design to a Novel Class of Antitumor Agents
Abstract
This technical guide provides an in-depth exploration of the discovery and historical development of 9-Aminoacridine-4-carboxamide and its derivatives, a significant class of DNA-intercalating anticancer agents. We trace the intellectual lineage from early acridine compounds to the rational drug design philosophy that guided researchers in the 1980s. This document details the synthetic strategies, elucidates the primary mechanisms of action, and presents the experimental evidence that established these compounds as potent inhibitors of tumor growth. By examining the causality behind key experimental choices and the evolution of the structure-activity relationship, this guide offers researchers, scientists, and drug development professionals a comprehensive understanding of this important chemotherapeutic scaffold.
Introduction: The Acridine Scaffold in Chemotherapy
The story of this compound is a chapter in the larger history of acridine-based therapeutics. The planar, tricyclic acridine core was first isolated from coal tar in 1870.[1] Its biological properties were recognized in the early 20th century, leading to the development of antibacterial agents like acriflavine and the antimalarial drug quinacrine.[1][2] The key to the biological activity of these molecules was quickly attributed to the planarity of the aromatic structure, which allows them to slot, or "intercalate," between the base pairs of double-stranded DNA.[3][4] This physical interaction disrupts DNA replication and transcription, leading to cytotoxic effects.
By the 1970s, this DNA-intercalating property was being actively exploited in the search for new anticancer agents.[3] This research led to clinically significant compounds like amsacrine (m-AMSA), which demonstrated activity against leukemias and lymphomas.[1][5] However, these early acridine drugs were often limited by significant side effects.[1] This set the stage for a new wave of research focused on modifying the acridine scaffold to improve therapeutic index—enhancing antitumor activity while reducing toxicity. It was out of this context that the this compound class emerged.
Rational Design and Synthesis: The Emergence of a New Class
The development of 9-aminoacridine-4-carboxamides in the 1980s represents a key moment in the application of rational drug design to cancer chemotherapy.[6] Researchers sought to create compounds with exceptional stability, better water solubility, and potent antitumor activity both in vitro and in vivo.[6] The core hypothesis was that by modifying the substituents on the acridine ring, one could fine-tune the DNA binding affinity and specificity, thereby modulating the biological response.
Core Synthetic Strategy
The synthesis of the 9-aminoacridine scaffold typically involves a multi-step process. A common and versatile method is the Ullmann condensation followed by cyclization.
Experimental Protocol: General Synthesis of 9-Chloroacridine Intermediates
-
Ullmann Condensation: An appropriately substituted anthranilic acid is reacted with an aryl chloride in the presence of a copper catalyst and a base (e.g., potassium carbonate) to form an N-phenylanthranilic acid derivative.[7][8]
-
Cyclization: The resulting N-phenylanthranilic acid is then treated with a dehydrating/chlorinating agent, most commonly phosphorus oxychloride (POCl₃), at elevated temperatures.[7][8] This reaction both cyclizes the intermediate to form the acridone and subsequently converts the acridone to the reactive 9-chloroacridine intermediate.
-
Purification: The crude 9-chloroacridine is purified, typically by recrystallization or column chromatography, to yield the precursor for the final amination step.
Introduction of the 4-Carboxamide Moiety
The defining feature of this class is the carboxamide group at the 4-position of the acridine ring. This group was strategically incorporated to act as a "DNA-threading" side chain, profoundly influencing the compound's interaction with its target.
Experimental Protocol: Synthesis of 9-Aminoacridine-4-carboxamides
-
Nucleophilic Substitution: The highly reactive 9-chloroacridine-4-carboxamide intermediate is reacted with a desired amine. This substitution reaction readily proceeds to yield the final this compound product.
-
Side Chain Variation: A vast array of derivatives can be created by varying the amine used in the final step.[9] This allows for systematic exploration of the structure-activity relationship (SAR), tuning properties like solubility, cell permeability, and DNA binding affinity.
This synthetic flexibility was crucial for optimizing the scaffold and led to the development of potent derivatives, including N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA).[10][11]
Mechanism of Action: A Dual Threat to Cancer Cells
The antitumor activity of 9-Aminoacridine-4-carboxamides stems from their potent ability to interfere with fundamental DNA processes. The primary mechanism involves a combination of DNA intercalation and the inhibition of topoisomerase enzymes.
DNA Intercalation
Like their predecessors, these compounds bind to DNA by inserting their planar acridine ring system between the DNA base pairs.[6] However, the 4-carboxamide side chain adds a new dimension to this interaction. It is proposed to lie in the major groove of the DNA helix, providing additional binding affinity and specificity.[10] This "threading" of the side chain through the DNA structure creates a highly stable drug-DNA complex, effectively acting as a roadblock to the cellular machinery responsible for replication and transcription.
Topoisomerase II Inhibition
Beyond simple steric hindrance, a key discovery was that these compounds are potent poisons of DNA topoisomerase II.[1][3] Topoisomerase II is a critical enzyme that resolves DNA tangles and supercoils by creating transient double-strand breaks, passing a segment of DNA through the break, and then resealing it.
9-Aminoacridine-4-carboxamides interfere with this process by stabilizing the "cleavable complex"—the intermediate state where the enzyme is covalently bound to the broken DNA ends. By preventing the re-ligation of the DNA strands, the drug traps the enzyme on the DNA, leading to an accumulation of permanent, lethal double-strand breaks. When the cell attempts to replicate its DNA, these breaks trigger cell cycle arrest and, ultimately, programmed cell death (apoptosis).[5][7]
Caption: Mechanism of Topoisomerase II poisoning by this compound.
Preclinical Evaluation and Structure-Activity Relationship (SAR)
The development of this class was heavily guided by in vitro cytotoxicity screening against various cancer cell lines. This allowed for the rapid evaluation of newly synthesized analogues and the establishment of a clear structure-activity relationship.
In Vitro Cytotoxicity Data
Systematic modification of the 9-amino and 4-carboxamide side chains revealed key determinants for anticancer activity. Compounds were frequently tested against lung (A-549) and cervical (HeLa) cancer cell lines, among others.[7]
| Compound Class | Side Chain Characteristics | Typical IC₅₀ Range (µg/mL) | Target Cell Lines | Reference |
| Simple Amines | Short, uncharged alkylamines | 30 - 100 | A-549, HeLa | |
| Polyamines | Flexible chains with multiple protonatable nitrogens | 10 - 40 | A-549, HeLa | [7] |
| Bis-acridines | Two acridine units linked by a flexible chain | 0.09 - 1.1 (nM) | Human Leukemia | [9] |
Note: IC₅₀ values are highly dependent on the specific cell line and assay conditions. This table provides a generalized summary for comparative purposes.
The data consistently showed that the presence of a basic, protonatable side chain at the 9-position was crucial for potent activity. Furthermore, linking two this compound units together to create "bis-intercalators" dramatically increased cytotoxicity, pushing potency into the nanomolar range.[9]
Conclusion and Legacy
The discovery and development of 9-Aminoacridine-4-carboxamides marked a significant advancement in the field of cancer chemotherapy. Born from a foundation of rational drug design, this class of compounds demonstrated that the classic acridine scaffold could be intelligently modified to produce potent antitumor agents with novel mechanisms of action. Their role as dual DNA intercalator/topoisomerase II poisons provided a powerful one-two punch against proliferating cancer cells. The extensive research into their synthesis and structure-activity relationships has not only provided valuable clinical candidates but has also informed the design of subsequent generations of DNA-targeting agents. The history of this compound serves as a compelling case study in the power of medicinal chemistry to transform a historical chemical scaffold into a targeted therapeutic weapon.
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An In-depth Technical Guide to 9-Aminoacridine-4-carboxamide (9-ACA) Topoisomerase Inhibition Studies
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the study of 9-Aminoacridine-4-carboxamide (9-ACA) and its derivatives as topoisomerase inhibitors. It delves into the mechanistic underpinnings of their action, detailed experimental protocols for their evaluation, and insights into structure-activity relationships.
Introduction: The Therapeutic Potential of Targeting DNA Topology
DNA topoisomerases are essential enzymes that resolve topological challenges in the genome arising during critical cellular processes such as replication, transcription, and chromosome segregation.[1][2] By transiently cleaving and religating DNA strands, they manage DNA supercoiling and decatenate intertwined chromosomes. Their indispensable role in cell proliferation has made them a prime target for anticancer drug development.[2][3]
Topoisomerase inhibitors are broadly classified into two categories: poisons and catalytic inhibitors.[3] Poisons, such as the widely used etoposide, stabilize the transient "cleavage complex," where the topoisomerase is covalently bound to the DNA.[3][4] This stabilization prevents the religation of the DNA strand, leading to the accumulation of DNA breaks that can trigger cell cycle arrest and apoptosis.[4] Catalytic inhibitors, in contrast, interfere with the enzyme's catalytic activity without trapping the cleavage complex.[3]
This compound (9-ACA) and its derivatives represent a versatile class of compounds that have demonstrated significant potential as topoisomerase inhibitors.[5][6] Their planar acridine core allows them to intercalate into DNA, a key feature influencing their interaction with the topoisomerase-DNA complex. Depending on the specific substitutions on the acridine ring and the nature of the carboxamide side chain, these compounds can act as either topoisomerase I or topoisomerase II inhibitors, and in some cases, as dual inhibitors.[3][7] Some derivatives function as classic topoisomerase poisons, while others exhibit catalytic inhibition, a characteristic that may offer a different therapeutic window and potentially reduced side effects, such as the risk of secondary malignancies associated with some topoisomerase poisons.[3][8]
This guide will equip researchers with the foundational knowledge and practical methodologies to rigorously investigate 9-ACA and its analogs as topoisomerase-targeting agents.
Part 1: The Core Mechanism of 9-ACA Action
The primary mechanism by which 9-ACA and its derivatives exert their cytotoxic effects is through the disruption of topoisomerase function. This process can be dissected into several key steps:
-
DNA Intercalation: The planar tricyclic acridine ring of 9-ACA inserts itself between the base pairs of the DNA double helix. This intercalation event can locally unwind and distort the DNA structure, which can influence the binding and activity of topoisomerases.[1] The affinity and kinetics of DNA binding are crucial determinants of the biological activity of these compounds.[1]
-
Interaction with the Topoisomerase-DNA Complex: Following intercalation, the 9-ACA molecule, along with its side chains, can interact with both the DNA and the topoisomerase enzyme. The nature of these interactions dictates whether the compound will act as a poison or a catalytic inhibitor.
-
As a Topoisomerase Poison: The drug binds to and stabilizes the covalent DNA-topoisomerase enzyme complex (the cleavage complex).[3] This prevents the religation of the cleaved DNA strand, leading to an accumulation of single-strand breaks (for topoisomerase I) or double-strand breaks (for topoisomerase II).[9][10] These DNA lesions, when encountered by the replication or transcription machinery, can be converted into permanent and lethal DNA damage.[4]
-
As a Catalytic Inhibitor: Some 9-ACA derivatives can inhibit the catalytic activity of topoisomerases without trapping the cleavage complex.[3][11] This can occur through various mechanisms, such as preventing the enzyme from binding to DNA or inhibiting the ATP-dependent strand passage step in the case of topoisomerase II.[3]
-
-
Induction of Cellular Responses: The accumulation of DNA damage and the disruption of DNA topology trigger a cascade of cellular responses, including:
-
Cell Cycle Arrest: Checkpoint pathways are activated to halt cell cycle progression, allowing time for DNA repair.[12] Many 9-ACA derivatives have been shown to induce a G1-S or G2/M phase arrest.[3][11]
-
Apoptosis: If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis.[8][12]
-
The following diagram illustrates the general mechanism of action for a 9-ACA derivative acting as a topoisomerase poison.
Caption: Mechanism of 9-ACA as a topoisomerase poison.
Part 2: Structure-Activity Relationship (SAR) Insights
The biological activity of 9-aminoacridine-4-carboxamides is highly dependent on their chemical structure. Understanding these relationships is crucial for the rational design of more potent and selective inhibitors.
| Structural Moiety | Influence on Activity | Rationale | References |
| Acridine Core | Essential for DNA intercalation. Substitutions can modulate electronic properties and steric hindrance. | The planar aromatic system facilitates stacking between DNA base pairs. | [1] |
| 9-Amino Group | Often crucial for activity. Can be substituted to modulate basicity and hydrogen bonding potential. | Participates in interactions within the intercalation site and with the topoisomerase enzyme. | [7] |
| 4-Carboxamide Side Chain | Significantly impacts DNA binding affinity, topoisomerase inhibition, and cellular uptake. | The side chain can interact with the major or minor groove of DNA and with the topoisomerase protein, influencing the stability of the ternary complex. | [1] |
| Substituents on the Acridine Ring | Can fine-tune activity. For example, electron-withdrawing or -donating groups can alter the electronic character of the ring system. | These modifications can affect DNA binding kinetics and interactions with the topoisomerase enzyme. | [1] |
Part 3: Experimental Protocols for Inhibition Studies
A multi-faceted experimental approach is necessary to fully characterize the topoisomerase inhibitory properties of 9-ACA derivatives. This section provides detailed, step-by-step methodologies for key in vitro and cell-based assays.
In Vitro Topoisomerase Inhibition Assays
These assays directly measure the effect of the compound on the enzymatic activity of purified topoisomerases.
This assay assesses the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Principle: Topoisomerase I relaxes supercoiled DNA. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis due to their different migration rates.
Step-by-Step Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube on ice, prepare the reaction mixture containing:
-
10x Topoisomerase I reaction buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA).
-
200-500 ng of supercoiled plasmid DNA (e.g., pBR322).
-
Varying concentrations of the 9-ACA derivative (dissolved in a suitable solvent like DMSO; ensure the final solvent concentration is consistent across all reactions and does not exceed 1-2%).
-
Nuclease-free water to the final reaction volume (e.g., 20 µL).
-
-
-
Enzyme Addition:
-
Add 1-2 units of purified human topoisomerase I to each reaction tube. Include a no-enzyme control and a positive control inhibitor (e.g., camptothecin).
-
-
Incubation:
-
Mix gently and incubate the reactions at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K to digest the enzyme.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until there is adequate separation of the DNA topoisomers.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA stain (e.g., ethidium bromide or a safer alternative) and visualize under UV light.
-
Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the no-drug control. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) can be determined by quantifying the band intensities.[13]
-
Caption: Workflow for Topoisomerase I DNA Relaxation Assay.
This assay evaluates the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Principle: kDNA is a network of interlocked DNA minicircles. Topoisomerase II can separate (decatenate) these minicircles. The large kDNA network cannot enter the agarose gel, while the decatenated minicircles can.
Step-by-Step Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube on ice, prepare the reaction mixture containing:
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1 M KCl, 100 mM MgCl2, 5 mM DTT, 5 mM ATP).
-
200-300 ng of kDNA.
-
Varying concentrations of the 9-ACA derivative.
-
Nuclease-free water to the final reaction volume (e.g., 20 µL).
-
-
-
Enzyme Addition:
-
Add 1-2 units of purified human topoisomerase IIα or IIβ. Include a no-enzyme control and a positive control inhibitor (e.g., etoposide).
-
-
Incubation:
-
Mix gently and incubate at 37°C for 30-60 minutes.
-
-
Reaction Termination:
-
Stop the reaction with a stop buffer/loading dye containing EDTA and SDS.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage.
-
-
Visualization and Analysis:
Cleavage Complex Detection Assays
These assays are designed to determine if a 9-ACA derivative acts as a topoisomerase poison by stabilizing the cleavage complex.
Principle: This assay measures the amount of linearized plasmid DNA generated from the stabilization of the cleavage complex.
Step-by-Step Protocol:
-
Reaction Setup:
-
Follow the setup for the relaxation or decatenation assay, but use a supercoiled plasmid DNA substrate.
-
-
Incubation:
-
Incubate the reaction with the 9-ACA derivative and the appropriate topoisomerase.
-
-
Denaturation:
-
Add SDS to a final concentration of 1% and proteinase K. The SDS denatures the topoisomerase, trapping it on the DNA if a cleavage complex is formed, resulting in a protein-linked DNA break. Proteinase K digests the protein, leaving a nick or break.
-
-
Analysis:
-
Analyze the DNA by agarose gel electrophoresis. An increase in the amount of linear (for Topo II) or nicked (for Topo I) plasmid DNA indicates stabilization of the cleavage complex.[2]
-
Principle: This cell-based assay quantifies the amount of topoisomerase covalently bound to genomic DNA within cells.
Step-by-Step Protocol:
-
Cell Treatment:
-
Treat cultured cells with varying concentrations of the 9-ACA derivative for a defined period (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Lyse the cells directly on the culture plate with a lysis solution containing a strong denaturant (e.g., sarkosyl) to trap the cleavage complexes.
-
-
Cesium Chloride Gradient Ultracentrifugation:
-
Layer the cell lysate onto a cesium chloride step gradient.
-
Centrifuge at high speed. DNA, being denser, will pellet at the bottom, while free proteins will remain in the upper layers. Topoisomerase covalently bound to DNA will be pulled down with the DNA.
-
-
Detection:
-
Carefully collect the DNA-containing fractions.
-
Transfer the DNA to a nitrocellulose or nylon membrane using a slot-blot apparatus.
-
Detect the amount of topoisomerase associated with the DNA using a specific primary antibody against the topoisomerase isoform of interest, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
-
Quantification:
Cell-Based Assays for Cytotoxicity and DNA Damage
These assays assess the downstream cellular consequences of topoisomerase inhibition.
Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the 9-ACA derivative for a specified duration (e.g., 48-72 hours).
-
-
Reagent Addition:
-
Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions. Viable cells with active metabolism will convert the reagent into a colored formazan product.
-
-
Measurement:
-
Measure the absorbance of the formazan product using a microplate reader.
-
-
Analysis:
Principle: This assay detects DNA strand breaks in individual cells. Damaged DNA migrates out of the nucleus during electrophoresis, forming a "comet tail."
Step-by-Step Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the 9-ACA derivative.
-
Harvest the cells and embed them in a low-melting-point agarose on a microscope slide.
-
-
Lysis:
-
Immerse the slides in a lysis buffer to remove cell membranes and proteins, leaving the DNA as a nucleoid.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Perform electrophoresis at a low voltage. DNA fragments and relaxed loops will migrate towards the anode, forming the comet tail.
-
-
Staining and Visualization:
-
Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
-
Analysis:
Conclusion
The study of this compound and its derivatives as topoisomerase inhibitors is a promising avenue for the development of novel anticancer therapeutics. A thorough understanding of their mechanism of action, guided by rigorous in vitro and cell-based assays, is essential for identifying lead compounds with optimal potency, selectivity, and pharmacological properties. The experimental protocols and conceptual framework provided in this guide offer a solid foundation for researchers to explore the full potential of this important class of molecules.
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Acridinecarboxamide topoisomerase poisons: structural and kinetic studies of the DNA complexes of 5-substituted 9-amino-(N-(2-dimethylamino)ethyl)acridine-4-carboxamides. PubMed. [Link]
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On the Role of Topoisomerase I in Mediating the Cytotoxicity of 9-Aminoacridine-Based Anticancer Agents. PMC - NIH. [Link]
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Synthesis and biological evaluation of new this compound derivatives as anticancer agents 1st Cancer Update. ResearchGate. [Link]
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Topoisomerase Assays. PMC - NIH. [Link]
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Crystal Structure of the Topoisomerase II Poison 9-Amino-[N-(2-dimethylamino)ethyl]acridine-4-carboxamide Bound to the DNA Hexanucleotide d(CGTACG)2. ACS Publications. [Link]
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Crystal structure of 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide bound to d(CGTACG)2. PubMed Central. [Link]
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Potential antitumor agents. Part 43. Synthesis and biological activity of dibasic 9-aminoacridine-4-carboxamides, a new class of antitumor agent. Journal of Medicinal Chemistry - ACS Publications. [Link]
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The Potential of Acridine Carboxamide Pt Complexes as Anti-Cancer Agents : A Review. Dimensions. [Link]
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On the role of topoisomerase I in mediating the cytotoxicity of 9-aminoacridine-based anticancer agents. PubMed. [Link]
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Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549. PMC - NIH. [Link]
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A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice. Frontiers. [Link]
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On the Role of Topoisomerase I in Mediating the Cytotoxicity of 9-Aminoacridine-Based Anticancer Agents. ResearchGate. [Link]
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Topoisomerase inhibitor. Wikipedia. [Link]
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Structure-activity relationships of 9-anilinoacridines as inhibitors of human DNA topoisomerase II. PubMed. [Link]
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Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives. PubMed. [Link]
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Synthesis and biological evaluation of new this compound derivatives as anticancer agents. Arabian Journal of Chemistry. [Link]
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Mechanism of action of DNA topoisomerase inhibitors. PubMed. [Link]
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DNA topoisomerase targeting drugs. Oncohema Key. [Link]
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Easy-to-Grasp Explanations: Topoisomerase Inhibitors in Cancer Treatment. YouTube. [Link]
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Comet Assay: Full Protocol to Assess DNA Damage in Cells. ResearchTweet. [Link]
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Assessment of DNA Topoisomerase I Unwinding Activity, Radical Scavenging Capacity, and Inhibition of Breast Cancer Cell Viability of N-alkyl-acridones and N,N′-dialkyl-9,9′-biacridylidenes. PMC - NIH. [Link]
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Table 1 IC 50 values of derivatives against cancer cells and relative... ResearchGate. [Link]
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DNA cleavage assay for the identification of topoisomerase I inhibitors. ResearchGate. [Link]
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Topoisomerase I and II Activity Assays. Springer Nature Experiments. [Link]
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A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell. Annals of Translational Medicine. [Link]
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Topo I cleavage complex formation and induction of DNA double-strand... ResearchGate. [Link]
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The effect of topoisomerase I inhibitors on the efficacy of T-cell-based cancer immunotherapy. academic.oup.com. [Link]
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Cell Lysate Preparation & Immunoblotting Protocols. bu.edu. [Link]
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Transcriptional Consequences of Topoisomerase Inhibition. PMC - NIH. [Link]
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A Simplified Protocol for High-Yield Expression and Purification of Bacterial Topoisomerase I. PubMed Central. [Link]
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Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. MDPI. [Link]
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Novel 9-amino acridone derivatives as potential topoisomerase II inhibitors. ResearchGate. [Link]
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Topoisomerase Assays. ResearchGate. [Link]
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Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors. NIH. [Link]
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An In-depth Technical Guide to the Structural Analysis of 9-Aminoacridine-4-carboxamide Complexes
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the methodologies employed in the structural analysis of 9-Aminoacridine-4-carboxamide (9-AC) complexes. By integrating established protocols with insights into the rationale behind experimental choices, this document serves as a practical resource for elucidating the intricate interactions of this important class of molecules.
The Significance of this compound in Drug Discovery
The 9-aminoacridine scaffold is a cornerstone in the design of DNA-interactive agents.[1] Derivatives of this compound (9-AC) are particularly noteworthy for their potent anti-proliferative properties, which stem from their ability to function as DNA intercalators and inhibitors of topoisomerase enzymes.[2][3] These mechanisms disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis, making 9-AC derivatives promising candidates for cancer chemotherapy.[3][4] A thorough understanding of the three-dimensional structure of 9-AC complexes with their biological targets, primarily DNA and associated proteins, is paramount for the rational design of new therapeutic agents with enhanced efficacy and specificity.
Synthesis and Characterization of 9-AC Derivatives
The journey to understanding the structural biology of 9-AC complexes begins with the synthesis and rigorous characterization of the ligands themselves. A common synthetic route involves the nucleophilic substitution of a leaving group, typically chlorine, at the 9-position of the acridine ring.[5]
General Synthetic Protocol
The synthesis of 9-AC derivatives can be approached through various methods, with the Ullmann–Goldberg reaction being a frequently employed strategy.[3] A generalized multi-step synthesis is outlined below:
Step 1: Synthesis of N-phenylanthranilic acid derivatives: This typically involves the reaction of an o-chlorobenzoic acid with an appropriate aniline in the presence of a copper catalyst.[3]
Step 2: Cyclization to form the acridone scaffold: The N-phenylanthranilic acid derivative is then cyclized, often using a dehydrating agent like polyphosphoric acid or phosphorus oxychloride, to yield the 9-oxoacridan-4-carboxylic acid.[2]
Step 3: Chlorination of the 9-position: The acridone is subsequently chlorinated at the 9-position, commonly with thionyl chloride or phosphorus oxychloride, to produce a 9-chloroacridine intermediate.[4][6]
Step 4: Amination of the 9-position and side-chain attachment: The crucial 9-amino group and desired carboxamide side-chain are introduced by reacting the 9-chloroacridine with the appropriate amine.[5]
The following diagram illustrates a generalized synthetic workflow:
Caption: Generalized synthetic workflow for this compound derivatives.
Physicochemical Characterization
Prior to structural studies of their complexes, the synthesized 9-AC derivatives must be thoroughly characterized to confirm their identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for verifying the chemical structure of the synthesized compounds.[7] The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon resonances, provide a detailed map of the molecule's atomic connectivity.[3][8] For instance, the disappearance of the –OH proton signal from the carboxylic acid and the appearance of new signals corresponding to the introduced side chain are key indicators of a successful reaction.[7]
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight of the synthesized compound, confirming its elemental composition.[3][8] Interestingly, aminoacridines, including 9-AC, have also been successfully employed as matrices in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry for the analysis of complex samples in negative ion mode.[9][10][11][12]
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups.[3][8] For example, the characteristic stretching frequencies of N-H, C=O, and aromatic C-H bonds can be monitored throughout the synthesis.
Structural Elucidation of 9-AC Complexes
A multi-pronged approach, combining high-resolution techniques with biophysical and computational methods, is necessary to fully understand the structural basis of 9-AC complex formation.
X-ray Crystallography: The Gold Standard for 3D Structure
X-ray crystallography provides an unparalleled, atom-level view of the three-dimensional structure of molecules, including complex biomolecular assemblies.[13] It has been instrumental in revealing the precise binding modes of 9-AC derivatives with DNA.[14][15][16] The resulting electron density maps allow for the unambiguous determination of atomic positions, bond lengths, bond angles, and intermolecular interactions such as hydrogen bonds and van der Waals contacts.[13]
Experimental Protocol for Crystallizing 9-AC-DNA Complexes:
-
Preparation of High-Purity Components: Both the 9-AC derivative and the synthetic DNA oligonucleotide must be of the highest possible purity. HPLC purification is standard for both components.
-
Crystal Screening: The hanging drop or sitting drop vapor diffusion method is commonly employed. A solution containing the 9-AC derivative and the DNA oligonucleotide in a suitable buffer is mixed with a precipitant solution. This "drop" is then allowed to equilibrate with a larger reservoir of the precipitant solution. A wide range of conditions (e.g., pH, temperature, salt concentration, and precipitant type) are screened to find conditions that favor crystal growth.
-
Crystal Optimization: Once initial crystals ("hits") are identified, the conditions are optimized by fine-tuning the concentrations of the components and the precipitant to obtain larger, single crystals suitable for X-ray diffraction.
-
X-ray Diffraction Data Collection: A single crystal is mounted and cryo-cooled in a stream of liquid nitrogen to minimize radiation damage. The crystal is then exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded on a detector.[13]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystallographic phase problem is solved using molecular replacement (if a similar structure is known) or direct methods. The resulting electron density map is used to build an atomic model of the 9-AC-DNA complex, which is then refined against the experimental data to yield the final, high-resolution structure.[13]
Table 1: Example Crystallographic Data for 9-AC-DNA Complexes
| Compound | DNA Sequence | Resolution (Å) | Space Group | PDB ID | Reference |
| 9-amino-[N-(2-dimethylamino)propyl]acridine-4-carboxamide | d(CGTACG)₂ | 1.55 | C222₁ | 1V3F | [14] |
| six-carbon-linked bis(acridine-4-carboxamide) | d(CGTACG)₂ | 1.7 | P2₁2₁2₁ | 2G8V | [15][16] |
Biophysical Methods for Studying 9-AC-DNA Interactions in Solution
While crystallography provides a static snapshot, biophysical techniques are crucial for characterizing the binding affinity, kinetics, and sequence specificity of 9-AC derivatives with DNA in solution.
Fluorescent Intercalator Displacement (FID) Assay: This is a high-throughput method to assess the DNA binding affinity of a compound. It relies on the displacement of a fluorescent DNA intercalator, such as ethidium bromide, by a competing ligand (the 9-AC derivative). The resulting decrease in fluorescence is proportional to the binding affinity of the test compound.[17] All 9-aminoacridine carboxamide analogues have been shown to reduce the level of ethidium bromide-induced fluorescence in a concentration-dependent manner.[17]
DNA Unwinding Assay: Intercalating agents unwind the DNA double helix. This property can be quantified by measuring the change in the linking number of supercoiled plasmid DNA using agarose gel electrophoresis. The extent of unwinding is a measure of the intercalative binding of the 9-AC derivative.[17]
DNase I Footprinting: This technique is used to determine the DNA sequence specificity of a binding ligand. DNA that is bound by the 9-AC derivative is protected from cleavage by the DNase I enzyme. When the resulting DNA fragments are separated by gel electrophoresis, the binding site appears as a "footprint" – a region of the gel with no bands.[18]
Caption: Workflow of biophysical assays to characterize 9-AC-DNA interactions.
Computational Modeling: In Silico Insights
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting and analyzing the binding of 9-AC derivatives to their biological targets.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. It is useful for generating initial models of 9-AC-DNA or 9-AC-protein complexes and for virtual screening of compound libraries.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the complex over time. This can reveal conformational changes, the stability of binding, and the role of solvent molecules in the interaction.
Caption: A typical workflow for the computational analysis of 9-AC complexes.
Investigating 9-AC Interactions with Protein Targets
While DNA is a primary target, the biological activity of 9-AC derivatives can also be mediated by their interactions with proteins.
Topoisomerases: 9-AC derivatives are known to inhibit topoisomerases by stabilizing the covalent enzyme-DNA "cleavable complex," which ultimately leads to cell death.[2]
Other Protein Targets: Recent studies have shown that 9-aminoacridines can also interact with other proteins, such as the transcription factor FoxP3, interfering with its DNA-binding activity.[19] This suggests that 9-AC derivatives may have a broader range of biological activities than previously thought.
Techniques for Studying 9-AC-Protein Interactions:
-
Surface Plasmon Resonance (SPR): This technique can be used to measure the binding affinity and kinetics of a small molecule to a protein that is immobilized on a sensor surface.[19]
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay can be used to study protein-protein or protein-ligand interactions in a high-throughput format.[19]
An Integrated Approach to Drug Design
The most comprehensive understanding of the structural basis for the activity of 9-AC complexes comes from integrating data from multiple analytical techniques. High-resolution crystal structures provide a detailed architectural framework, which can be complemented by solution-based biophysical data on binding affinity and kinetics. Computational modeling can then be used to rationalize the experimental findings and to predict the effects of chemical modifications. This integrated approach creates a powerful feedback loop for the structure-based design of novel 9-AC derivatives with improved therapeutic properties.
Caption: The synergistic relationship between different analytical techniques in the rational design of 9-AC derivatives.
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An In-Depth Technical Guide to the Early Research on 9-Aminoacridine-4-carboxamide Cytotoxicity
This guide provides a comprehensive overview of the foundational research into the cytotoxic properties of 9-Aminoacridine-4-carboxamides, a class of compounds that emerged as significant leads in anti-cancer drug discovery. We will delve into the initial synthesis, the elucidation of their mechanism of action, the structure-activity relationships that guided their development, and the seminal experimental protocols used to characterize their potent anti-tumor effects.
Genesis of a New Class of Anti-Tumor Agents: From Aniline Mustards to DNA Intercalators
The story of 9-Aminoacridine-4-carboxamides begins in the broader context of acridine-based drug discovery. Early work by researchers such as Cain and Atwell in the 1970s focused on modifying the acridine nucleus, a known DNA intercalator, to enhance its anti-tumor properties. A pivotal development was the synthesis of 4'-(9-acridinylamino)methanesulfon-m-anisidide, commonly known as amsacrine (m-AMSA).[1][2] Amsacrine demonstrated significant activity against leukemias, particularly in refractory acute leukemias, establishing the 9-anilinoacridine scaffold as a promising pharmacophore.[2][3]
However, the quest for agents with a broader spectrum of activity, especially against solid tumors, led to further exploration of the acridine structure. A key breakthrough came with the work of Atwell, Cain, Baguley, Finlay, and Denny, who reported in 1984 on a new class of agents: the dibasic 9-aminoacridine-4-carboxamides.[4] These compounds, exemplified by N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), were not only highly water-soluble but also demonstrated remarkable activity against solid tumors in murine models, a significant advancement over the primarily anti-leukemic activity of amsacrine.[4][5]
Foundational Synthesis: The Ullmann Condensation
The core of these early syntheses relied on established chemical reactions to build the acridine framework. The Ullmann condensation was a key method for coupling an aniline derivative with a suitably substituted benzoic acid to form an N-arylanthranilic acid.[6] This intermediate was then cyclized to form the acridone, which could be further modified to produce the final 9-aminoacridine derivatives.
Unraveling the Mechanism of Cytotoxicity: A Dual Assault on DNA
Early researchers quickly established that the planar acridine ring was crucial for DNA intercalation, the process of inserting between the base pairs of the DNA double helix.[7] This physical interaction was thought to disrupt DNA replication and transcription, leading to cell death. However, this did not fully explain the high potency of compounds like amsacrine.
A landmark 1981 study by Zwelling and colleagues provided the critical insight.[8] They demonstrated that amsacrine induced protein-associated DNA strand breaks in L1210 leukemia cells.[8] This pivotal finding suggested that amsacrine didn't just passively obstruct DNA; it actively turned a cellular enzyme into a DNA-damaging agent.[8][9] This enzyme was later identified as topoisomerase II.[5][9]
Topoisomerase II is essential for resolving DNA tangles during replication by creating transient double-strand breaks, passing another DNA strand through the break, and then resealing it.[7] 9-Aminoacridine-4-carboxamides act as "topoisomerase II poisons" by stabilizing the "cleavable complex," a state where the enzyme is covalently bound to the broken DNA ends.[7] This prevents the re-ligation of the DNA, leading to an accumulation of double-strand breaks and ultimately triggering apoptosis.[7]
The cytotoxicity of DACA was also found to be linked to its interaction with topoisomerases, with studies suggesting it acts as a dual inhibitor of both topoisomerase I and II, further broadening its mechanism of action compared to earlier analogues.[10]
The Cytotoxic Cascade
The proposed cytotoxic mechanism initiated by these compounds can be visualized as a multi-step process, starting from cellular uptake and culminating in programmed cell death.
Figure 1: Proposed mechanism of this compound cytotoxicity.
Early Experimental Protocols for Assessing Cytotoxicity
The evaluation of these novel compounds relied on a suite of in vitro and in vivo assays that were standard in cancer research of the era. These protocols provided the quantitative data necessary to establish dose-response relationships and guide the synthesis of more potent analogues.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was a widely used colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Step-by-Step Methodology: MTT Assay
-
Cell Seeding: Cancer cell lines (e.g., L1210, A-549, HeLa) are seeded into 96-well microtiter plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.[11] Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of the this compound is prepared in DMSO and serially diluted in culture medium to achieve a range of final concentrations.[11] The culture medium is removed from the wells and replaced with 100 µL of the medium containing the test compound. Control wells receive medium with DMSO only.
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.[11]
-
Formazan Formation: The plates are incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: The culture medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) is added to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: The absorbance of each well is measured using a microplate spectrophotometer at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Measuring DNA Damage: The Alkaline Elution Assay
The alkaline elution assay, pioneered by Kohn and colleagues, was a critical technique for quantifying DNA strand breaks and DNA-protein cross-links, providing direct evidence for the mechanism of action of topoisomerase poisons.[9][12]
Step-by-Step Methodology: Alkaline Elution for DNA-Protein Cross-links
-
Cell Radiolabeling and Treatment: L1210 cells are cultured with [14C]thymidine to label their DNA.[8] The cells are then treated with the test compound (e.g., amsacrine) for a defined period (e.g., 30-60 minutes).
-
Cell Lysis on Filter: A known number of cells are carefully layered onto a polyvinyl chloride filter (2 µm pore size). The cells are lysed by passing a solution containing sodium dodecyl sulfate (SDS) and EDTA through the filter. This lyses the cells and unfolds the DNA, while proteins remain bound to the DNA.
-
Washing: The filter is washed with an EDTA solution to remove remaining cellular debris.
-
Alkaline Elution: A tetrapropylammonium hydroxide solution (pH 12.1) is pumped through the filter at a constant rate (e.g., 0.05 mL/min).[8] The rate at which the single-stranded DNA elutes from the filter is inversely proportional to its length. DNA with more strand breaks will elute faster. In the case of DNA-protein cross-links, the proteins cause the DNA to be retained on the filter.
-
Fraction Collection: The eluate is collected in fractions over several hours.
-
Quantification: The amount of radiolabeled DNA in each fraction and remaining on the filter is determined by liquid scintillation counting.
-
Data Analysis: The rate of elution is plotted against the fraction of DNA remaining on the filter. A slower elution rate compared to control (drug-treated but proteinase K-digested) indicates the presence of DNA-protein cross-links.
In Vivo Efficacy Evaluation: Murine Leukemia Models
The L1210 and P388 murine leukemia models were the workhorses for in vivo testing of early anti-cancer agents. These aggressive, rapidly growing leukemias provided a robust system for evaluating the efficacy of new compounds.
Step-by-Step Methodology: L1210 Murine Leukemia Model
-
Tumor Inoculation: DBA/2 mice are inoculated intraperitoneally (i.p.) with 10^5 to 10^6 L1210 leukemia cells.[13]
-
Compound Administration: Treatment with the test compound begins 24 hours after tumor inoculation. The compound is typically administered i.p. daily for a set number of days (e.g., 5 or 9 days) over a range of doses.
-
Monitoring: The mice are monitored daily for signs of toxicity and mortality.
-
Data Analysis: The primary endpoint is the increase in lifespan (%ILS) of the treated mice compared to a control group of mice that received the vehicle only. The %ILS is calculated as: [(Median survival time of treated group / Median survival time of control group) - 1] x 100. A %ILS of ≥ 25% was generally considered significant activity.
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
The early research into 9-aminoacridine-4-carboxamides was a prime example of using SAR to optimize a lead compound. By systematically modifying the acridine core and the carboxamide side chain, researchers could correlate chemical structure with biological activity.
The Importance of the Carboxamide Side Chain
The 4-carboxamide side chain was found to be a critical determinant of activity. Key findings from early studies include:
-
Cationic Center: The presence of a basic, protonatable nitrogen in the side chain was essential for potent activity. This cationic center was thought to interact with the phosphate backbone of DNA, "anchoring" the molecule in place.[4]
-
Linker Length: The distance between the acridine ring and the cationic center was crucial. A two-carbon linker (as in DACA) was found to be optimal.[4]
-
Terminal Group: The nature of the alkyl groups on the terminal nitrogen influenced both potency and toxicity. The N,N-dimethylamino group of DACA provided a good balance of properties.[4]
Acridine Ring Substitutions
Modifications to the acridine ring itself also had a profound impact on the compounds' properties:
-
Lipophilicity: Increasing the lipophilicity of the acridine ring through the addition of substituents generally correlated with increased DNA binding affinity and in vitro cytotoxicity.[13] However, for in vivo activity, an optimal lipophilicity was required to balance cell penetration with bioavailability and toxicity.[13]
-
Electronic Effects: The electronic nature of the substituents could influence the pKa of the acridine nitrogen, which in turn affected DNA binding and cellular uptake.
-
Steric Hindrance: Bulky substituents at certain positions could sterically hinder DNA intercalation, reducing activity.
Figure 2: Logical flow of early structure-activity relationship studies.
Summary of Early In Vitro and In Vivo Data
The following tables summarize representative data from the early research on amsacrine and the then-new this compound derivatives, highlighting their cytotoxic potency and in vivo efficacy.
Table 1: In Vitro Cytotoxicity of Amsacrine and Analogues
| Compound | Cell Line | IC50 (µM) | Reference |
| Amsacrine (m-AMSA) | L1210 Leukemia | ~0.1 - 0.5 | [14] |
| Amsacrine (m-AMSA) | Human Bone Marrow (CFU-GM) | ~0.4 | [14] |
| CI-921 | L1210 Leukemia | ~0.1 - 0.4 | [14] |
| CI-921 | Human Bone Marrow (CFU-GM) | ~0.4 | [14] |
| DACA | P388 Leukemia | Data not specified | [15] |
Note: IC50 values can vary depending on the specific assay conditions and cell line.
Table 2: In Vivo Anti-leukemic Activity in the L1210 Murine Model
| Compound | Dosing Schedule | Optimal Dose (mg/kg) | Max %ILS | Reference |
| Amsacrine (m-AMSA) | Daily i.p. | 1.5 - 3.0 | >100 | [13] |
| DACA Analogue (unsubstituted) | Daily i.p. | 12 | 117 | [4] |
| DACA Analogue (9-NH2) | Daily i.p. | 12 | 133 | [4] |
%ILS: Percent Increase in Lifespan
Table 3: Physicochemical Properties of Amsacrine
| Property | Value | Reference |
| Molecular Weight | 393.46 g/mol | [16] |
| cLogP | 3.162 | |
| pKa (Acridine N) | ~6.8 | [13] |
| H-bond Donors | 2 | |
| H-bond Acceptors | 5 |
Conclusion and Legacy
The early research on 9-Aminoacridine-4-carboxamides represents a classic chapter in the history of cancer chemotherapy. Through a combination of rational synthesis, meticulous biological evaluation, and insightful mechanistic studies, a potent new class of anti-tumor agents was discovered and developed. The foundational work of researchers in the 1970s and 1980s not only led to the clinical use of amsacrine but also established the principle of topoisomerase II poisoning as a key anti-cancer strategy. The detailed experimental protocols and structure-activity relationships established during this period laid the groundwork for the development of numerous other topoisomerase inhibitors and continue to inform the field of anti-cancer drug discovery today.
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Methodological & Application
Application Notes and Protocols: 9-Aminoacridine-4-carboxamide in Cancer Research
A Senior Application Scientist's Guide to Leveraging a Multi-Targeting Anticancer Agent
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 9-Aminoacridine-4-carboxamide (9-AA-4-C) and its derivatives in cancer research. This document delves into the compound's core mechanisms of action, offers detailed protocols for its experimental application, and presents data to inform experimental design and interpretation.
I. Introduction: The Rationale for this compound in Oncology
The 9-aminoacridine scaffold has long been recognized for its potential in anticancer therapy, primarily due to its ability to intercalate into DNA.[1][2][3] However, the therapeutic efficacy of this compound and its analogues extends beyond simple DNA binding. These compounds represent a class of multi-targeting agents that impinge on several critical pathways essential for cancer cell proliferation and survival.[4][5][6] A thorough understanding of these mechanisms is paramount for the rational design of experiments and the development of novel therapeutic strategies.
The primary mechanisms of action of this compound and its derivatives include:
-
Topoisomerase Inhibition: These compounds are well-established as topoisomerase poisons, particularly targeting topoisomerase II.[7][8][9] By intercalating into the DNA, they stabilize the transient topoisomerase-DNA covalent complex, which ultimately leads to DNA strand breaks and the induction of apoptosis.[10] Some derivatives are also being explored as catalytic inhibitors of topoisomerase II, a strategy aimed at reducing the risk of therapy-related secondary malignancies.[9]
-
Modulation of Key Signaling Pathways: 9-Aminoacridine derivatives have been demonstrated to disrupt pro-survival signaling cascades within cancer cells. Notably, they can inhibit the PI3K/AKT/mTOR pathway, a central regulator of cell growth and metabolism, and suppress the NF-kappaB signaling pathway, which is crucial for inflammation and cell survival.[4][5] Furthermore, these compounds can activate the p53 tumor suppressor pathway.[4]
-
Inhibition of Ribosome Biogenesis: A crucial but often overlooked mechanism is the ability of 9-aminoacridine to inhibit ribosome biogenesis.[11] This is achieved by targeting both the transcription and processing of ribosomal RNA, thereby stalling the protein synthesis machinery that is essential for rapidly dividing cancer cells.[11]
-
Induction of Cell Cycle Arrest and Apoptosis: The culmination of the aforementioned mechanisms is the induction of cell cycle arrest, often at the G1/S or G2/M phase, and the initiation of programmed cell death (apoptosis).[5][6][10]
II. Core Applications in Cancer Research
The multifaceted mechanism of action of this compound lends itself to a variety of applications in cancer research, from basic mechanistic studies to preclinical evaluation.
-
Elucidating Drug Resistance Mechanisms: The unique targeting profile of these compounds can be exploited to probe mechanisms of resistance to other anticancer agents.
-
Synergistic Combination Studies: The ability of this compound derivatives to sensitize cancer cells to other therapies, such as cisplatin, makes them promising candidates for combination studies.[9]
-
Development of Novel Anticancer Therapeutics: The 9-aminoacridine scaffold serves as a valuable template for the synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties.[1][3]
III. Experimental Protocols
The following protocols provide a starting point for investigating the anticancer effects of this compound and its derivatives. It is essential to optimize these protocols for specific cell lines and experimental conditions.
A. In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
B. Topoisomerase II Inhibition Assay: Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenation activity of topoisomerase II.
Principle: Topoisomerase II can separate catenated (interlocked) kinetoplast DNA (kDNA) from trypanosomes into individual minicircles. Inhibitors of topoisomerase II will prevent this process, leaving the kDNA in its catenated form.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
5X Topoisomerase II reaction buffer
-
kDNA (200 ng)
-
Topoisomerase II enzyme (1-2 units)
-
This compound derivative (at various concentrations)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 4 µL of 6X stop buffer/loading dye (containing SDS and proteinase K).
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage until the dye front has migrated approximately two-thirds of the way down the gel.
-
Visualization: Visualize the DNA bands under UV light. Catenated kDNA will remain in the well or migrate as a high molecular weight band, while decatenated minicircles will migrate further down the gel.
IV. Data Presentation: Cytotoxicity of 9-Aminoacridine Derivatives
The following table summarizes the cytotoxic activity of representative 9-aminoacridine derivatives in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50/CTC50 | Reference |
| Compound 9 | HeLa | Cervical Cancer | 13.75 µg/mL | [1] |
| Compound 9 | A-549 | Lung Cancer | 18.75 µg/mL | [1] |
| Compound 7 | HeLa | Cervical Cancer | 31.25 µg/mL | [1] |
| Compound 7 | A-549 | Lung Cancer | 36.25 µg/mL | [1] |
| Compound 5b | HeLa | Cervical Cancer | 47.50 µg/mL | [2] |
| Compound 5e | A-549 | Lung Cancer | 100 µg/mL | [2] |
| Acridine-based Catalytic Inhibitors | H460, A549, H2009, H2030 | Non-Small Cell Lung Cancer | 8.15 - 42.09 µM | [9] |
V. Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
A. Signaling Pathways Targeted by 9-Aminoacridine Derivatives
The following diagram illustrates the key signaling pathways modulated by 9-aminoacridine derivatives.
Caption: Signaling pathways affected by 9-Aminoacridine derivatives.
B. Experimental Workflow for Evaluating Anticancer Activity
The following diagram outlines a typical workflow for assessing the anticancer potential of a novel this compound derivative.
Caption: Experimental workflow for anticancer drug evaluation.
VI. Conclusion and Future Directions
This compound and its derivatives continue to be a promising class of compounds in cancer research. Their multi-targeting nature offers the potential to overcome drug resistance and improve therapeutic outcomes. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To design more potent and selective inhibitors.
-
In Vivo Efficacy Studies: To validate the in vitro findings in relevant animal models of cancer.[6]
-
Biomarker Discovery: To identify patient populations most likely to respond to treatment with these agents.
By leveraging the information and protocols outlined in these application notes, researchers can effectively explore the therapeutic potential of this compound and contribute to the development of next-generation anticancer drugs.
References
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Acridinecarboxamide topoisomerase poisons: structural and kinetic studies of the DNA complexes of 5-substituted 9-amino-(N-(2-dimethylamino)ethyl)acridine-4-carboxamides. PubMed. Available at: [Link]
-
Chemoprotection by 9-aminoacridine derivatives against the cytotoxicity of topoisomerase II-directed drugs. PubMed. Available at: [Link]
-
On the Role of Topoisomerase I in Mediating the Cytotoxicity of 9-Aminoacridine-Based Anticancer Agents. PMC. Available at: [Link]
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9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 pathways. PubMed. Available at: [Link]
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Synthesis and anticancer study of 9-aminoacridine derivatives. National Center for Biotechnology Information. Available at: [Link]
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Structure of 9-aminoacridine derivatives which tested against cancer cell lines. ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of new this compound derivatives as anticancer agents. ResearchGate. Available at: [Link]
-
Crystal Structure of the Topoisomerase II Poison 9-Amino-[N-(2-dimethylamino)ethyl]acridine-4-carboxamide Bound to the DNA Hexanucleotide d(CGTACG)2. ACS Publications. Available at: [Link]
-
9-Aminoacridine Inhibits Ribosome Biogenesis by Targeting Both Transcription and Processing of Ribosomal RNA. PMC. Available at: [Link]
-
A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice. Frontiers. Available at: [Link]
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9-aminoacridine as an anti-tumour agent. ResearchGate. Available at: [Link]
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CK0403, a 9-aminoacridine, is a potent anti-cancer agent in human breast cancer cells. Spandidos Publications. Available at: [Link]
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Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives. PubMed. Available at: [Link]
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The Potential of Acridine Carboxamide Pt Complexes as Anti-Cancer Agents : A Review. Bentham Science. Available at: [Link]
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- 7. Acridinecarboxamide topoisomerase poisons: structural and kinetic studies of the DNA complexes of 5-substituted 9-amino-(N-(2-dimethylamino)ethyl)acridine-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemoprotection by 9-aminoacridine derivatives against the cytotoxicity of topoisomerase II-directed drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols: 9-Aminoacridine-4-carboxamide as a Fluorescent DNA Staining Agent
Introduction: Unveiling the Potential of 9-Aminoacridine-4-carboxamide in Cellular Imaging
In the landscape of cellular and molecular biology, the visualization and quantification of DNA are fundamental to a vast array of research applications, from cell cycle analysis to the assessment of apoptosis. While numerous fluorescent DNA stains are commercially available, the scientific community is in constant pursuit of novel reagents with improved photophysical properties, enhanced cellular permeability, and unique spectral characteristics. This compound (9-AA-4-C) and its derivatives have emerged as a compelling class of compounds, primarily investigated for their potent anti-tumor activities.[1][2][3] These molecules are recognized as DNA intercalators, a property that underpins their therapeutic efficacy and, significantly, their potential as robust DNA staining agents for cellular imaging and analysis.[4][5]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of this compound's application as a fluorescent DNA stain. We will delve into its mechanism of action, provide detailed protocols for its use in flow cytometry and fluorescence microscopy, and discuss its potential applications, thereby offering a valuable resource for integrating this versatile compound into your research workflows.
Mechanism of Action: A Tale of Intercalation and Fluorescence
The efficacy of this compound as a DNA stain is rooted in its molecular structure, which facilitates its insertion between the base pairs of the DNA double helix—a process known as intercalation.[6][7] The planar tricyclic acridine ring system is the key to this interaction, allowing it to stack between adjacent base pairs, thereby unwinding and elongating the DNA structure.[7][8] This binding is further stabilized by the carboxamide side chain, which can form hydrogen bonds within the DNA grooves.[6][9]
Upon intercalation, the fluorescence of this compound is significantly enhanced. In its free, unbound state in solution, the molecule exhibits relatively low fluorescence. However, when constrained within the hydrophobic environment of the DNA helix, non-radiative decay pathways are restricted, leading to a marked increase in quantum yield and a subsequent bright fluorescent signal. This fluorescence enhancement upon DNA binding is the cornerstone of its utility as a DNA stain.
Caption: Workflow of 9-AA-4-C as a DNA stain.
Spectral Properties
While detailed spectral data for this compound as a standalone DNA stain is not extensively published, based on the properties of the parent compound, 9-aminoacridine, it is expected to be excited by blue light and emit in the green region of the spectrum.[5][10]
| Property | Estimated Value | Notes |
| Excitation Maximum (λex) | ~400-450 nm | Optimal excitation may vary depending on the solvent and binding state. |
| Emission Maximum (λem) | ~480-520 nm | A significant Stokes shift is expected upon DNA intercalation. |
Note: It is highly recommended that users determine the optimal excitation and emission wavelengths for their specific instrumentation and experimental conditions.
Applications in Cellular Analysis
The ability of this compound to stoichiometrically bind to DNA makes it a valuable tool for a range of applications that rely on the quantification of cellular DNA content.
Cell Cycle Analysis by Flow Cytometry
Analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is crucial for understanding cell proliferation and the effects of various treatments. As 9-AA-4-C fluorescence is proportional to DNA content, it can be used to generate DNA content histograms for cell cycle analysis.[4]
Apoptosis Detection
A hallmark of late-stage apoptosis is the fragmentation of DNA. Cells with fractional DNA content, known as the "sub-G1" peak, can be identified and quantified by flow cytometry following staining with a DNA-intercalating dye like 9-AA-4-C.[11]
Fluorescence Microscopy
9-AA-4-C can be employed as a nuclear counterstain in fluorescence microscopy to visualize the nucleus and assess nuclear morphology. This is particularly useful in studies of cellular localization, mitosis, and cell death.
Protocols: A Guide to Implementation
The following protocols provide a starting point for using this compound as a DNA stain. Optimization may be required for different cell types and experimental setups.
Protocol 1: Cell Cycle Analysis by Flow Cytometry
Materials:
-
This compound (prepare a 1 mg/mL stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (10 mg/mL stock)
-
Propidium Iodide (optional, for comparison)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Harvest approximately 1 x 10^6 cells per sample. Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 100 µL of cold PBS. While gently vortexing, add 900 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 1 hour (or overnight).
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with cold PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 10 µg/mL RNase A. Incubate at 37°C for 30 minutes to ensure only DNA is stained.
-
Staining: Add this compound to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically.
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Analysis: Analyze the stained cells on a flow cytometer using a blue laser for excitation (e.g., 488 nm) and a green emission filter (e.g., 530/30 nm bandpass).
Caption: Flow cytometry staining protocol workflow.
Protocol 2: Nuclear Staining for Fluorescence Microscopy
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
This compound (1 µg/mL in PBS)
-
Mounting medium
Procedure:
-
Fixation: Wash the cells on coverslips with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): If performing immunofluorescence for an intracellular antigen, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Staining: Incubate the coverslips with 1 µg/mL this compound in PBS for 10 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with PBS for 5 minutes each.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with a filter set appropriate for blue excitation and green emission.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak Staining | Insufficient dye concentration or incubation time. | Increase the concentration of 9-AA-4-C or extend the incubation period. |
| Cell permeability issues. | For fixed cells, ensure proper fixation and permeabilization. | |
| High Background | Excess dye not washed away. | Increase the number and duration of wash steps after staining. |
| Dye precipitation. | Ensure the staining solution is properly dissolved and filtered if necessary. | |
| Broad CVs in Flow Cytometry | Cell clumping. | Filter the cell suspension through a nylon mesh before analysis. |
| RNase treatment incomplete. | Ensure RNase A is active and incubation is sufficient. |
Conclusion and Future Perspectives
This compound presents a promising alternative to conventional DNA stains, with its DNA intercalating properties and associated fluorescence enhancement offering a solid foundation for its use in cellular analysis. While its primary role has been explored in the context of cancer therapeutics, its utility as a laboratory tool for DNA visualization and quantification is an area ripe for further exploration. The protocols provided herein serve as a robust starting point for researchers to harness the potential of this versatile molecule. Future studies will likely focus on the detailed characterization of its photophysical properties upon DNA binding and the development of derivatives with optimized spectral characteristics for multiplexing applications.
References
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DNA threading bis(9-aminoacridine-4-carboxamides): effects of piperidine sidechains on DNA binding, cytotoxicity and cell cycle arrest. Bioorganic & Medicinal Chemistry.
-
Synthesis and biological evaluation of new this compound derivatives as anticancer agents. Arabian Journal of Chemistry.
-
Synthesis and biological evaluation of new this compound derivatives as anticancer agents 1st Cancer Update. ResearchGate.
- Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives. [Source not explicitly provided in search results]
-
The DNA binding properties of 9-aminoacridine carboxamide Pt complexes. PubMed.
-
A novel form of intercalation involving four DNA duplexes in an acridine-4-carboxamide complex of d(CGTACG)2. PubMed Central.
-
Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives. National Institutes of Health.
-
Identification of the 9-aminoacridine/DNA complex responsible for photodynamic inactivation of P22. PubMed.
-
X-ray crystallographic study of DNA duplex cross-linking: simultaneous binding to two d(CGTACG)2 molecules by a bis(this compound) derivative. PubMed Central.
- 9-Aminoacridine: A Versatile Fluorescent Compound for Research Buyers. [Source not explicitly provided in search results]
- Interaction of cisplatin and DNA-targeted 9-aminoacridine platinum complexes with DNA. [Source not explicitly provided in search results]
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9-Aminoacridine fluorescence changes as a measure of surface charge density of the thylakoid membrane. PubMed.
- Synthesis and anticancer study of 9-aminoacridine derivatives. [Source not explicitly provided in search results]
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Features of Chaperone Induction by 9-Aminoacridine and Acridine Orange. MDPI.
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Relationships between DNA-binding kinetics and biological activity for the this compound class of antitumor agents. PubMed.
-
WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses. Google Patents.
-
Flow Cytometry Staining Protocols. R&D Systems.
-
Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines. PubMed Central.
-
Staining Protocols | Flow Cytometry. Carver College of Medicine | The University of Iowa.
-
Flow Cytometry Protocols. Bio-Rad Antibodies.
-
Features of Chaperone Induction by 9-Aminoacridine and Acridine Orange. PubMed Central.
- Protocols - Flow Cytometry Core Facility. [Source not explicitly provided in search results]
-
BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US.
-
Propidium Iodide Applications & Common Issues. AAT Bioquest.
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- 4. DNA threading bis(9-aminoacridine-4-carboxamides): effects of piperidine sidechains on DNA binding, cytotoxicity and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. A novel form of intercalation involving four DNA duplexes in an acridine-4-carboxamide complex of d(CGTACG)2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray crystallographic study of DNA duplex cross-linking: simultaneous binding to two d(CGTACG)2 molecules by a bis(this compound) derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The DNA binding properties of 9-aminoacridine carboxamide Pt complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relationships between DNA-binding kinetics and biological activity for the this compound class of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols for the Experimental Design of 9-Aminoacridine-4-carboxamide (9-AC) Drug Studies
Introduction: The Rationale for Investigating 9-Aminoacridine-4-carboxamides
The 9-aminoacridine-4-carboxamide (9-AC) scaffold represents a promising class of synthetic compounds, primarily investigated for their potent anti-cancer properties. Their core mechanism of action is centered on the inhibition of human topoisomerase II (Topo II), a critical enzyme responsible for managing DNA topology during replication and transcription. By targeting Topo II, 9-ACs induce permanent DNA strand breaks, which, when overwhelming the cell's repair machinery, trigger programmed cell death (apoptosis). This targeted disruption of DNA integrity in rapidly dividing cancer cells forms the basis of their therapeutic potential.
This guide provides a comprehensive framework for the preclinical evaluation of novel 9-AC derivatives. It is designed for researchers in oncology, drug discovery, and pharmacology, offering a logically structured sequence of experiments from initial mechanism validation to cellular characterization and preliminary in vivo assessment. The protocols herein are designed to be self-validating, emphasizing the inclusion of appropriate controls to ensure data integrity and reproducibility.
Part 1: Elucidation of the Core Mechanism of Action
Before proceeding to cellular assays, it is imperative to confirm that a novel 9-AC derivative acts on its intended molecular target, Topoisomerase II. These biochemical assays isolate the enzyme and substrate from the complex cellular environment, providing direct evidence of target engagement.
Topoisomerase II Decatenation Assay
Scientific Rationale: Topoisomerase II relaxes supercoiled DNA and separates interlinked (catenated) DNA circles. This assay qualitatively and quantitatively measures the ability of a 9-AC compound to inhibit this enzymatic activity. Kinetoplast DNA (kDNA), a network of thousands of interlocked DNA minicircles from trypanosomes, serves as a natural substrate. Active Topo II decatenates the network, releasing individual minicircles. An effective inhibitor will prevent this, leaving the kDNA network intact.
Experimental Protocol:
-
Reaction Setup: In a 0.5 mL microcentrifuge tube, prepare the reaction mixture on ice. A typical 20 µL reaction includes:
-
5X Topo II Assay Buffer (e.g., 250 mM Tris-HCl pH 8.0, 750 mM KCl, 50 mM MgCl₂, 2.5 mM DTT, 2.5 mM ATP).
-
200-300 ng of kDNA.
-
1-2 units of human Topoisomerase IIα enzyme.
-
Test Compound (9-AC derivative) at various concentrations (e.g., 0.1 µM to 100 µM).
-
Nuclease-free water to a final volume of 20 µL.
-
-
Controls:
-
Negative Control (No Enzyme): Replace enzyme with buffer. kDNA should remain catenated.
-
Positive Control (No Drug): Replace test compound with vehicle (e.g., DMSO). kDNA should be fully decatenated.
-
Reference Inhibitor: Use a known Topo II inhibitor like Etoposide or Doxorubicin.
-
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Termination: Stop the reaction by adding 4 µL of 6X Stop Buffer/Loading Dye (containing SDS and Proteinase K to digest the enzyme). Incubate at 37°C for another 30 minutes.
-
Gel Electrophoresis: Load the entire reaction mixture onto a 1% agarose gel containing a DNA stain (e.g., SYBR Safe). Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately 75% of the gel length.
-
Visualization & Analysis: Image the gel under UV or blue light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel as distinct bands. The inhibitory concentration (IC₅₀) is the concentration of the 9-AC compound that inhibits decatenation by 50%.
DNA Intercalation Assay
Scientific Rationale: Many Topo II inhibitors, including the parent 9-aminoacridine structure, are also DNA intercalators. Intercalation can contribute to the stabilization of the Topo II-DNA cleavage complex. This can be assessed by measuring the change in the melting temperature (Tₘ) of double-stranded DNA or through fluorescence-based assays.
Experimental Protocol (Fluorescence-Based):
-
Principle: This assay utilizes a fluorescent DNA probe (e.g., PicoGreen) that has low fluorescence in solution but becomes highly fluorescent upon binding to double-stranded DNA (dsDNA). A competing intercalator, like a 9-AC, will displace the probe, causing a decrease in fluorescence.
-
Reagents:
-
dsDNA solution (e.g., calf thymus DNA).
-
Fluorescent DNA probe.
-
Assay Buffer (e.g., Tris-EDTA buffer).
-
Test 9-AC compound and a known intercalator (e.g., Doxorubicin).
-
-
Procedure:
-
In a 96-well black plate, add dsDNA and the fluorescent probe to each well.
-
Add serial dilutions of the 9-AC compound.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Measure fluorescence using a plate reader at the appropriate excitation/emission wavelengths.
-
-
Analysis: A reduction in fluorescence intensity with increasing compound concentration indicates DNA intercalation.
Part 2: In Vitro Cellular Characterization
Once the mechanism of action is confirmed, the next step is to evaluate the effect of the 9-AC derivative on cancer cells. This involves a battery of assays to determine its potency, its effect on cell fate, and its impact on the cell division cycle.
Overall Workflow for Cellular Characterization
Caption: Workflow for in vitro evaluation of 9-AC compounds.
Cell Viability and Cytotoxicity Assay (MTS Assay)
Scientific Rationale: This initial screen determines the concentration of the 9-AC compound required to reduce the viability of a cancer cell population by 50% (IC₅₀). The MTS assay is a colorimetric method where a tetrazolium salt is bioreduced by metabolically active cells into a colored formazan product, which is proportional to the number of living cells.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 9-AC compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.
-
Data Presentation Example:
| Cell Line | 9-AC Derivative | IC₅₀ (µM) | 95% Confidence Interval |
| MCF-7 | Compound X | 1.2 | 0.9 - 1.5 |
| HCT116 | Compound X | 0.8 | 0.6 - 1.0 |
| A549 | Compound X | 2.5 | 2.1 - 3.0 |
| MCF-7 | Doxorubicin (Ref) | 0.5 | 0.4 - 0.7 |
Apoptosis Assay (Annexin V / Propidium Iodide Staining)
Scientific Rationale: To confirm that cell death occurs via apoptosis, this assay uses flow cytometry to distinguish between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent DNA stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
Experimental Protocol:
-
Treatment: Treat cells in a 6-well plate with the 9-AC compound at its IC₅₀ and 2x IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells immediately on a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
Scientific Rationale: Since Topo II is most active during the G2/M phase of the cell cycle, its inhibitors often cause cell cycle arrest at this checkpoint. This assay quantifies the DNA content of cells to determine the distribution of the population across different cell cycle phases (G1, S, G2/M).
Experimental Protocol:
-
Treatment: Treat cells with the 9-AC compound as described for the apoptosis assay.
-
Cell Fixation: Harvest cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing a DNA stain (Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA. A histogram of cell count versus fluorescence intensity will show distinct peaks for G1 (2n DNA content), and G2/M (4n DNA content), with the S phase in between.
DNA Damage Response (γH2AX Staining)
Scientific Rationale: The formation of double-strand breaks (DSBs) by Topo II poisons like 9-ACs triggers a cellular DNA damage response. One of the earliest events is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX. Detecting γH2AX foci by immunofluorescence serves as a direct biomarker of drug-induced DSBs.
Experimental Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the 9-AC compound for a short duration (e.g., 2-6 hours).
-
Immunofluorescence:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize the cell membranes with 0.25% Triton X-100.
-
Block non-specific antibody binding with 1% BSA.
-
Incubate with a primary antibody specific for phospho-H2AX (Ser139).
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain the nuclei with DAPI.
-
-
Microscopy: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analysis: Quantify the number and intensity of γH2AX foci per nucleus. A significant increase in foci in treated cells compared to controls confirms the induction of DNA double-strand breaks.
Part 3: Preliminary In Vivo Assessment
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a whole-organism context.
Xenograft Tumor Model
Scientific Rationale: The most common preclinical model for cancer involves implanting human cancer cells into immunodeficient mice (e.g., NOD/SCID or athymic nude mice). This allows for the evaluation of the compound's ability to inhibit tumor growth in vivo.
Experimental Workflow:
Caption: Workflow for a standard xenograft efficacy study.
Key Parameters to Measure:
-
Tumor Growth Inhibition (TGI): The primary endpoint, calculated as the percentage difference in the mean tumor volume between treated and vehicle control groups.
-
Body Weight: A key indicator of systemic toxicity. Significant weight loss (>15-20%) may require dose reduction or cessation of treatment.
-
Clinical Observations: Monitor animals for any signs of distress or adverse effects.
References
-
Title: DACA, a new DNA-intercalating anticancer agent, induces G2 arrest, apoptosis, and topoisomerase II-mediated DNA damage Source: Cancer Research URL: [Link]
-
Title: Design, synthesis and biological evaluation of this compound derivatives as topoisomerase IIα inhibitors Source: Bioorganic & Medicinal Chemistry URL: [Link]
-
Title: Phosphorylation of histone H2AX in response to DNA damage is independent of ATM and ATR Source: Nature Cell Biology URL: [Link]
Application Note & Protocols: Evaluating 9-Aminoacridine-4-carboxamide in Antibacterial Assays
Introduction: The Renewed Interest in Acridine-Based Antimicrobials
The acridine scaffold represents a historically significant class of chemotherapeutic agents, known for their planar, heterocyclic structure that facilitates interaction with nucleic acids. 9-Aminoacridine-4-carboxamide (9-AA-4-C) is a derivative that has garnered attention not only in oncology but also for its potential as an antibacterial agent.[1][2] Its primary mechanism of action is attributed to its function as a DNA intercalator, inserting itself between the base pairs of the DNA double helix.[3][4] This physical obstruction can interfere with essential cellular processes like DNA replication and transcription, ultimately leading to bacterial cell death or growth inhibition. Furthermore, derivatives of 9-aminoacridine have been shown to act as catalytic inhibitors of topoisomerases, enzymes critical for resolving DNA supercoiling during replication.[5][6][7]
Recent studies have also highlighted additional mechanisms, such as the disruption of the proton motive force in the bacterial cell membrane, suggesting a multi-targeted mode of action that could be advantageous in combating drug-resistant pathogens.[8][9]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the antibacterial efficacy and primary mechanism of 9-AA-4-C. The protocols herein are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), and are designed to ensure data integrity and reproducibility.[10][11][12] We will detail the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and provide a protocol for a mechanistic DNA intercalation assay.
Part 1: Understanding the Mechanism of Action
The efficacy of 9-AA-4-C as an antibacterial agent is rooted in its ability to disrupt fundamental DNA-related processes. The planar aromatic ring system of the acridine core is the key to its primary mechanism: DNA intercalation.
-
DNA Intercalation: The flat acridine structure inserts itself between adjacent base pairs of the bacterial DNA. This insertion unwinds and lengthens the DNA helix, causing a structural distortion.[3] This distortion directly obstructs the binding of DNA and RNA polymerases, thereby inhibiting replication and transcription.
-
Topoisomerase Inhibition: Bacterial topoisomerases (like DNA gyrase and Topoisomerase IV) are essential enzymes that manage the topological state of DNA. By intercalating, 9-AA-4-C can stabilize the transient DNA-topoisomerase cleavage complex, preventing the re-ligation of the DNA strands and leading to lethal double-strand breaks.[5][6][13] While some acridines are topoisomerase "poisons" that stabilize this complex, others act as catalytic inhibitors, preventing the enzyme from functioning without generating strand breaks.[7]
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Protocol:
-
Prepare Compound Plate:
-
In a sterile 96-well plate (not the final assay plate), create a 2-fold serial dilution of the 9-AA-4-C stock solution in MHB. This will be your intermediate "2X concentration" plate. For example, start with a 128 µg/mL solution and dilute down.
-
Trustworthiness Check: Ensure the final DMSO concentration is consistent across all wells.
-
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this adjusted suspension 1:150 in fresh MHB to achieve the working inoculum of ~1 x 10^6 CFU/mL. [14]This must be used within 30 minutes.
-
-
Set Up Assay Plate:
-
Use a sterile, 96-well flat-bottom microtiter plate.
-
Using a multichannel pipette, transfer 50 µL from your "2X concentration" plate to the corresponding wells of the final assay plate.
-
Add 50 µL of the working bacterial inoculum (~1 x 10^6 CFU/mL) to all wells containing the compound.
-
Controls are Essential:
-
Growth Control: 50 µL MHB with appropriate DMSO concentration + 50 µL inoculum. (Should show turbidity).
-
Sterility Control: 100 µL of sterile MHB. (Should remain clear).
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin) should be run in parallel to validate the assay and bacterial susceptibility.
-
-
-
Incubation and Reading:
-
Seal the plate (e.g., with a breathable film or place in a humidified container) to prevent evaporation.
-
Incubate at 37°C for 16-20 hours.
-
Visually inspect the plate. The MIC is the lowest concentration of 9-AA-4-C where there is no visible turbidity.
-
Data Presentation: MIC Results Table
| Bacterial Strain | Compound | MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| S. aureus ATCC 29213 | 9-AA-4-C | Record Value | Record Value |
| E. coli ATCC 25922 | 9-AA-4-C | Record Value | Record Value |
| K. pneumoniae ATCC 700603 | 9-AA-4-C | Record Value | Record Value |
Part 4: Protocol for Minimum Bactericidal Concentration (MBC) Determination
The MBC assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. [15]The MBC is defined as the lowest concentration of an agent that results in a ≥99.9% (3-log10) reduction in the initial inoculum CFU/mL. [16] Step-by-Step Protocol:
-
Following MIC Determination: Use the 96-well plate from the completed MIC assay.
-
Subculturing: From the wells corresponding to the MIC, 2x MIC, and 4x MIC, and from the growth control well, take a 10 µL aliquot.
-
Plating: Spot the 10 µL aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
Reading: The MBC is the lowest concentration that shows no bacterial growth (or a ≥99.9% reduction compared to the initial inoculum count).
Data Interpretation:
The MBC/MIC ratio is calculated to define the activity:
-
Bactericidal: If MBC/MIC ≤ 4. [16]* Bacteriostatic: If MBC/MIC > 4. [16]
Bacterial Strain MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation S. aureus ATCC 29213 Value Value Calculate Bactericidal/Bacteriostatic | E. coli ATCC 25922 | Value | Value | Calculate | Bactericidal/Bacteriostatic |
Part 5: Mechanistic Assay - Fluorescent Intercalator Displacement (FID)
To provide direct evidence for DNA intercalation, an FID assay can be performed. [17][18]The principle is that 9-AA-4-C will compete with a fluorescent DNA intercalating dye (like ethidium bromide or SYBR Green). As 9-AA-4-C binds to the DNA, it displaces the dye, leading to a measurable decrease in fluorescence.
Caption: Principle of the Fluorescent Intercalator Displacement Assay.
Step-by-Step Protocol:
-
Reagents:
-
Calf Thymus DNA (or other double-stranded DNA).
-
Fluorescent dye (e.g., SYBR Green I).
-
Assay Buffer (e.g., Tris-EDTA buffer).
-
9-AA-4-C serial dilutions.
-
-
Assay Setup (in a black, 96-well plate):
-
To each well, add a fixed concentration of DNA and SYBR Green dye pre-mixed in the assay buffer.
-
Allow the mixture to equilibrate (e.g., 15 minutes at room temperature).
-
Measure the initial fluorescence (Excitation/Emission appropriate for the dye, e.g., ~497nm/520nm for SYBR Green).
-
-
Compound Addition:
-
Add serial dilutions of 9-AA-4-C to the wells. Include a buffer/DMSO-only control.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Final Reading:
-
Measure the fluorescence again.
-
Calculate the percentage of fluorescence quenching relative to the control wells. A dose-dependent decrease in fluorescence indicates displacement of the dye and supports DNA intercalation as a mechanism of action.
-
Conclusion
This application note provides a robust and scientifically sound framework for evaluating the antibacterial properties of this compound. By adhering to standardized protocols for MIC and MBC determination, researchers can generate reliable and comparable data on the compound's potency and spectrum of activity. Furthermore, the inclusion of a mechanistic assay like the FID provides crucial insights into its mode of action. These protocols serve as a foundational toolkit for scientists in the field of antimicrobial drug discovery, enabling the systematic and rigorous assessment of novel acridine-based compounds.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2021). Performance Standards for Antimicrobial Susceptibility Testing, 31st Edition (M100). ASM Journals. [Link]
-
Adams, A., et al. (n.d.). Acridinecarboxamide topoisomerase poisons: structural and kinetic studies of the DNA complexes of 5-substituted 9-amino-(N-(2-dimethylamino)ethyl)acridine-4-carboxamides. PubMed. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2024). Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition (M100). CLSI. [Link]
-
Gentry, A. C., et al. (2013). On the Role of Topoisomerase I in Mediating the Cytotoxicity of 9-Aminoacridine-Based Anticancer Agents. PMC - NIH. [Link]
-
Fiedler, H. P., et al. (2001). A rapid and sensitive method for the screening of DNA intercalating antibiotics. ResearchGate. [Link]
-
Wang, Y., et al. (2023). Repurposing 9-Aminoacridine as an Adjuvant Enhances the Antimicrobial Effects of Rifampin against Multidrug-Resistant Klebsiella pneumoniae. PMC - PubMed Central. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
-
Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors. PMC - NIH. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
-
Clinical & Laboratory Standards Institute (CLSI). (n.d.). Homepage. CLSI. [Link]
-
Wang, Y., et al. (2023). Repurposing 9-Aminoacridine as an Adjuvant Enhances the Antimicrobial Effects of Rifampin against Multidrug-Resistant Klebsiella pneumoniae. PubMed. [Link]
-
Ferguson, L. R., et al. (2015). Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives. PubMed. [Link]
-
Hurdle, J. G., et al. (2008). DNA Targeting as a Likely Mechanism Underlying the Antibacterial Activity of Synthetic Bis-Indole Antibiotics. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
-
Al Hamzi, A. H., et al. (2013). Synthesis and antibacterial studies of a series of 9-aminoacridine derivatives. ResearchGate. [Link]
-
Microbe Investigations. (2024). Key Differences in Mechanism of Bacteriostatic and Bactericidal Actions in Drug Development. Microbe Investigations AG. [Link]
-
Khan, A., et al. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. GSC Biological and Pharmaceutical Sciences. [Link]
-
Juskowiak, B., et al. (2003). Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives. Nucleic Acids Research - NIH. [Link]
-
Hazan, R., et al. (2022). Disruptive DNA Intercalation Is the Mode of Interaction Behind Niacinamide Antimicrobial Activity. PMC - NIH. [Link]
-
Stark, M. M., et al. (1968). 9-Aminoacridine, an effective antibacterial agent with caries-disclosing features. PubMed. [Link]
-
Ashley, A. K., et al. (2013). Topoisomerase Assays. PMC - NIH. [Link]
-
Karvanen, M., et al. (2024). Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice. PMC - NIH. [Link]
-
Spengler, G., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols - NIH. [Link]
-
Wdowiak, K., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
-
Hancock, R. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]
-
Kumar, P., et al. (2015). Synthesis and biological evaluation of new this compound derivatives as anticancer agents. Arabian Journal of Chemistry. [Link]
-
Kumar, P., et al. (2015). Synthesis and biological evaluation of new this compound derivatives as anticancer agents. ResearchGate. [Link]
- Weizmann Institute of Science. (2011). 9-aminoacridine derivatives, their preparation and uses.
Sources
- 1. Synthesis and biological evaluation of new this compound derivatives as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Acridinecarboxamide topoisomerase poisons: structural and kinetic studies of the DNA complexes of 5-substituted 9-amino-(N-(2-dimethylamino)ethyl)acridine-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the Role of Topoisomerase I in Mediating the Cytotoxicity of 9-Aminoacridine-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repurposing 9-Aminoacridine as an Adjuvant Enhances the Antimicrobial Effects of Rifampin against Multidrug-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repurposing 9-Aminoacridine as an Adjuvant Enhances the Antimicrobial Effects of Rifampin against Multidrug-Resistant Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 12. nih.org.pk [nih.org.pk]
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- 14. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Disruptive DNA Intercalation Is the Mode of Interaction Behind Niacinamide Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Quantitative Analysis of 9-Aminoacridine-4-carboxamide
Introduction: The Significance of 9-Aminoacridine-4-carboxamide Quantification
This compound and its derivatives are a class of compounds recognized for their potent biological activities, particularly as DNA intercalating agents, which gives them significant potential in cancer chemotherapy.[1][2] These compounds can disrupt DNA replication and transcription in rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis.[2] Given their therapeutic promise, the ability to accurately and reliably quantify this compound in various biological and pharmaceutical samples is paramount for researchers, scientists, and drug development professionals.
This document provides a comprehensive guide to the validated analytical methodologies for the quantification of this compound. We will delve into the principles and detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Fluorescence Spectroscopy. The causality behind experimental choices is explained to empower the user to adapt and troubleshoot these methods effectively.
Foundational Principles: Ensuring Method Robustness and Reliability
The cornerstone of any quantitative analytical method is its validation. All protocols described herein are designed as self-validating systems, incorporating quality control checks to ensure data integrity. The validation parameters are based on internationally recognized guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[3][4][5][6][7] Key validation parameters to be assessed for each method include:
-
Specificity and Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy and Precision: The closeness of test results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
-
Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific intervals.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a powerful technique for separating and quantifying components of a mixture. For this compound, which possesses a chromophore, UV detection is a straightforward and robust method.
Principle of the Method
A liquid sample is injected into a column packed with a solid adsorbent material (stationary phase). A pressurized liquid (mobile phase) is pumped through the column, and the sample components are separated based on their differential partitioning between the stationary and mobile phases. As the separated components elute from the column, they pass through a UV detector, which measures the absorbance of light at a specific wavelength. The concentration of the analyte is proportional to the area of the corresponding peak in the chromatogram.
Experimental Protocol
3.2.1. Instrumentation and Materials
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (analytical grade).
-
Ultrapure water.
-
This compound reference standard.
3.2.2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 10 min, hold at 90% B for 2 min, return to 10% B and equilibrate for 3 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
3.2.3. Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Extraction (from biological matrix, e.g., plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Filter through a 0.22 µm syringe filter before injection.
-
Data Analysis and Quality Control
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Include quality control (QC) samples at low, medium, and high concentrations with each batch of samples to validate the run.
Workflow Diagram
Caption: HPLC-UV workflow for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice.
Principle of the Method
LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. After separation on the HPLC column, the analyte is ionized (e.g., by electrospray ionization - ESI), and the resulting ions are selected in the first quadrupole (Q1) based on their mass-to-charge ratio (m/z). These precursor ions are then fragmented in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This multiple reaction monitoring (MRM) provides exceptional specificity.
Experimental Protocol
4.2.1. Instrumentation and Materials
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water.
-
This compound reference standard.
-
Internal standard (IS), e.g., a deuterated analog or a structurally similar compound.
4.2.2. LC-MS/MS Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5-95% B over 5 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1.5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | To be determined by infusion of the standard. For this compound (C14H11N3O, MW: 237.26), the protonated molecule [M+H]+ at m/z 238.1 would be a likely precursor ion. |
4.2.3. Sample Preparation Sample preparation is similar to the HPLC method, with the addition of an internal standard (IS) prior to protein precipitation to correct for matrix effects and variations in extraction recovery.
Data Analysis and Quality Control
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the IS.
-
A calibration curve is constructed by plotting the peak area ratio (analyte/IS) versus the concentration of the standards.
-
QC samples are analyzed with each batch to ensure accuracy and precision.
Workflow Diagram
Caption: LC-MS/MS workflow for sensitive quantification.
Fluorescence Spectroscopy
9-Aminoacridine and its derivatives are known for their fluorescent properties, which can be exploited for their quantification.[8][9][10][11][12] This method is particularly useful for rapid screening and in vitro assays.
Principle of the Method
Fluorescence spectroscopy involves exciting a molecule at a specific wavelength of light and measuring the light emitted at a longer wavelength. The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte. The presence of quenchers in the sample matrix can interfere with the measurement, so careful sample preparation and matrix matching are crucial.[8][11]
Experimental Protocol
5.2.1. Instrumentation and Materials
-
Spectrofluorometer with excitation and emission monochromators.
-
Quartz cuvettes.
-
Buffer solution (e.g., Phosphate Buffered Saline - PBS, pH 7.4).
-
This compound reference standard.
5.2.2. Spectroscopic Conditions
| Parameter | Condition |
| Excitation Wavelength (λex) | ~405 nm (to be optimized) |
| Emission Wavelength (λem) | ~450-550 nm (to be optimized) |
| Excitation Slit Width | 5 nm |
| Emission Slit Width | 5 nm |
5.2.3. Sample Preparation
-
Stock Solution (1 mg/mL): Prepare as described for the HPLC method.
-
Working Standard Solutions: Dilute the stock solution in the chosen buffer to prepare a series of standards.
-
Sample Dilution: Dilute the sample in the same buffer to bring the concentration within the linear range of the assay and to minimize matrix effects.
Data Analysis and Quality Control
-
Measure the fluorescence intensity of the blank (buffer), standards, and samples.
-
Subtract the blank reading from all measurements.
-
Construct a calibration curve by plotting the fluorescence intensity versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Workflow Diagram
Caption: Fluorescence spectroscopy workflow for rapid analysis.
Method Comparison and Selection
The choice of analytical method depends on the specific requirements of the study.
| Feature | HPLC-UV | LC-MS/MS | Fluorescence Spectroscopy |
| Sensitivity | Moderate | High | High |
| Selectivity | Good | Excellent | Moderate |
| Throughput | Moderate | High | High |
| Cost | Low | High | Low |
| Matrix Tolerance | Moderate | High | Low |
| Application | Routine QC, formulation analysis | Bioanalysis, trace analysis | High-throughput screening, in vitro assays |
Conclusion
The quantification of this compound can be reliably achieved using HPLC-UV, LC-MS/MS, or fluorescence spectroscopy. Each method offers distinct advantages, and the selection should be based on the specific analytical needs, such as required sensitivity, sample matrix complexity, and available instrumentation. Adherence to rigorous validation guidelines is essential to ensure the generation of high-quality, reproducible data in research and drug development settings.
References
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Slideshare. USFDA guidelines for bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
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Part 1: The Mechanistic Core: DNA Intercalation and Topoisomerase II Inhibition
An Application Guide to the 9-Aminoacridine-4-Carboxamide Pharmacophore in Flow Cytometry
Introduction
The this compound scaffold is a foundational pharmacophore in the development of anticancer therapeutics.[1][2] These compounds are renowned for their potent cytotoxic effects, which are primarily mediated through their interaction with cellular DNA. While flow cytometry applications for the unsubstituted parent compound are not extensively documented in scientific literature, its derivatives, most notably Amsacrine (m-AMSA) , have been thoroughly characterized and serve as an exemplary model for this class of molecules.[3][4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and methodologies for utilizing this compound derivatives in flow cytometry. We will use Amsacrine as our primary exemplar to explain the core mechanisms of action and to provide detailed, field-proven protocols for assessing critical cellular processes such as cell cycle progression and apoptosis.
The profound biological effects of the this compound family stem from a dual mechanism of action that synergistically targets the integrity of the cell's genetic material.[5] Understanding this causality is critical for designing and interpreting flow cytometry experiments.
-
DNA Intercalation: The planar, tricyclic acridine ring system inserts itself between the base pairs of the DNA double helix.[5][6] This physical distortion of the DNA structure interferes with the essential processes of DNA replication and transcription.[5]
-
Topoisomerase II Poisoning: Beyond simple intercalation, these compounds act as potent "poisons" for DNA topoisomerase II, a critical enzyme that manages DNA topology by creating and resealing transient double-strand breaks (DSBs) to relieve torsional strain during replication.[3][4][5] Amsacrine and its analogs stabilize the covalent intermediate complex formed between topoisomerase II and DNA (the "cleavage complex"), preventing the enzyme from re-ligating the DNA strands.[5]
This enzymatic inhibition leads to a catastrophic accumulation of permanent DSBs, which are highly toxic lesions that trigger robust cellular damage responses.[3][5] These responses are the primary drivers of the cellular phenotypes that we can quantitatively measure using flow cytometry: profound cell cycle arrest and the initiation of programmed cell death (apoptosis).[7][8][9] Furthermore, some 9-aminoacridine derivatives have been shown to modulate critical cell signaling pathways, including the PI3K/AKT/mTOR and NF-κB pathways, adding another layer to their mechanism of action.[10][11]
Caption: Mechanism of Amsacrine leading to cell cycle arrest and apoptosis.
Part 2: Key Flow Cytometry Applications & Protocols
Flow cytometry is an ideal technology for dissecting the cellular impact of this compound derivatives due to its ability to perform rapid, quantitative, single-cell analysis of cell cycle status and apoptotic markers.
Application 1: Cell Cycle Analysis
The accumulation of DNA damage caused by Amsacrine triggers cell cycle checkpoints, leading to a halt in proliferation to allow for DNA repair or, if the damage is too severe, to initiate apoptosis. This results in a characteristic arrest of cells in the S and G2 phases of the cell cycle, a hallmark of intercalating agents and topoisomerase II inhibitors.[7][12]
Caption: Workflow for cell cycle analysis using flow cytometry.
This protocol is designed to assess the effects of a this compound derivative on cell cycle distribution.
Materials:
-
Cells of interest in culture
-
This compound derivative (e.g., Amsacrine)
-
Vehicle (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer tubes
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase at the time of harvest (typically 30-50% confluency).
-
Treatment: Treat cells with the desired concentrations of the compound. It is crucial to include a vehicle-only control. The optimal concentration and duration must be determined empirically for each cell line.[8]
-
Harvesting: After the incubation period, harvest the cells. For adherent cells, collect the media (which may contain floating apoptotic cells), wash with PBS, and then detach the adherent cells using trypsin or a gentle cell scraper.[13] Combine with the collected media. For suspension cells, simply collect them into a centrifuge tube.
-
Washing: Wash the cells once with cold PBS by centrifuging at 300-400 x g for 5 minutes and discarding the supernatant.
-
Fixation (Critical Step): Resuspend the cell pellet in ~500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This slow addition prevents cell clumping.
-
Storage: Incubate cells for at least 2 hours at 4°C. For long-term storage, cells can be kept at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash once with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark. The RNase A is essential for degrading double-stranded RNA, ensuring that PI only binds to DNA.
-
Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the fluorescence channel corresponding to PI (e.g., FL2 or PE-Texas Red). Gate on single cells to exclude doublets and aggregates.
-
Data Interpretation: Generate a histogram of PI fluorescence. The G1 peak (2n DNA content) will be the first and typically largest peak. The G2/M peak (4n DNA content) will be at approximately twice the fluorescence intensity of the G1 peak. Cells in the S phase will have an intermediate DNA content.
| Parameter | Recommended Range | Rationale |
| Amsacrine Concentration | 0.1 - 5 µM | Balances efficacy with off-target toxicity. A dose-response experiment is highly recommended.[8] |
| Incubation Time | 4 - 24 hours | Sufficient time to observe checkpoint activation. Time-course experiments can reveal dynamic changes.[8] |
| Cell Density | 1 x 10⁶ cells/mL | Provides an adequate number of events for robust statistical analysis. |
Application 2: Apoptosis Detection
The induction of extensive DNA damage by Amsacrine is a potent trigger for apoptosis.[9] The Annexin V/Propidium Iodide (PI) assay is the gold standard in flow cytometry for differentiating between healthy, early apoptotic, and late apoptotic/necrotic cells.[14][15]
Principle: In early apoptosis, phosphatidylserine (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, is translocated to the outer surface.[16] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC, APC), it can label these early apoptotic cells. PI is a membrane-impermeant DNA dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[16]
digraph "Apoptosis_Workflow" { graph [fontname="Arial", fontsize=12, rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Seed & Treat Cells", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; harvest [label="Harvest Cells\n(Adherent + Supernatant)"]; wash [label="Wash with Cold PBS"]; resuspend [label="Resuspend in 1X\nAnnexin V Binding Buffer"]; stain [label="Add Fluorochrome-Annexin V\n& Propidium Iodide (PI)"]; incubate [label="Incubate 15 min at RT\n(in the dark)"]; acquire [label="Acquire on Flow Cytometer\n(within 1 hour)"]; end [label="Analyze Quadrant Plot", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> harvest -> wash -> resuspend -> stain -> incubate -> acquire -> end; } Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Materials:
-
Treated cells (as described in the cell cycle protocol)
-
Annexin V Apoptosis Detection Kit (containing Annexin V conjugate, PI, and 10X Binding Buffer)
-
Cold PBS
-
Flow cytometer tubes
Procedure:
-
Cell Preparation: Prepare and treat cells as described previously (Steps 1-3 in the cell cycle protocol).
-
Washing: Wash cells twice with cold PBS. It is critical to handle cells gently from this point forward to avoid inducing membrane damage.
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Centrifuge the washed cells and resuspend the pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometer tube.
-
Add 5 µL of the fluorochrome-conjugated Annexin V and 5 µL of the PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Final Volume Adjustment: Add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.
-
Analysis: Analyze the samples by flow cytometry immediately (within 1 hour). Use a dot plot to visualize Annexin V fluorescence versus PI fluorescence. Ensure proper compensation is set up between the two fluorescence channels.
Data Interpretation: The resulting dot plot is divided into four quadrants, each representing a distinct cell population.
[8][17]| Quadrant | Annexin V Status | PI Status | Cell Population | Interpretation | | :--- | :--- | :--- | :--- | :--- | | Lower Left (LL) | Negative | Negative | Viable Cells | Healthy, non-apoptotic cells. | | Lower Right (LR) | Positive | Negative | Early Apoptotic | Intact plasma membrane but PS is exposed. | | Upper Right (UR) | Positive | Positive | Late Apoptotic/Necrotic | PS is exposed and the plasma membrane has lost integrity. | | Upper Left (UL) | Negative | Positive | Necrotic/Dead Cells | Primarily necrotic cells that lost membrane integrity without PS flipping. |
Conclusion
The this compound scaffold represents a powerful class of compounds for cancer research and drug development. By leveraging their well-defined mechanism of action—DNA intercalation and topoisomerase II inhibition—researchers can employ flow cytometry to gain precise, quantitative insights into their effects on cell cycle progression and apoptosis. The protocols detailed in this guide provide a robust framework for investigating these compounds, enabling the rigorous evaluation of novel therapeutics and a deeper understanding of fundamental cellular responses to DNA damage.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Amsacrine?
- Collyn-d'Hooghe, M., Bernier, J. L., & Henichart, J. P. (1987). Cytotoxic action and cell cycle effects of ALGA, a peptidic derivative of the antileukemic drug amsacrine. Cancer Biochemistry Biophysics, 9(3), 257–264.
- Bioorganic & Medicinal Chemistry. (2008). DNA threading bis(9-aminoacridine-4-carboxamides): effects of piperidine sidechains on DNA binding, cytotoxicity and cell cycle arrest. PubMed.
- Ferguson, L. R., & Denny, W. A. (2021). DNA-Binding Anticancer Drugs: One Target, Two Actions. International Journal of Molecular Sciences, 22(3), 1043.
- Clinicaltrials.eu. (n.d.). Amsacrine – Application in Therapy and Current Clinical Research.
- Guo, C., Gasparian, A. V., Zhuang, Z., Bosykh, D. A., Komar, A. A., Gudkov, A. V., & Gurova, K. V. (2009). 9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 pathways. Oncogene, 28(8), 1151–1161.
- ResearchGate. (2025). Synthesis and biological evaluation of new this compound derivatives as anticancer agents.
- ResearchGate. (n.d.). Amsacrine induced apoptotic death of U937cells.
- Frontiers in Pharmacology. (2022). A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice.
- Lee, Y. J., Lee, C., Lee, J., Park, S. H., & Kim, S. (2017). Amsacrine-induced apoptosis of human leukemia U937 cells is mediated by the inhibition of AKT- and ERK-induced stabilization of MCL1. Toxicology and Applied Pharmacology, 334, 174–183.
- Poot, M., Epe, B., de Grooth, B. G., & Greve, J. (1991). Cell cycle effects of the DNA topoisomerase inhibitors camptothecin and m-AMSA in lymphoblastoid cell lines from patients with Fanconi anemia. Mutation Research, 246(1), 127–134.
- ideXlab. (n.d.). 9-Aminoacridine - Explore the Science & Experts.
- Kumar, P., Kumar, D., & Singh, S. K. (2018). Synthesis and biological evaluation of new this compound derivatives as anticancer agents. Arabian Journal of Chemistry, 11(8), 1298–1307.
- International Journal of Pharmaceutical Sciences and Research. (2015). Synthesis and anticancer study of 9-aminoacridine derivatives.
- Tanabe, L. K., Self, M. R., & Merbouh, N. (2020). Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549. Molecules, 25(19), 4558.
- Nitiss, K. C., So, J., Har-el, Y. E., & Nitiss, J. L. (2017). Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions. Biochemistry, 56(10), 1434–1444.
- Darzynkiewicz, Z., & Pozarowski, P. (2009). Flow cytometry-based apoptosis detection. Methods in Molecular Biology, 559, 25–40.
- Thermo Fisher Scientific. (n.d.). Flow cytometry protocols.
- Sigma-Aldrich. (n.d.). Apoptosis Assays.
- Pestov, D. G., Shcherbik, N., & Nazarova, S. (2022). 9-Aminoacridine Inhibits Ribosome Biogenesis by Targeting Both Transcription and Processing of Ribosomal RNA. International Journal of Molecular Sciences, 23(3), 1157.
- Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry.
- Bio-Rad Antibodies. (n.d.). Flow Cytometry Protocols.
- Thermo Fisher Scientific. (n.d.). BestProtocols: Cell Preparation for Flow Cytometry Protocols.
- Sigma-Aldrich. (n.d.). Flow Cytometry Protocol.
- ResearchGate. (n.d.). Apoptotic rate detected by flow cytometry.
- Thayyullathil, F., Chathoth, S., & Galadari, S. (2014). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1159, 405–410.
- Biocompare. (2019, March 11). Flow Cytometry Modernizes Apoptosis Assays.
- Cell Signaling Technology. (n.d.). Flow Cytometry Live Cell Protocol.
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Application Notes and Protocols for the Development of 9-Aminoacridine-4-carboxamide-Based Therapeutics
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of therapeutics based on the 9-aminoacridine-4-carboxamide scaffold. This document outlines the core mechanisms of action, provides detailed protocols for key assays, and offers insights into the structure-activity relationships that govern the efficacy of this promising class of compounds.
Introduction: The Therapeutic Potential of 9-Aminoacridine-4-carboxamides
The this compound scaffold is a cornerstone in the design of DNA-intercalating agents with potent anti-proliferative properties. Derivatives of this class, such as DACA, have demonstrated significant anticancer activity against a variety of cancer cell lines. The therapeutic efficacy of these compounds stems from their ability to interfere with fundamental cellular processes, primarily DNA metabolism and the function of key enzymes like topoisomerases. The design of molecules that can recognize specific DNA sequences or stabilize DNA-topoisomerase cleavable complexes is a critical strategy in cancer chemotherapy. This guide will delve into the multifaceted mechanisms of action of 9-aminoacridine-4-carboxamides and provide robust protocols for their synthesis, characterization, and biological evaluation.
Unraveling the Mechanism of Action: A Multi-Targeted Approach
The anticancer properties of 9-aminoacridine-based drugs are not limited to a single mode of action but rather involve a complex interplay of interactions with multiple cellular targets. This multi-targeted approach is a significant advantage in overcoming the challenge of drug resistance in cancer therapy.
DNA Intercalation and Topoisomerase Inhibition
The primary and most well-established mechanism of action for 9-aminoacridine-4-carboxamides is their function as DNA intercalators. The planar acridine ring system inserts itself between the base pairs of the DNA double helix, leading to a distortion of the DNA structure. This physical obstruction interferes with the processes of DNA replication and transcription.
Furthermore, these compounds are potent inhibitors of topoisomerase enzymes, particularly topoisomerase II. Topoisomerases are crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. 9-Aminoacridine derivatives can act as "topoisomerase poisons" by stabilizing the transient covalent complex formed between topoisomerase and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptosis. The development of catalytic topoisomerase II inhibitors from the acridine class is a promising strategy to avoid the generation of DNA strand breaks that can lead to secondary malignancies.
Modulation of Key Signaling Pathways
Beyond their direct interaction with DNA, 9-aminoacridine derivatives have been shown to modulate critical intracellular signaling pathways that are often deregulated in cancer. Notably, 9-aminoacridine (9AA) has been found to inhibit the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival. This inhibition is achieved through the selective downregulation of the p110γ catalytic subunit of PI3K.
Furthermore, 9AA can simultaneously suppress the pro-survival transcription factor NF-κB and activate the tumor suppressor p53 signaling pathway. This dual action shifts the cellular balance towards apoptosis and cell cycle arrest, contributing to the selective toxicity of these compounds towards tumor cells.
Figure 1: Signaling pathways targeted by 9-aminoacridine derivatives.
Synthesis and Characterization of Novel Derivatives
The synthesis of novel this compound derivatives is a key step in optimizing their therapeutic properties. A common synthetic route involves a modified Ullmann–Goldberg reaction.
General Synthetic Protocol:
-
Synthesis of N-phenylanthranilic acid derivatives: Reacting an o-chlorobenzoic acid with an appropriate anthranilic acid in the presence of copper and copper oxide as catalysts.
-
Cyclization: The resulting N-phenylanthranilic acid derivative is then cyclized to form the acridine core.
-
Chlorination: The acridone is chlorinated to yield a 9-chloroacridine intermediate.
-
Amidation: The carboxylic acid group at position 4 is converted to a carboxamide.
-
Amination: The final step involves the nucleophilic substitution of the chlorine atom at position 9 with a desired amine to introduce diversity and modulate the compound's properties.
Note: The reaction conditions, such as solvents, temperatures, and reaction times, need to be optimized for each specific derivative. Characterization of the synthesized compounds should be performed using standard analytical techniques such as NMR, IR, and mass spectrometry.
In Vitro Efficacy Assessment: A Step-by-Step Guide
A crucial part of the drug development process is the in vitro evaluation of the synthesized compounds for their anticancer activity.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A-549 lung cancer, HeLa cervical cancer) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Table 1: Example Cytotoxicity Data for this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 5b | HeLa (Cervical Cancer) | 47.50 | |
| 5e | A-549 (Lung Cancer) | 100 | |
| 9 | HeLa (Cervical Cancer) | 13.75 | |
| 9 | A-549 (Lung Cancer) | 18.75 | |
| 7 | HeLa (Cervical Cancer) | 31.25 | |
| 7 | A-549 (Lung Cancer) | 36.25 |
Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase II, which is the relaxation of supercoiled DNA.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
10x Topoisomerase II reaction buffer
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Test compound at various concentrations
-
Purified human topoisomerase II enzyme
-
Nuclease-free water to the final volume
-
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage.
-
Visualization: Visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA.
-
Interpretation: Inhibition of topoisomerase II activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band in the presence of the test compound.
Figure 2: Workflow for the Topoisomerase II Inhibition Assay.
Cellular Uptake and Target Engagement
Understanding the cellular penetration and target engagement of the developed compounds is critical for predicting their in vivo efficacy.
Cellular Uptake Assay Protocol:
-
Cell Culture: Plate cells in a suitable format (e.g., 6-well plates) and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with the this compound derivative at a specific concentration and for various time points.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Quantification: Quantify the amount of the compound in the cell lysate using a sensitive analytical method such as HPLC with fluorescence detection or LC-MS/MS.
-
Data Analysis: Determine the intracellular concentration of the compound over time to assess its uptake kinetics.
In Vivo Evaluation: Pharmacokinetics and Efficacy
Promising candidates from in vitro studies should be advanced to in vivo models to assess their pharmacokinetic properties and antitumor efficacy.
General Protocol for In Vivo Studies:
-
Animal Model: Utilize appropriate animal models, such as mice bearing xenografts of human cancer cell lines.
-
Drug Administration: Administer the compound via a suitable route (e.g., oral gavage, intraperitoneal injection, or intravenous infusion).
-
Pharmacokinetic Analysis:
-
Collect blood samples at various time points after drug administration.
-
Extract the drug from plasma and analyze its concentration using LC-MS/MS.
-
Calculate key pharmacokinetic parameters such as Cmax, tmax, half-life, and AUC.
-
-
Efficacy Study:
-
Monitor tumor growth over time in treated and control groups.
-
Measure tumor volume and body weight of the animals regularly.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Evaluate the efficacy of the compound based on tumor growth inhibition.
-
Table 2: Example Pharmacokinetic Parameters for a 9-Aminoacridine Derivative
| Parameter | Value | Unit | Reference |
| Route of Administration | Intravenous | - | |
| Dose | 15 | mg/kg | |
| Peak Plasma Concentration (Cmax) | 2.04 | µM | |
| Peak Brain Concentration | 1.7 | µM | |
| Bioavailability (Oral) | 83.8 | % |
Advanced Therapeutic Strategies: Targeted Delivery with Aptamers
To enhance the tumor-specific delivery of 9-aminoacridine-4-carboxamides and minimize off-target toxicity, conjugation with targeting moieties can be explored. The AS1411 aptamer, a guanosine-rich oligonucleotide, is a promising candidate for this purpose. AS1411 specifically binds to nucleolin, a protein that is overexpressed on the surface of many cancer cells. By conjugating 9-aminoacridine derivatives to AS1411, it is possible to achieve targeted delivery to tumor cells, thereby increasing the therapeutic index of the drug.
Conclusion
The this compound scaffold represents a versatile and potent platform for the development of novel anticancer therapeutics. A thorough understanding of their multi-faceted mechanism of action, coupled with rigorous in vitro and in vivo evaluation, is essential for identifying and advancing promising clinical candidates. The protocols and insights provided in these application notes are intended to guide researchers in their efforts to harness the full therapeutic potential of this important class of compounds.
References
- Synthesis and biological evaluation of new this compound derivatives as anticancer agents. Arabian Journal of Chemistry.
- 9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 p
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- Synthesis and biological evaluation of new this compound derivatives as anticancer agents 1st Cancer Update.
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- A new paradigm for aptamer therapeutic AS1411 action: Uptake by macropinocytosis and its stimulation by a nucleolin-dependent mechanism. NIH.
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- Topoisomerase Assays. PMC.
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- A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells. PMC.
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of 9-Aminoacridine-4-carboxamide
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Welcome to the technical support guide for 9-Aminoacridine-4-carboxamide. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges with the aqueous solubility of this compound. Our goal is to provide not just methods, but the underlying scientific principles to empower you to make informed decisions during your experiments.
Section 1: Foundational Knowledge & Core Principles (FAQ)
This section addresses the fundamental properties of this compound that govern its solubility.
Q1: Why is this compound inherently poorly soluble in aqueous solutions?
A1: The limited aqueous solubility of this compound stems from its molecular structure. It is a planar, polycyclic aromatic hydrocarbon. This large, rigid, and predominantly nonpolar structure leads to strong intermolecular π-π stacking interactions in the solid state, making it difficult for water molecules to effectively solvate the individual molecules. While it possesses hydrogen bond donors (the amino and carboxamide groups), the large hydrophobic surface area is the dominant factor limiting its interaction with water.[1][2]
Q2: What are the critical physicochemical properties of this compound I should be aware of before attempting solubilization?
A2: Understanding the key physicochemical parameters is essential for designing an effective solubilization strategy. The properties for the parent compound, 9-Aminoacridine, provide a strong baseline for predicting the behavior of the 4-carboxamide derivative.
| Property | Value (Predicted/Reported) | Implication for Solubility Strategy | Source |
| Molecular Weight | 237.26 g/mol | Moderate molecular weight. | [3] |
| LogP | 1.7 | Indicates a degree of lipophilicity, suggesting co-solvents or lipid-based systems may be effective. | [3] |
| pKa (Predicted) | ~9.9 (for the acridine nitrogen) | The acridine nitrogen is basic. This is the primary handle for pH modification. At pH values significantly below the pKa (e.g., pH < 8), the molecule will be protonated and cationic, which dramatically increases aqueous solubility.[4] | [4] |
| Hydrogen Bond Donors | 2 (Amino and Carboxamide) | Can participate in hydrogen bonding, but this is outweighed by the hydrophobic core. | [3] |
| Hydrogen Bond Acceptors | 3 (Acridine N, Carbonyl O) | Can participate in hydrogen bonding. | [3] |
Section 2: Troubleshooting Guide & Experimental Protocols
This section provides practical, step-by-step solutions to common solubility challenges encountered in the lab.
Subsection 2.1: pH Modification
This is often the most effective and first-line approach for ionizable compounds like this compound.
A: Absolutely. Given the basic nature of the acridine nitrogen (pKa ≈ 9.9), acidification is a powerful method to achieve solubilization.[4] By lowering the pH, you protonate the acridine nitrogen, creating a cationic species (the hydrochloride salt form is often supplied for this reason) which is much more soluble in water.[5][6]
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Weigh Compound: Accurately weigh the desired amount of this compound powder.
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Initial Suspension: Add a portion of the final desired volume of high-purity water (e.g., Milli-Q®) to the powder. The compound will not dissolve and will form a suspension.
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Acidification: While stirring or vortexing, add 1 M HCl dropwise. The suspension should clarify as the compound dissolves. The target pH should be at least 2 pH units below the pKa; a pH of 4.0-5.0 is typically a safe and effective starting point.
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Volume Adjustment: Once the solid is fully dissolved, add water to reach the final desired concentration.
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Final Check & Storage: Verify the final pH. Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C.
A: This is a classic problem of pH shift and exceeding the solubility limit. Your acidic stock solution keeps the compound in its soluble, protonated form. When you dilute this into a larger volume of buffered medium at a physiological pH (~7.4), the buffer neutralizes the acid. This causes the compound to deprotonate back to its poorly soluble free-base form. If the final concentration in the medium is above its intrinsic solubility at that pH, it will precipitate.[7]
Troubleshooting Steps:
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Decrease Final Concentration: The simplest solution is to lower the final working concentration in your assay.
-
Use a Co-solvent Stock: Prepare a high-concentration stock in 100% DMSO. While the final concentration of DMSO in the assay should typically be kept low (<0.5%) to avoid solvent-induced artifacts, this method avoids pH shifts.[8]
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Employ Excipients: For final formulations, consider using solubilizing excipients like cyclodextrins (see Section 2.2) that can keep the compound in solution even at neutral pH.
Subsection 2.2: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming inclusion complexes with enhanced aqueous solubility.[9][10][11]
A: The planar, aromatic structure of this compound makes it an excellent candidate for forming an inclusion complex. The hydrophobic acridine core can fit into the nonpolar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[12][13]
For a molecule of this size, beta-cyclodextrins (β-CD) , and particularly chemically modified versions like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) , are the most suitable choices. The modified versions offer significantly higher aqueous solubility and lower toxicity compared to the parent β-CD.[10][13]
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Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in water. A 20-40% (w/v) solution is a common starting point.
-
Add Compound: Add the weighed this compound powder directly to the HP-β-CD solution.
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Facilitate Complexation: Stir or sonicate the mixture at room temperature. This process can take several hours. Gentle heating (40-50°C) can sometimes accelerate the process, but stability of the compound should be confirmed.
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Clarify Solution: Once dissolved, the solution can be sterile-filtered through a 0.22 µm filter if needed for biological experiments.
Section 3: Diagrams & Workflows
Visual aids for structuring your experimental approach.
Solubility Troubleshooting Workflow
This diagram outlines a logical progression for tackling solubility issues.
Caption: A decision tree for selecting a solubilization strategy.
Mechanism of Cyclodextrin Complexation
This diagram illustrates how a cyclodextrin molecule encapsulates the drug.
Caption: Encapsulation of the drug within a cyclodextrin host.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Quora. (2024). Is the solubility of amino acids affected by their pH levels? Retrieved from [Link]
- Alam, M. S., et al. (2015). Synthesis and biological evaluation of new this compound derivatives as anticancer agents. Arabian Journal of Chemistry.
- Kieltyka, R., et al. (2022). Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives.
-
PubChem. (n.d.). 9-Aminoacridine. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2023). CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS. Retrieved from [Link]
- Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences.
-
ResearchGate. (2015). Synthesis and biological evaluation of new this compound derivatives as anticancer agents. Retrieved from [Link]
- Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
-
ResearchGate. (2016). Cyclodextrins as pharmaceutical solubilizers. Retrieved from [Link]
- International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
- Al-Marri, I., et al. (2014). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC - NIH.
- Casadio, R., & Melandri, B. A. (1985).
- International Journal of Pharmaceutical and Chemical Sciences. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability.
-
ResearchGate. (n.d.). The solubility-pH profiles of amino acids showing departures from the.... Retrieved from [Link]
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Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
- Longdom Publishing. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility.
- RSC Advances. (2018). Synthesis and biological study of acridine-based imidazolium salts.
-
Semantic Scholar. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Retrieved from [Link]
- PMC - PubMed Central. (2019). Medicinal chemistry of acridine and its analogues.
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]
- PubMed. (2021). The DNA binding properties of 9-aminoacridine carboxamide Pt complexes.
- Antimicrobial Agents and Chemotherapy. (1993). In vitro study of anticancer acridines as potential antitrypanosomal and antimalarial agents.
- Karger. (2002). In vitro and in vivo activities of three acridine thioethers against Leishmania donovani.
Sources
- 1. Synthesis and biological evaluation of new this compound derivatives as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C14H11N3O | CID 129485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The behavior of 9-aminoacridine as an indicator of transmembrane pH difference in liposomes of natural bacterial phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 9-Aminoacridine | C13H10N2 | CID 7019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 9-アミノアクリジン 塩酸塩 一水和物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Understanding 9-Aminoacridine-4-carboxamide: Mechanism and Critical Properties
An essential, yet often underestimated, aspect of achieving reproducible and meaningful results in in vitro assays involving 9-Aminoacridine-4-carboxamide (9-AA-4-C) is the careful optimization of its concentration. This guide provides a comprehensive technical support framework for researchers, scientists, and drug development professionals to navigate the complexities of working with this potent topoisomerase II inhibitor.
This compound is a DNA intercalating agent and a potent inhibitor of topoisomerase II. Its planar acridine ring structure allows it to insert itself between the base pairs of DNA, distorting the double helix and interfering with the processes of replication and transcription. This intercalation is a key aspect of its mechanism of action, but its primary cytotoxic effect is mediated through the stabilization of the topoisomerase II-DNA cleavage complex. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis.
The carboxamide group at the 4-position of the acridine ring is crucial for its interaction with topoisomerase II, enhancing its inhibitory activity compared to other aminoacridines. Understanding these mechanistic details is fundamental to designing effective experiments and troubleshooting unexpected results.
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration range for 9-AA-4-C in a cell-based assay?
For most cancer cell lines, a starting concentration range of 0.1 µM to 10 µM is recommended for initial screening experiments. However, the optimal concentration is highly cell line-dependent and should be determined empirically. A dose-response curve is essential to identify the IC50 (half-maximal inhibitory concentration) for your specific cell line.
2. How should I prepare and store 9-AA-4-C stock solutions?
This compound is typically soluble in dimethyl sulfoxide (DMSO) at concentrations up to 10 mM. For long-term storage, it is recommended to prepare a concentrated stock solution in anhydrous DMSO, aliquot it into small, single-use volumes, and store it at -20°C or -80°C, protected from light. Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound.
3. I am observing significant precipitation of 9-AA-4-C in my culture medium. What could be the cause?
Precipitation is a common issue when working with hydrophobic compounds like 9-AA-4-C. This can be caused by several factors:
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High Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed 0.5%. Higher concentrations can be toxic to cells and can also cause the compound to precipitate.
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Low Solubility in Aqueous Solutions: The solubility of 9-AA-4-C decreases significantly in aqueous media. When diluting your DMSO stock, add it to the medium slowly while vortexing or mixing to ensure proper dispersion.
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Interaction with Media Components: Some components of cell culture media, such as serum proteins, can interact with 9-AA-4-C and reduce its solubility. Consider using a serum-free medium for your assay if possible, or reducing the serum concentration.
4. My results are inconsistent between experiments. What are the potential sources of variability?
Inconsistent results can be frustrating, but they often point to subtle variations in experimental technique. Here are some common culprits:
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Inaccurate Pipetting: Small errors in pipetting can lead to significant variations in the final concentration of 9-AA-4-C, especially when working with low volumes. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions like DMSO stocks.
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Cell Seeding Density: The number of cells seeded per well can influence the apparent potency of the compound. Ensure that you are seeding a consistent number of cells in each experiment.
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Incubation Time: The duration of exposure to 9-AA-4-C will impact the observed effect. Standardize the incubation time across all experiments.
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Passage Number of Cells: The sensitivity of cells to a compound can change with increasing passage number. Use cells within a defined passage number range for all your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with 9-AA-4-C and provides a systematic approach to resolving them.
Problem 1: No or Low Activity Observed
If you are not observing the expected inhibitory effect of 9-AA-4-C, consider the following troubleshooting steps:
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Verify Compound Integrity: Ensure that your 9-AA-4-C stock solution has not degraded. If in doubt, prepare a fresh stock solution from a new vial of the compound.
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Check Cell Health: Confirm that your cells are healthy and growing exponentially before adding the compound. Unhealthy cells may not respond as expected.
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Increase Concentration and/or Incubation Time: The concentration of 9-AA-4-C may be too low, or the incubation time may be too short to induce a measurable effect. Perform a dose-response and time-course experiment to determine the optimal conditions.
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Assay Sensitivity: The assay you are using may not be sensitive enough to detect the effects of 9-AA-4-C at the concentrations tested. Consider using a more sensitive assay or a different endpoint.
Problem 2: High Background Signal or Off-Target Effects
High background signal or unexpected cellular responses can be indicative of off-target effects or interference with the assay components.
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Assess Autofluorescence: Acridine-based compounds are known to be fluorescent. Run a control experiment with 9-AA-4-C alone (no cells) to determine if it contributes to the background signal in your fluorescence-based assay.
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Evaluate Cell-Free Assay Interference: To check for direct interference with your assay reagents, perform the assay in a cell-free system with and without 9-AA-4-C.
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Consider Off-Target Effects: At high concentrations, 9-AA-4-C may exhibit off-target effects. Consult the literature for known off-target activities of this compound and consider using a more specific inhibitor if necessary.
Experimental Protocols
Protocol 1: Determination of IC50 in a Cancer Cell Line using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of 9-AA-4-C in a cancer cell line of your choice.
Materials:
-
This compound
-
Anhydrous DMSO
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Cancer cell line of interest
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Complete cell culture medium
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
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Plate reader
Procedure:
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Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for exponential growth during the course of the experiment (typically 5,000-10,000 cells per well). Incubate for 24 hours to allow the cells to attach.
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Compound Preparation: Prepare a 2X serial dilution of 9-AA-4-C in complete cell culture medium, starting from a high concentration (e.g., 20 µM). Include a vehicle control (DMSO only) and a no-treatment control.
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Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared 9-AA-4-C dilutions or control solutions to the respective wells.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
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MTT Assay:
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Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
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Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
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Data Analysis:
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Subtract the background absorbance (from wells with no cells).
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Normalize the data to the vehicle control (100% viability).
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Plot the percentage of cell viability versus the log of the 9-AA-4-C concentration.
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Use a non-linear regression analysis to fit a dose-response curve and determine the IC50 value.
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Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 0.1 | 1.18 | 94.4 |
| 0.5 | 0.95 | 76 |
| 1 | 0.63 | 50.4 |
| 5 | 0.25 | 20 |
| 10 | 0.12 | 9.6 |
Note: The data presented in this table is for illustrative purposes only.
Visualizations
Caption: Workflow for IC50 Determination of 9-AA-4-C.
Caption: Troubleshooting Flowchart for Low Activity of 9-AA-4-C.
Technical Support Center: Navigating the Nuances of 9-Aminoacridine-4-carboxamide in Research
Welcome to the technical support center for 9-Aminoacridine-4-carboxamide (9-AC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for experiments involving this potent DNA intercalator and topoisomerase inhibitor. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate, identify, and mitigate potential experimental challenges, particularly those arising from the off-target effects of 9-AC. This resource is structured to provide not just protocols, but the scientific rationale behind them, ensuring your experiments are robust, reproducible, and correctly interpreted.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties and activities of this compound.
Q1: What is the primary mechanism of action of this compound?
This compound (9-AC) is a well-established DNA intercalating agent. Its planar acridine ring structure allows it to insert itself between the base pairs of double-stranded DNA[1][2][3]. This intercalation distorts the DNA helix, leading to a variety of cellular consequences. Primarily, this distortion interferes with the function of DNA-associated enzymes, most notably topoisomerases. 9-AC and its derivatives are often classified as topoisomerase II poisons, meaning they stabilize the transient covalent complex formed between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands and leads to the accumulation of double-strand breaks[4][5]. Some studies also suggest that 9-AC derivatives can inhibit topoisomerase I[6]. The resulting DNA damage can trigger cell cycle arrest and apoptosis, which is the basis of its anticancer properties[7][8][9].
Q2: Beyond DNA intercalation and topoisomerase inhibition, what are the known off-target effects of 9-aminoacridine derivatives?
While the on-target effects on DNA and topoisomerases are well-documented, research has uncovered significant off-target activities of 9-aminoacridine and its derivatives that researchers must be aware of. These include:
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Inhibition of the PI3K/AKT/mTOR Pathway: 9-aminoacridine (9-AA), the parent compound of 9-AC, has been shown to selectively downregulate the p110γ catalytic subunit of phosphoinositide 3-kinase (PI3K). This leads to the inhibition of the pro-survival PI3K/AKT/mTOR signaling pathway, which in turn can affect downstream signaling, including the activation of p53 and suppression of NF-κB[10][11].
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Modulation of Regulatory T-cell Function via FoxP3: Certain 9-aminoacridine derivatives have been identified as inhibitors of the transcription factor FoxP3. They can interfere with the DNA-binding activity of FoxP3, a master regulator of regulatory T-cells (Tregs). This can abrogate the immunosuppressive function of Tregs, an effect of interest in cancer immunotherapy research[12][13].
Q3: Are there other potential, less characterized off-target effects I should be aware of?
Based on the chemical properties of acridines and related compounds, several other potential off-target effects should be considered in your experimental design, even if not yet definitively proven for 9-AC itself:
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Broad Kinase Inhibition: The ATP-binding sites of many kinases are structurally similar. While a specific effect on PI3K has been shown, it is plausible that 9-AC could inhibit other kinases. Without a comprehensive kinome scan, this remains a possibility.
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Mitochondrial Effects: As hydrophobic cations, some DNA intercalators are known to uncouple oxidative phosphorylation in mitochondria[14]. One study noted that 9-aminoacridine quenches fluorescence in mitochondrial membranes, suggesting a potential interaction[10].
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Induction of Oxidative Stress: The redox chemistry of 9-anilinoacridines has been studied, though a clear link to biological activity via oxidative stress is not yet established[15]. However, interference with mitochondrial function can often lead to the generation of reactive oxygen species (ROS)[16].
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Ion Channel Interactions: Some acridine derivatives have been shown to block ion channels, such as the NMDA receptor[17]. A common off-target liability for many small molecules is the inhibition of the hERG potassium channel, which can lead to cardiotoxicity. While not specifically documented for 9-AC, it is a critical parameter to consider in drug development.
Part 2: Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments with this compound.
Issue 1: My experimental results are inconsistent, or I suspect an off-target effect is confounding my data. How can I confirm the on-target (topoisomerase inhibition) effect?
Underlying Cause: The observed phenotype (e.g., cell death, cell cycle arrest) might be a result of one of 9-AC's off-target effects rather than, or in addition to, its canonical topoisomerase inhibition.
Troubleshooting Protocol: Validating Topoisomerase Inhibition
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DNA Damage Response (DDR) Analysis:
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Principle: Topoisomerase poisons lead to DNA strand breaks, which trigger a robust DDR.
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Method: Perform Western blotting for key DDR markers. Look for phosphorylation of H2AX (γH2AX), a marker of DNA double-strand breaks, and activation of checkpoint kinases like ATM and CHK2.
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Expected Result: A dose-dependent increase in γH2AX and other DDR markers would be consistent with topoisomerase-mediated DNA damage.
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-
DNA Cleavage Assays:
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Principle: These assays directly measure the ability of a compound to stabilize the topoisomerase-DNA cleavage complex.
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Method: Use a commercially available in vitro DNA cleavage assay kit for topoisomerase I or II. These kits typically use a supercoiled plasmid DNA substrate and purified topoisomerase. The formation of linear or nicked DNA in the presence of the drug indicates topoisomerase poisoning.
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Expected Result: 9-AC should increase the amount of cleaved DNA in a concentration-dependent manner compared to a vehicle control.
-
-
Cell-based Topoisomerase Poisoning Assays:
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Principle: This confirms the drug's activity in a cellular context.
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Method: Utilize techniques like the ICE (In vivo Complex of Enzyme) assay, which immunocaptures the covalent topoisomerase-DNA complexes from drug-treated cells. The amount of trapped DNA is then quantified.
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Expected Result: An increase in the amount of DNA co-immunoprecipitating with topoisomerase II (or I) in 9-AC-treated cells.
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Issue 2: I am studying a signaling pathway, and I see changes that are not explained by DNA damage. How can I test for off-target PI3K/AKT/mTOR inhibition?
Underlying Cause: 9-AC is known to inhibit the PI3K/AKT/mTOR pathway by downregulating the p110γ subunit of PI3K[10][11]. This can lead to changes in cell growth, proliferation, and survival independent of its DNA-damaging effects.
Troubleshooting Protocol: Assessing PI3K/AKT/mTOR Pathway Activity
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Western Blot Analysis of Key Pathway Components:
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Principle: Inhibition of the pathway will lead to a decrease in the phosphorylation of key downstream effectors.
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Method: Treat your cells with 9-AC over a time course and at various concentrations. Perform Western blotting to probe for the following:
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Phospho-AKT (Ser473 and/or Thr308) and total AKT
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Phospho-mTOR (Ser2448) and total mTOR
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Phospho-p70S6K (Thr389) and total p70S6K
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Phospho-4E-BP1 (Thr37/46) and total 4E-BP1
-
-
Expected Result: A decrease in the phosphorylation of these proteins relative to their total protein levels would indicate inhibition of the PI3K/AKT/mTOR pathway.
-
-
Control with a Known PI3K Inhibitor:
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Principle: Comparing the effects of 9-AC to a specific PI3K inhibitor can help confirm that the observed phenotype is due to pathway inhibition.
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Method: Run a parallel experiment using a well-characterized PI3K inhibitor (e.g., LY294002 or a more specific isoform inhibitor).
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Issue 3: I am working with immune cells, and I'm observing unexpected changes in T-cell function or phenotype. How do I investigate if 9-AC is affecting regulatory T-cells?
Underlying Cause: 9-AC derivatives can interfere with the DNA-binding activity of FoxP3, the master regulator of Tregs, thereby impairing their suppressive function[12][13].
Troubleshooting Protocol: Evaluating Effects on Regulatory T-cells
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Flow Cytometry for FoxP3 Expression:
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Principle: To determine if 9-AC is downregulating the key Treg transcription factor.
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Method: Isolate CD4+ T-cells and culture them under conditions that maintain or induce Treg populations. Treat the cells with 9-AC. Perform intracellular staining for FoxP3 and analyze by flow cytometry.
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Expected Result: A decrease in the percentage of FoxP3+ cells or a reduction in the mean fluorescence intensity of FoxP3 staining in the 9-AC treated group.
-
-
Treg Suppression Assay:
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Principle: A functional assay to directly measure the immunosuppressive capacity of Tregs.
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Method: Co-culture responder T-cells (e.g., CFSE-labeled CD4+ or CD8+ T-cells) with Tregs that have been pre-treated with 9-AC or a vehicle control. Stimulate the co-culture with anti-CD3/CD28 beads. Measure the proliferation of the responder T-cells by CFSE dilution via flow cytometry.
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Expected Result: Tregs pre-treated with 9-AC should be less effective at suppressing the proliferation of responder T-cells compared to vehicle-treated Tregs.
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Issue 4: I want to proactively screen for other potential off-target effects of 9-AC. What are some unbiased approaches?
Underlying Cause: The full spectrum of 9-AC's molecular interactions may not be known. Unbiased, proteome-wide methods are necessary to identify novel off-target binding partners.
Recommended Advanced Protocols:
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Cellular Thermal Shift Assay (CETSA):
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Principle: Ligand binding stabilizes a target protein against thermal denaturation. This can be used to identify direct binding partners in a cellular context[18][19][20][21][22].
-
Method Overview:
-
Treat intact cells with 9-AC or a vehicle control.
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Heat the cell suspensions across a range of temperatures.
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Lyse the cells and separate the soluble fraction (containing stabilized proteins) from the precipitated, denatured proteins.
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Analyze the soluble fraction by Western blotting for a candidate target or by mass spectrometry (Thermal Proteome Profiling - TPP) for a proteome-wide analysis.
-
-
Expected Result: A protein that directly binds to 9-AC will remain soluble at higher temperatures in the drug-treated sample compared to the control.
-
-
Proteome-wide Profiling using Chemical Proteomics:
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Principle: To identify proteins that interact with 9-AC by using a modified version of the compound as a probe.
-
Method Overview:
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Synthesize a 9-AC analogue that incorporates a "handle" for enrichment, such as a clickable alkyne or a biotin tag.
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Treat cells or cell lysates with the probe.
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Use click chemistry or streptavidin affinity purification to pull down the probe and its interacting proteins.
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Identify the bound proteins by mass spectrometry.
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-
Expected Result: This will generate a list of potential direct and indirect binding partners of 9-AC for further validation.
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Part 3: Experimental Workflow Visualizations
Workflow for Differentiating On-Target vs. Off-Target Effects
Caption: Logical workflow for dissecting the contributions of on-target and off-target effects of 9-AC.
Signaling Pathway: Known Off-Target Effects of 9-Aminoacridine
Caption: Known off-target signaling pathways modulated by 9-aminoacridine derivatives.
Part 4: Quantitative Data Summary
| Compound | Target/Assay | IC50 / Effect Concentration | Cell Line / System | Reference |
| 9-Aminoacridine (9-AA) | Topoisomerase I Inhibition (DNA cleavage) | C1000: 0.085 µM | HT-29 Colon Cancer | [6] |
| 9-Aminoacridine (9-AA) | Cytotoxicity | IC50: 19 nM | HT-29 Colon Cancer | [6] |
| Quinacrine (9-AA derivative) | FoxP3 Downregulation | IC50: ~1-10 µM (estimated from graph) | Human Primary T-cells | [13] |
| MP4 (9-AA derivative) | FoxP3 Downregulation | IC50: ~0.1-1 µM (estimated from graph) | Human Primary T-cells | [13] |
| 9-AA Derivative (5b) | Cytotoxicity | CTC50: 47.50 µg/ml | HeLa Cervical Cancer | [4] |
| 9-AA Derivative (5e) | Cytotoxicity | CTC50: 100 µg/ml | A-549 Lung Cancer | [4] |
Note: IC50/CTC50/C1000 values are highly dependent on the assay conditions and cell type. This table is for illustrative purposes only.
References
-
Guo, C., Gasparian, A. V., Zhuang, Z., Bosykh, D. A., Komar, A. A., Gudkov, A. V., & Gurova, K. V. (2009). 9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 pathways. Oncogene, 28(9), 1151–1161. [Link]
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Kumar, P., Narasimhan, B., & Sharma, D. (2014). Synthesis and biological evaluation of new this compound derivatives as anticancer agents. Arabian Journal of Chemistry, 7(5), 837-846. [Link]
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Pautex, S., & Felsenfeld, G. (1992). [Experimental method for the definition of intercalation of compounds in DNA]. Comptes rendus de l'Academie des sciences. Serie III, Sciences de la vie, 315(7), 265–269. [Link]
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Wang, L., et al. (2025). Identification of a group of 9-amino-acridines that selectively downregulate regulatory T cell functions through FoxP3. Cell Chemical Biology. [Link]
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Wilson, A. (2022). DNA Intercalation. Pollock Research Lab - University of Richmond Blogs. [Link]
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Kumar, P., et al. (2014). Synthesis and biological evaluation of new this compound derivatives as anticancer agents. Arabian Journal of Chemistry. [Link]
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Peng, L., Jiang, J., Zhou, L., Nice, E. C., & Huang, C. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. STAR protocols, 3(2), 101423. [Link]
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O'Brien, P. J., & Ralph, R. K. (1985). The binding of 9-aminoacridine to calf thymus DNA in aqueous solution. Electronic spectral studies. Biophysical chemistry, 23(1-2), 31–37. [Link]
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Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2227–2236. [Link]
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Temple, M. D., et al. (2001). The DNA binding properties of 9-aminoacridine carboxamide Pt complexes. Anti-cancer drug design, 16(2-3), 119–126. [Link]
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Willowfort. (n.d.). Troubleshooting Guide. [Link]
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Crowther, M. D., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 17(9), 2471–2482. [Link]
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Wang, L., et al. (2025). Identification of a group of 9-amino-acridines that selectively downregulate regulatory T cell functions through FoxP3. Cell Chemical Biology. [Link]
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Fan, F., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific reports, 11(1), 15856. [Link]
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Peng, L., et al. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. STAR Protocols. [Link]
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Kumar, P., et al. (2025). Synthesis and biological evaluation of new this compound derivatives as anticancer agents 1st Cancer Update. ResearchGate. [Link]
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Peng, L., et al. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. STAR protocols. [Link]
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Karimi Goftar, Y., & Sadeghi, S. (2014). DNA intercalators and using them as anticancer drugs. International Journal of Advanced Biological and Biomedical Research, 2(3), 811-822. [Link]
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Sucher, N. J., & Lipton, S. A. (1994). 9-Aminoacridines Act at a Site Different From That for Mg2+ in Blockade of the N-methyl-D-aspartate Receptor Channel. Molecular Pharmacology, 46(1), 151-160. [Link]
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Kotikalapudi, N. (2017). How do you check the activity of DNA intercalating anti cancer agents in vitro?. ResearchGate. [Link]
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Fan, F., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific reports. [Link]
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Eurofins. (n.d.). hERG Human Potassium Ion Channel Cell Based Antagonist Manual patch clamp Assay. [Link]
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Gago, F., & Reynolds, C. A. (1987). Groove selectivity in the interaction of this compound antitumor agents with DNA. Journal of the Chemical Society, Chemical Communications, (16), 1256-1258. [Link]
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Jaxel, C., Kohn, K. W., Wani, M. C., Wall, M. E., & Pommier, Y. (1989). Structure-activity study of the actions of camptothecin derivatives on topoisomerase I: evidence for a specific receptor site and a relation to antitumor activity. Cancer research, 49(6), 1465–1469. [Link]
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Angeloni, C., & Malaguti, M. (2022). The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies. International journal of molecular sciences, 23(4), 1935. [Link]
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Guo, C., et al. (2009). 9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 pathways. Oncogene. [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]
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Wilson, W. R., et al. (1988). Redox Chemistry of the 9-anilinoacridine Class of Antitumor Agents. Journal of medicinal chemistry, 31(5), 1045–1050. [Link]
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Mistry, S. J., et al. (2012). Targeting of Mitochondria by 10-N-Alkyl Acridine Orange Analogues: Role of Alkyl Chain Length in Determining Cellular Uptake and Localization. Journal of medicinal chemistry, 55(2), 889–899. [Link]
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Anikin, L., & Pestov, D. G. (2022). 9-Aminoacridine Inhibits Ribosome Biogenesis by Targeting Both Transcription and Processing of Ribosomal RNA. International journal of molecular sciences, 23(3), 1269. [Link]
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Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. [Link]
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Zenevich, I. V., & Kruglova, E. B. (1998). [DNA intercalators: their interaction with DNA and other cell components and their use in biological research]. Biofizika, 43(5), 816–825. [Link]
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Weng, C. J., & Yen, G. C. (2012). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. Molecular nutrition & food research, 56(6), 945–955. [Link]
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Cima. (n.d.). FOXP3 transcription factor inhibitors for cancer therapy. [Link]
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Anikin, L., & Pestov, D. G. (2022). 9-Aminoacridine Inhibits Ribosome Biogenesis by Targeting Both Transcription and Processing of Ribosomal RNA. International journal of molecular sciences. [Link]
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Nguyen, T. M., et al. (2023). Proteolysis-targeting chimeras with reduced off-targets. Nature chemical biology, 19(11), 1361–1370. [Link]
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Somoza, J. R., et al. (2018). Mitochondrial membrane potential identifies cells with high recombinant protein productivity. Biotechnology and bioengineering, 115(10), 2503–2514. [Link]
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Technical Support Center: Optimization of DNA Binding Assays with 9-Aminoacridine-4-carboxamide
Welcome to the technical support resource for researchers utilizing 9-Aminoacridine-4-carboxamide (9-AC) and its derivatives in DNA binding assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot effectively and generate high-quality, reproducible data. This guide is structured as a series of questions and answers to directly address the challenges you may encounter.
Core Principles: Understanding the 9-AC DNA Interaction
This compound is a fluorescent intercalator. Its planar acridine ring inserts itself between the base pairs of double-stranded DNA (dsDNA).[1][2][3] This interaction is the foundation of the assay. In its free state in solution, 9-AC exhibits a basal level of fluorescence. Upon intercalation into the DNA helix, the molecule becomes constrained in a more rigid, hydrophobic environment, which typically leads to a significant enhancement in its quantum yield, resulting in a measurable increase in fluorescence intensity. This fluorescence change is the primary signal used to monitor DNA binding.
The binding is not random; 9-AC derivatives show a preference for GC-rich sequences.[3][4] The carboxamide sidechain, in particular, plays a crucial role in the molecule's interaction within the DNA grooves, contributing to its binding affinity and sequence preference.[3][5] Understanding this is critical, as the sequence of your DNA substrate will directly impact the binding affinity and the magnitude of the fluorescence signal.
Caption: The core principle of the 9-AC DNA binding assay.
Troubleshooting Guide
This section addresses common problems encountered during assay setup and execution.
Issue: Low Signal or Poor Signal-to-Noise Ratio
A robust assay is built on a clear and strong signal that is easily distinguishable from the background noise.[6][7][8]
Question: My fluorescence signal is very weak or indistinguishable from the background. What are the primary causes and how can I fix this?
Answer: A weak signal is one of the most common hurdles. Let's break down the potential causes, from the instrument to the reagents.
-
Incorrect Instrument Settings:
-
Causality: 9-AC has specific excitation and emission maxima. If your fluorometer or plate reader is not set to the optimal wavelengths, you will only capture a fraction of the emitted photons.
-
Solution: Verify the optimal wavelengths for your specific 9-AC derivative and buffer system. For the parent 9-aminoacridine, the excitation is typically around 380-400 nm and emission is around 450-460 nm. However, these can shift depending on the specific derivative and binding state. Perform a wavelength scan for both the free and DNA-bound forms of your compound to determine the empirical maxima in your assay conditions.
-
-
Sub-optimal Reagent Concentrations:
-
Causality: The signal is directly proportional to the concentration of the fluorescent complex. If either the DNA or the 9-AC concentration is too low, the signal will be weak.
-
Solution: Systematically titrate both the DNA and 9-AC to find the optimal concentration range. Start with a concentration of DNA that is at or above the expected dissociation constant (Kd) and a concentration of 9-AC that gives a measurable signal without excessive background.
-
-
Poor DNA Quality or Inaccurate Quantification:
-
Causality: The assay relies on the presence of double-stranded DNA. Degraded or single-stranded DNA will not support intercalation, leading to a low signal. Furthermore, an overestimation of your DNA stock concentration will lead you to use less DNA than intended.
-
Solution:
-
Assess DNA integrity using gel electrophoresis. A tight, high-molecular-weight band is expected for genomic DNA, while a single, sharp band is expected for oligonucleotides.
-
Accurately quantify your DNA stock. UV spectroscopy (A260) is common, but can be skewed by contaminants.[9] Fluorometric methods using DNA-specific dyes (e.g., PicoGreen) are often more accurate for dsDNA.[9][10] Always use the same quantification method consistently.
-
-
| Parameter | Recommended Starting Range | Key Consideration |
| DNA Concentration | 1-20 µM (base pairs) | Dependent on binding affinity (Kd). Should be high enough for binding. |
| 9-AC Concentration | 0.1-2 µM | Keep below the point of self-quenching. Should be well below DNA concentration. |
| Excitation λ | ~380-400 nm | Empirically determine the peak for your specific compound and buffer. |
| Emission λ | ~450-460 nm | Empirically determine the peak for the DNA-bound state. |
Question: I have a high background signal, which is masking the specific binding signal. How can I reduce it?
Answer: High background can stem from several sources, including the reagents and the assay vessel itself.
-
Autofluorescent Buffer Components:
-
Causality: Some common buffer additives, like certain grades of BSA or unpurified reagents, can have intrinsic fluorescence at the wavelengths used for 9-AC.
-
Solution: Test each buffer component individually for fluorescence. Use high-purity reagents (e.g., molecular biology grade). If a component is fluorescent, try to find a non-fluorescent alternative or purify it.
-
-
Concentration-Dependent Quenching:
-
Causality: At high concentrations, 9-AC molecules can interact with each other, leading to self-quenching or the formation of "excimers," which can reduce the fluorescence at the desired wavelength.[11]
-
Solution: Reduce the concentration of 9-AC. The goal is to use the lowest concentration that still provides a robust signal upon binding to DNA.
-
-
Microplate Issues:
-
Causality: Clear or white microplates can lead to high background due to light scatter and bleed-through from adjacent wells. Some plastics can also autofluoresce.
-
Solution: Use black, opaque, non-binding surface microplates.[7] These plates are designed to minimize background fluorescence, light scatter, and well-to-well crosstalk.
-
Issue: High Data Variability and Poor Reproducibility
Inconsistent results between replicates or experiments make data interpretation impossible.
Question: My replicate wells show high variability. What are the most likely sources of this error?
Answer: Variability is often caused by technical inconsistencies in assay setup.[7]
-
Pipetting Inaccuracy:
-
Causality: Small volume errors, especially with concentrated stocks, can lead to significant differences in the final concentrations of DNA or 9-AC in the wells.
-
Solution: Ensure your pipettes are calibrated regularly. Use appropriate pipetting techniques (e.g., reverse pipetting for viscous solutions). Prepare master mixes of reagents to be dispensed into all wells to minimize well-to-well variation.
-
-
Incomplete Mixing:
-
Causality: If reagents are not mixed thoroughly in the wells, the binding reaction will not be uniform, leading to variable fluorescence readings.
-
Solution: After adding all reagents to the wells, mix thoroughly by gently pipetting up and down or by using a plate shaker for a short period. Avoid introducing bubbles.
-
-
Temperature Fluctuations:
-
Causality: DNA binding is a thermodynamic process, and fluorescence is sensitive to temperature. If there are temperature gradients across the plate, or if the plate is not at thermal equilibrium, readings will be inconsistent.[7]
-
Solution: Allow all reagents and the microplate to equilibrate to the same temperature before starting the experiment. Incubate the plate at a constant, controlled temperature. Allow the plate to sit in the reader for a few minutes to reach thermal equilibrium before taking measurements.
-
Frequently Asked Questions (FAQs)
Q1: What is the precise mechanism of this compound's interaction with DNA? 9-AC binds to DNA primarily through intercalation, where the planar aromatic acridine core slides between adjacent base pairs of the DNA double helix.[1][3] This mode of binding is stabilized by π-stacking interactions with the DNA bases. Additionally, the carboxamide side chain at the 4-position and the amino group at the 9-position can form hydrogen bonds and electrostatic interactions within the DNA grooves, which enhances binding affinity and confers sequence specificity, often favoring GC-rich regions.[3][4][5]
Q2: How does buffer composition, particularly pH and ionic strength, affect the assay? Buffer conditions are critical.
-
pH: The amino groups on 9-AC are ionizable. The protonation state of the molecule, which is pH-dependent, affects its ability to interact with the negatively charged phosphate backbone of DNA.[11] A pH range of 7.0-8.0 is generally a good starting point. Drastic changes in pH can alter both the compound's charge and the DNA structure.
-
Ionic Strength (Salt Concentration): Cations in the buffer can screen the negative charges of the DNA phosphate backbone. This can reduce the electrostatic attraction between a positively charged 9-AC molecule and the DNA, potentially lowering the binding affinity. It is crucial to maintain a consistent ionic strength across all experiments you wish to compare.
Q3: I am performing a competitive binding assay. What should I consider? In a competitive assay, a test compound displaces 9-AC from the DNA, causing a decrease in fluorescence.
-
Principle: You are measuring the ability of your compound to compete for the same binding site as 9-AC.
-
Key Considerations: The concentration of 9-AC and DNA should be fixed, ideally at or below the Kd of the 9-AC/DNA interaction, to ensure the assay is sensitive to competition. The observed IC50 value for your test compound will depend on the affinity and concentration of 9-AC.
Q4: What are the best practices for preparing and storing 9-AC and DNA solutions?
-
9-AC: 9-Aminoacridine derivatives are often light-sensitive. Prepare stock solutions in a suitable solvent (like DMSO), aliquot into smaller volumes to avoid repeated freeze-thaw cycles, and store protected from light at -20°C or -80°C.
-
DNA: Dissolve DNA in a buffered solution (e.g., TE buffer: 10 mM Tris, 1 mM EDTA, pH 8.0) to prevent degradation. Aliquot and store at -20°C or below. Repeated freeze-thaw cycles can cause DNA shearing, especially for high molecular weight genomic DNA.
Experimental Protocols & Workflows
Standard Protocol: Direct DNA Titration Assay
This protocol aims to determine the binding affinity (Kd) of 9-AC for a specific DNA sequence.
-
Reagent Preparation:
-
Prepare a 2X concentrated solution of 9-AC (e.g., 1 µM) in assay buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.5).
-
Prepare a series of 2X concentrated DNA solutions in the same assay buffer, ranging from 0 to 40 µM (base pairs).
-
-
Assay Setup (96-well format):
-
Add 50 µL of each 2X DNA solution to triplicate wells of a black, opaque microplate.
-
Add 50 µL of assay buffer without DNA to control wells (for background measurement).
-
Initiate the reaction by adding 50 µL of the 2X 9-AC solution to all wells. The final volume will be 100 µL.
-
-
Incubation:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate for 15-30 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
-
Measurement:
-
Place the plate in a fluorometer.
-
Allow the plate to equilibrate to the reader's temperature for 5 minutes.
-
Measure fluorescence intensity at the predetermined optimal excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the average background fluorescence (from wells with no DNA) from all other readings.
-
Plot the corrected fluorescence intensity as a function of DNA concentration.
-
Fit the data to a suitable binding model (e.g., a one-site specific binding equation in software like GraphPad Prism) to determine the Kd.
-
Caption: A typical workflow for a direct DNA titration experiment.
References
- The DNA binding properties of 9-aminoacridine carboxamide Pt complexes. Bioorganic & Medicinal Chemistry.
- Groove selectivity in the interaction of this compound antitumor agents with DNA. PubMed.
- WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses.
- The interaction of DNA-targeted this compound platinum complexes with DNA in intact human cells. PubMed.
- Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum. PubMed Central.
- Interaction of cisplatin and DNA-targeted 9-aminoacridine pl
- Synthesis and anticancer study of 9-aminoacridine derivatives.
- Interactions of some nitro-derivatives of substituted 9-aminoacridine with DNA. PubMed.
- DNA threading bis(9-aminoacridine-4-carboxamides): effects of piperidine sidechains on DNA binding, cytotoxicity and cell cycle arrest. PubMed.
- A novel form of intercalation involving four DNA duplexes in an acridine-4-carboxamide complex of d(CGTACG)2. PubMed Central.
- Repurposing 9-Aminoacridine as an Adjuvant Enhances the Antimicrobial Effects of Rifampin against Multidrug-Resistant Klebsiella pneumoniae. PubMed Central.
- quenching of 9-aminoacridine fluorescence and how to avoid it. BenchChem.
- Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives. Nucleic Acids Research, Oxford Academic.
- Synthesis and biological evaluation of new this compound derivatives as anticancer agents. Arabian Journal of Chemistry.
- Synthesis and biological evaluation of new this compound derivatives as anticancer agents.
- 9-Aminoacridine fluorescence changes as a measure of surface charge density of the thylakoid membrane. PubMed.
- Improving the Signal-to-Noise R
- Technical Support Center: Improving the Signal-to-Noise Ratio in Small Molecule Binding Assays. BenchChem.
- Assay development. Signal-to-noise ratio, calculated as the ratio...
- Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives.
- CUT&RUN Troubleshooting Guide. Cell Signaling Technology.
- 9-Aminoacridine Inhibits Ribosome Biogenesis by Targeting Both Transcription and Processing of Ribosomal RNA.
- Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide deriv
- Sequence specificity of the binding of 9-aminoacridine- and amsacrine-4-carboxamides to DNA studied by DNase I footprinting.
- Optimizing Signal to Noise R
- An investigation on the fluorescence quenching of 9-aminoacridine by certain pyrimidines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Characteristics of the Quenching of 9-aminoacridine Fluorescence by Liposomes Made
- Your DNA may not be accurately quantit
- Maximizing signal-to-noise ratio in the random mut
- Best Practices for Quantification of Residual Host Cell DNA with Real-time PCR. Sartorius.
- Residual DNA Testing. Charles River.
Sources
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- 3. A novel form of intercalation involving four DNA duplexes in an acridine-4-carboxamide complex of d(CGTACG)2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Groove selectivity in the interaction of this compound antitumor agents with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Overcoming Resistance to 9-Aminoacridine-4-carboxamide
Welcome to the technical support guide for researchers working with 9-Aminoacridine-4-carboxamide (9-AA-4-C) and its analogues. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you navigate and overcome the significant challenge of acquired resistance in cancer cells.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries researchers face when encountering resistance to 9-AA-4-C.
Q1: What is the primary mechanism of action for this compound?
A1: this compound and its derivatives are primarily classified as DNA intercalating agents and Topoisomerase II (Topo II) inhibitors.[1][2][3] By inserting itself into the DNA helix, it disrupts DNA metabolism and stabilizes the Topo II-DNA cleavable complex. This action prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks (DSBs) during replication, which ultimately triggers cell cycle arrest and apoptosis.[3][4] Some derivatives also show inhibitory effects on the PI3K/AKT/mTOR signaling pathway, further contributing to their anti-cancer activity.[5]
Q2: My cancer cells have become resistant to 9-AA-4-C. What are the most likely mechanisms?
A2: Resistance to Topo II inhibitors like 9-AA-4-C is a multifactorial problem. The most frequently observed mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly ABCG2 (also known as BCRP, Breast Cancer Resistance Protein) and ABCB1 (P-glycoprotein), is a primary cause.[6][7][8] These membrane pumps actively expel the drug from the cell, reducing its intracellular concentration to sub-lethal levels.[9]
-
Enhanced DNA Damage Repair (DDR): Cancer cells can upregulate DNA repair pathways, such as those involving Poly (ADP-ribose) polymerase (PARP) and DNA-dependent protein kinase (DNA-PK), to more efficiently fix the double-strand breaks caused by 9-AA-4-C.[8][10]
-
Alterations in Topoisomerase II: Mutations in the TOP2A gene or decreased expression of the Topo II enzyme can reduce the drug's primary target, thereby conferring resistance.
-
Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family) or defects in pro-apoptotic signaling pathways can allow cells to survive despite significant DNA damage.
Q3: How can I quantitatively confirm that my cell line has developed resistance?
A3: The gold standard for confirming and quantifying resistance is to compare the half-maximal inhibitory concentration (IC50) between your parental (sensitive) cell line and the suspected resistant subline.[11][12] A significant increase in the IC50 value for the resistant line indicates successful adaptation to the drug pressure.[12] This is determined by performing a dose-response cell viability assay (e.g., MTT, WST-1, or CCK-8) and analyzing the data using non-linear regression.[11][13] The "Resistance Factor" (RF) can be calculated by dividing the IC50 of the resistant line by the IC50 of the parental line. An RF value greater than 2 is generally considered low-level resistance, while higher values indicate a more robust resistant phenotype.
Part 2: Troubleshooting Guides for Experimental Challenges
This section provides a structured approach to solving specific issues you may encounter during your research.
Issue 1: High Variability in IC50 Measurements Between Experiments
-
Symptoms: You observe inconsistent IC50 values (e.g., differing by more than 2-5 fold) for the same cell line across different experimental runs, making it difficult to assess resistance or the effect of a counter-strategy.[14]
-
Root Cause Analysis & Solutions: IC50 values are highly dependent on experimental conditions.[15][16][17]
| Potential Cause | Scientific Rationale | Recommended Solution |
| Inconsistent Cell Seeding Density | Cell density affects growth rate and metabolic activity. Cells in a logarithmic growth phase are often more sensitive to DNA-damaging agents. Over-confluent cells may enter quiescence, altering their drug response.[15] | Always use a hemocytometer or automated cell counter for precise cell counting. Ensure cells are seeded to reach 70-80% confluency at the end of the assay. |
| Cell Passage Number Drift | Continuous passaging can lead to genetic and phenotypic drift, altering the expression of key proteins like drug transporters or DNA repair enzymes. | Use a master cell bank system. Thaw a new, low-passage vial every 2-3 months to ensure experimental consistency. Record the passage number for every experiment. |
| "Edge Effect" in 96-well Plates | Wells on the perimeter of a 96-well plate are prone to faster evaporation, leading to increased media concentration and altered cell growth, skewing results.[18] | Avoid using the outer rows and columns of the plate for experimental samples. Fill these "border" wells with sterile PBS or media to create a humidity buffer.[18] |
| Reagent & Drug Stability | 9-AA-4-C, like many small molecules, can degrade if stored improperly or subjected to multiple freeze-thaw cycles. Serum batches can also vary in growth factor composition. | Prepare fresh drug dilutions from a verified stock solution for each experiment.[15] When possible, test and qualify a new lot of serum before using it for critical experiments. |
Issue 2: Difficulty Identifying the Specific Resistance Mechanism
-
Symptoms: You have confirmed resistance via an IC50 shift, but initial tests for a single mechanism (e.g., Western blot for ABCG2) are inconclusive or do not fully explain the degree of resistance.
-
Root Cause Analysis & Solutions: Resistance is often multifactorial. A systematic approach is required to dissect the contributing pathways.
This workflow provides a logical progression from confirming resistance to identifying the underlying mechanism(s) and testing targeted interventions.
Caption: Key Signaling Pathways in 9-AA-4-C Resistance.
If your investigation points to increased drug efflux, the most direct counter-strategy is to co-administer 9-AA-4-C with an inhibitor of the specific ABC transporter. [6][9]* Rationale: ABC transporter inhibitors act as "chemosensitizers." They typically function by competitively binding to the transporter, thereby preventing the efflux of the primary anti-cancer agent and restoring its intracellular concentration and cytotoxicity. [7]* Recommended Agent: Ko143 is a potent and specific inhibitor of ABCG2, making it an excellent tool for in vitro studies. [7]* Experimental Goal: To demonstrate that inhibition of ABCG2 re-sensitizes the resistant cells to 9-AA-4-C, resulting in a significant drop in the IC50 value.
If your data suggests enhanced DNA Damage Response, a synthetic lethality approach is highly recommended.
-
Rationale: Synthetic lethality occurs when the inhibition of two separate pathways (in this case, Topo II and PARP) is lethal to a cancer cell, while inhibition of either pathway alone is not. 9-AA-4-C creates DSBs, and PARP inhibitors block a key pathway for repairing them. [19][20]By blocking both, the cell is overwhelmed with irreparable DNA damage, leading to cell death. [21][22]This combination can be particularly effective. [19][23]* Recommended Agent: Olaparib is a clinically approved PARP inhibitor and is widely used in research to test for synergistic effects with DNA-damaging agents. [19][21]* Experimental Goal: To demonstrate a synergistic, not just additive, effect between 9-AA-4-C and a PARP inhibitor. This is quantified by calculating the Combination Index (CI).
Part 4: Validated Experimental Protocols
Protocol 1: Generation of a 9-AA-4-C Resistant Cell Line
This protocol uses a dose-escalation method to gradually select for a resistant cell population, which better mimics clinical resistance development. [11][12]
-
Determine Initial IC50: Perform a baseline cell viability assay on the parental cell line to determine the precise IC50 of 9-AA-4-C.
-
Initial Exposure: Culture the parental cells in media containing 9-AA-4-C at a concentration equal to the IC50.
-
Monitor and Recover: Maintain the culture, replacing the drug-containing media every 3-4 days. Initially, a large percentage of cells will die. Wait for the surviving cells to repopulate the flask to ~70-80% confluency. This may take several weeks.
-
Dose Escalation: Once the cells are growing steadily at the IC50 concentration, increase the drug concentration by a factor of 1.5-2.0.
-
Repeat Selection: Repeat Step 3 and 4, gradually increasing the drug concentration. Each dose escalation step represents a selection cycle. [24]6. Confirmation and Characterization: After 6-9 months of continuous selection, a resistant pool should be established. Confirm the new, higher IC50. A 10-fold or greater increase is a common target. [11]7. Stabilize the Line: Culture the resistant cells in drug-free medium for 2-4 weeks to ensure the resistance phenotype is stable and not transient. [24]Re-test the IC50 to confirm stability. Bank the resistant cell line.
Protocol 2: Assessing ABC Transporter Activity (Rhodamine 123 Efflux Assay)
This protocol uses flow cytometry to measure the functional activity of drug efflux pumps. Rhodamine 123 is a fluorescent substrate for ABCB1 and, to a lesser extent, other transporters. [25][26][27]
-
Cell Preparation: Harvest parental and resistant cells, wash with PBS, and resuspend at a concentration of 1 x 10^6 cells/mL in cold assay buffer (e.g., HBSS).
-
Inhibitor Pre-incubation (Control): For a control group, pre-incubate a tube of cells with a known efflux pump inhibitor (e.g., Verapamil for ABCB1) for 30 minutes at 37°C.
-
Dye Loading: Add Rhodamine 123 to all cell suspensions to a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C in the dark to allow the dye to load into the cells. [28]4. Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Efflux Phase: Resuspend the cell pellets in pre-warmed (37°C) assay buffer and incubate at 37°C for 1-2 hours to allow for active efflux of the dye.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI) in the FITC channel.
-
Interpretation:
-
Parental Cells: Should show high fluorescence (high dye retention).
-
Resistant Cells: If efflux pumps are overactive, they will show significantly lower fluorescence compared to parental cells, indicating the dye has been pumped out.
-
Inhibitor-Treated Resistant Cells: Should show restored high fluorescence, similar to parental cells, confirming that the low fluorescence was due to active transport.
-
Protocol 3: Evaluating Synergism with a PARP Inhibitor
This protocol uses the Chou-Talalay method to determine if the combination of 9-AA-4-C and Olaparib is synergistic.
-
Determine Individual IC50s: Accurately determine the IC50 values for 9-AA-4-C and Olaparib individually in the resistant cell line.
-
Set Up Combination Plate: Design a 96-well plate experiment. Include dose-response curves for each drug alone. For the combination, treat cells with both drugs simultaneously at a constant ratio based on their IC50s (e.g., 1:1 ratio of their IC50 concentrations, and serial dilutions thereof).
-
Cell Viability Assay: After the desired incubation period (e.g., 72 hours), perform a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Calculate Combination Index (CI): Use specialized software (e.g., CompuSyn) to calculate the CI value based on the dose-response data. The software implements the Chou-Talalay method, which evaluates drug interactions.
-
Interpret CI Values:
| Combination Index (CI) Value | Interpretation | Experimental Conclusion |
| < 0.9 | Synergism | The two drugs work together more effectively than their summed individual effects. This is a promising therapeutic strategy. |
| 0.9 - 1.1 | Additive Effect | The combined effect is what would be expected by simply adding the two effects together. [16] |
| > 1.1 | Antagonism | The drugs interfere with each other, and the combination is less effective than the individual agents. [16] |
References
-
New trends for overcoming ABCG2/BCRP-mediated resistance to cancer therapies. Journal of Experimental & Clinical Cancer Research. [Link]
-
Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments. [Link]
-
Establishment of Drug-resistant Cell Lines. Creative Bioarray. [Link]
-
Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies. Current Medicinal Chemistry. [Link]
-
Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays. PLOS One. [Link]
-
How to overcome ATP-binding cassette drug efflux transporter-mediated drug resistance?. Cancer Drug Resistance. [Link]
-
Cancer resistance to type II topoisomerase inhibitors. Biochemical Pharmacology. [Link]
-
Synergistic Effects of Olaparib and DNA-damaging Agents in Oesophageal Squamous Cell Carcinoma Cell Lines. Anticancer Research. [Link]
-
The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy. International Journal of Molecular Sciences. [Link]
-
ABCG2 inhibition as a therapeutic approach for overcoming multidrug resistance in cancer. Seminars in Cancer Biology. [Link]
-
Development of Drug-resistant Cell Lines for Experimental Procedures. PubMed. [Link]
-
The detection of rhodamine 123 efflux at low levels of drug resistance. British Journal of Cancer. [Link]
-
Ways to generate drug-resistant cancer cell lines?. ResearchGate. [Link]
-
Combined PARP and Dual Topoisomerase Inhibition Potentiates Genome Instability and Cell Death in Ovarian Cancer. International Journal of Molecular Sciences. [Link]
-
Drug resistance in topoisomerase-targeting therapy. Oncology in Clinical Practice. [Link]
-
9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 pathways. Oncogene. [Link]
-
Combined PARP and Dual Topoisomerase Inhibition Potentiates Genome Instability and Cell Death in Ovarian Cancer. National Center for Biotechnology Information. [Link]
-
DNA topoisomerase IIß inhibition blocks DNA end resection and synergizes with PARPi in BRCA1-deficient models. ResearchGate. [Link]
-
Mechanisms regulating resistance to inhibitors of topoisomerase II. Frontiers in Pharmacology. [Link]
-
Experimental design and establishment of drug resistant cell lines. ResearchGate. [Link]
-
Understanding Cancer's Defense against Topoisomerase-Active Drugs: A Comprehensive Review. Cancers. [Link]
-
Reversal of ABCG2-mediated drug resistance by tinodasertib (ETC-206). Frontiers in Pharmacology. [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]
-
Dual PARP and RAD51 Inhibitory Drug Conjugates Show Synergistic and Selective Effects on Breast Cancer Cells. MDPI. [Link]
-
The potential of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide to circumvent three multidrug-resistance phenotypes in vitro. Cancer Chemotherapy and Pharmacology. [Link]
-
Problems with IC50 determination - cell viability over 100 %. How can I handle this?. ResearchGate. [Link]
-
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. [Link]
-
Can IC50 value change for a drug for different experiments using same cell line? and if yes how many folds?. ResearchGate. [Link]
-
Synthesis and anticancer study of 9-aminoacridine derivatives. Journal of Saudi Chemical Society. [Link]
-
9-Aminoacridine - Explore the Science & Experts. ideXlab. [Link]
-
9-Aminoacridine Inhibits Ribosome Biogenesis by Targeting Both Transcription and Processing of Ribosomal RNA. International Journal of Molecular Sciences. [Link]
-
Synthesis and biological evaluation of new this compound derivatives as anticancer agents. ResearchGate. [Link]
-
The DNA binding properties of 9-aminoacridine carboxamide Pt complexes. Journal of Inorganic Biochemistry. [Link]
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- 6. New trends for overcoming ABCG2/BCRP-mediated resistance to cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding Cancer’s Defense against Topoisomerase-Active Drugs: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. researchgate.net [researchgate.net]
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- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. merckmillipore.com [merckmillipore.com]
- 27. The detection of rhodamine 123 efflux at low levels of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays | PLOS One [journals.plos.org]
improving the stability of 9-Aminoacridine-4-carboxamide for long-term experiments
A Guide to Improving Compound Stability in Long-Term Experiments
Welcome to the technical support center for 9-Aminoacridine-4-carboxamide (9-AA-4-CA) and its derivatives. As Senior Application Scientists, we understand that the success of your long-term experiments hinges on the stability and integrity of your reagents. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you mitigate degradation and ensure reproducible results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over time in my multi-day cell culture experiment. What is the likely cause?
This is a common issue often traced back to the hydrolytic instability of the acridine core, particularly at the C9-N bond.[1] 9-Aminoacridine derivatives are susceptible to hydrolysis, which converts the active compound into an inactive 9-acridone byproduct, especially under physiological or alkaline conditions (pH > 7).[1][2] The rate of this degradation increases with both rising pH and temperature.[2]
Causality Explained: The 9-amino group is crucial for the compound's biological activity, often its ability to intercalate with DNA.[3] The hydrolysis reaction replaces this amino group with a carbonyl group, forming a 9-oxoacridan (acridone) structure that lacks the same biological function.
To confirm if hydrolysis is the issue, you can perform a simple stability check using a UV-Vis spectrophotometer. A shift in the absorbance spectrum over time compared to a freshly prepared standard is indicative of degradation.
Q2: What is the best way to prepare and store stock solutions of this compound to ensure maximum stability?
Proper preparation and storage of stock solutions are critical for longevity. The choice of solvent and storage temperature are the most important factors.
Expert Recommendation: For maximal stability, prepare a high-concentration primary stock solution in an anhydrous aprotic solvent like Dimethyl Sulfoxide (DMSO).[4][5] Water should be avoided for long-term storage.
Key Considerations:
-
Solvent: Anhydrous DMSO is preferred as it is aprotic and minimizes the risk of hydrolysis.
-
Concentration: Prepare a concentrated stock (e.g., 10-20 mM) so that the volume added to your aqueous experimental medium is minimal, reducing the impact of the solvent on your system.
-
Aliquoting: Dispense the stock solution into single-use aliquots in low-protein-binding tubes. This prevents contamination and avoids repeated freeze-thaw cycles, which can accelerate degradation.
-
Storage Temperature: Store aliquots at -20°C for short-to-medium term (1 month) or at -80°C for long-term storage (up to 6 months).[5]
-
Light Protection: Acridine compounds are known to be fluorescent and can be sensitive to light.[6] Always store solutions in amber vials or tubes wrapped in aluminum foil to protect them from light.[5]
Q3: I've noticed a precipitate forming in my working solution after diluting the DMSO stock in an aqueous buffer. How can I prevent this?
Precipitation is a clear indicator of poor solubility in the final working solution. While 9-aminoacridine-4-carboxamides are noted for better water solubility compared to some other acridine classes, their solubility is still limited in aqueous buffers, especially at neutral or physiological pH.
Troubleshooting Steps:
-
Check Final Concentration: Ensure your final working concentration does not exceed the compound's solubility limit in your specific buffer system. You may need to perform a solubility test to determine this limit.
-
Modify Dilution Method: Instead of adding the aqueous buffer to the DMSO stock, add the DMSO stock dropwise to the vortexing buffer. This rapid mixing can sometimes prevent immediate precipitation.
-
Adjust pH: The stability of acridine compounds is significantly higher in acidic solutions (pH < 4.8).[2] If your experimental design allows, using a slightly acidic buffer can improve both solubility and stability.
-
Incorporate Solubilizing Excipients: For challenging derivatives, formulation strategies may be necessary. This can include the use of co-solvents or other excipients, though this must be validated for compatibility with your experimental system.[[“]]
Troubleshooting Guide: A Visual Workflow
When encountering stability issues, a systematic approach can quickly identify the root cause. The following workflow provides a logical path for troubleshooting.
Caption: Troubleshooting workflow for stability issues.
Key Degradation Pathways
Understanding how this compound degrades is essential for preventing it. The two primary pathways are hydrolysis and photodecomposition.
Caption: Primary degradation pathways for 9-AA-4-CA.
Validated Experimental Protocols
Protocol 1: Preparation of a Validated Stock Solution
This protocol ensures the creation of a stable, long-term stock solution.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber, low-protein-binding microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Pre-Calculation: Determine the mass of the compound required to make a 10 mM stock solution. (Molecular Weight of C₁₄H₁₁N₃O is approx. 237.26 g/mol ).[8]
-
Weighing: Tare a sterile amber microcentrifuge tube on the balance. Carefully weigh the calculated amount of solid compound directly into the tube. Record the exact mass.
-
Solvent Addition: Based on the actual mass, calculate the precise volume of anhydrous DMSO needed to achieve 10 mM. Add the DMSO to the tube.
-
Dissolution: Vortex the tube vigorously for 2-3 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.
-
Verification (Optional but Recommended): Perform a quick UV-Vis scan and record the absorbance spectrum and maximum absorbance value. This will serve as your baseline (T=0) for future stability checks.
-
Aliquoting and Storage: Immediately dispense the stock into single-use aliquots (e.g., 10-20 µL) in fresh amber tubes. Store the aliquots at -80°C for long-term use.[5]
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol helps define the stability limits of your compound under various stress conditions.
Objective: To intentionally degrade the compound to understand its stability profile under hydrolytic (acidic, basic), oxidative, and photolytic stress.
Procedure:
-
Prepare Solutions: Prepare separate solutions of this compound (e.g., at 100 µM) in the following solutions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Neutral (Control): Your standard experimental buffer or water.
-
-
Incubation:
-
Incubate aliquots of the acidic, basic, and oxidative solutions at a controlled temperature (e.g., 40°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
For photostability, expose a solution in a clear quartz cuvette to a calibrated light source, as per ICH Q1B guidelines, while keeping a dark control wrapped in foil at the same temperature.[9][10]
-
-
Analysis: At each time point, analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Interpretation: Quantify the percentage of the parent compound remaining and identify the appearance of degradation peaks. This will reveal which conditions are most detrimental to the compound's stability.
Data Summary: Storage Recommendations
| Parameter | Solid Compound | DMSO Stock Solution | Aqueous Working Solution |
| Form | Lyophilized Powder | 1-20 mM in Anhydrous DMSO | Diluted in Buffer (e.g., PBS) |
| Temperature | 4°C or -20°C[11] | -80°C (Recommended) / -20°C | Must be prepared fresh daily |
| Light | Protect from light | Store in amber vials[5] | Minimize light exposure during use |
| Atmosphere | Store under inert gas (Ar/N₂) if possible | Tightly sealed caps | N/A (short-term use) |
| Expected Stability | >1 year | Up to 6 months at -80°C[5] | < 24 hours; stability is pH-dependent[2] |
| Best Practice | Store in a desiccator.[11] | Aliquot into single-use volumes to avoid freeze-thaw. | Prepare immediately before the experiment from a frozen stock aliquot. |
References
-
Urban, J., et al. (2022). Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives . National Institutes of Health. Retrieved from [Link]
-
Renotte, R., et al. (2000). High stability and high efficiency chemiluminescent acridinium compounds obtained from 9-acridine carboxylic esters of hydroxamic and sulphohydroxamic acids . PubMed. Retrieved from [Link]
-
Luchowski, R., et al. (2012). Spectrophotometric Determination and Computational Evaluation of the Rates of Hydrolysis of 9-Amino-Substituted Acridines . ResearchGate. Retrieved from [Link]
-
Verma, A., et al. (2022). Medicinal chemistry of acridine and its analogues . PubMed Central. Retrieved from [Link]
-
Strategies to enhance pharmaceutical formulation stability . (n.d.). Consensus. Retrieved from [Link]
-
Kumar, P., et al. (2015). Synthesis and biological evaluation of new this compound derivatives as anticancer agents . Arabian Journal of Chemistry. Retrieved from [Link]
-
Kumar, P., et al. (2015). Synthesis and biological evaluation of new this compound derivatives as anticancer agents 1st Cancer Update . ResearchGate. Retrieved from [Link]
-
This compound . (n.d.). PubChem. Retrieved from [Link]
-
Al-Ostath, A., et al. (2022). Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties . National Institutes of Health. Retrieved from [Link]
-
Wilson, W. R., et al. (1987). Redox Chemistry of the 9-anilinoacridine Class of Antitumor Agents . PubMed. Retrieved from [Link]
-
Guideline on Photostability Testing . (2023). BfArM. Retrieved from [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products . (1996). European Medicines Agency. Retrieved from [Link]
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- 2. Acridine Ester Stability and What Are the Precautions? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 3. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. This compound | C14H11N3O | CID 129485 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: A Troubleshooting Guide for 9-Aminoacridine-4-carboxamide Experiments
Welcome to the technical support center for 9-Aminoacridine-4-carboxamide (9-AA-4-C) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experiments with this important class of compounds. By understanding the underlying principles of these molecules and their interactions, you can optimize your experimental outcomes and ensure the integrity of your data.
I. Frequently Asked Questions (FAQs)
Here are some of the most common initial questions researchers have when working with this compound derivatives.
Q1: What is the primary mechanism of action for this compound and its derivatives?
A1: The core mechanism of action for this compound and its analogues is their function as DNA intercalating agents.[1] Their planar tricyclic acridine ring system inserts itself between the base pairs of the DNA double helix. This intercalation can lead to several downstream cellular effects, including the inhibition of DNA replication and transcription, and interference with the function of DNA-associated enzymes like topoisomerase II.[2][3] Some derivatives have also been shown to target other cellular pathways, such as the PI3K/AKT/mTOR signaling cascade.[4]
Q2: I'm observing high cytotoxicity in my cell-based assays, even at low concentrations. What could be the cause?
A2: High cytotoxicity is a known characteristic of many this compound derivatives due to their potent DNA intercalating activity.[5][6] If you are observing excessive cell death, consider the following:
-
Concentration Range: You may need to perform a dose-response curve starting from a much lower concentration (e.g., nanomolar range) to identify the optimal therapeutic window for your specific cell line.
-
Exposure Time: Shortening the incubation time with the compound can mitigate excessive cytotoxicity.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. It's crucial to establish a baseline cytotoxicity profile for each cell line you are working with.
Q3: My compound is not showing the expected activity. What are the common reasons for this?
A3: A lack of expected activity can stem from several factors:
-
Solubility Issues: Poor solubility of the compound in your assay buffer can lead to a lower effective concentration. Ensure your compound is fully dissolved. See the detailed troubleshooting section on solubility for guidance.
-
Compound Stability: Degradation of the compound over time or under certain experimental conditions (e.g., exposure to light, improper storage) can lead to a loss of activity.
-
Cellular Uptake: The efficiency of cellular uptake can vary between different derivatives and cell lines.[3]
-
Target Engagement: The specific derivative you are using may not effectively engage the intended molecular target in your experimental system.
Q4: Are there specific handling and storage precautions I should take with these compounds?
A4: Yes, proper handling and storage are critical. 9-Aminoacridine derivatives are typically yellow crystalline powders and are known to be fluorescent.[7] They should be protected from light to prevent photodegradation. For long-term storage, it is recommended to store them as a solid at -20°C. Stock solutions in solvents like DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. As with all chemicals, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn during handling.[8]
II. Detailed Troubleshooting Guides
This section provides in-depth solutions to specific problems you might encounter during your experiments.
Issue 1: Inconsistent or Non-Reproducible Results in Cellular Assays
Inconsistent results are a significant challenge in drug discovery and basic research. The root cause often lies in subtle variations in experimental procedures.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Compound Solubility | The compound may not be fully dissolved in the cell culture media, leading to variable effective concentrations. | Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO). When diluting into aqueous media, ensure thorough mixing and visually inspect for any precipitation. Consider a brief sonication or vortexing step. |
| Cell Passage Number & Health | Cells at high passage numbers can exhibit altered phenotypes and drug sensitivities. Unhealthy or stressed cells will also respond differently. | Use cells within a consistent and low passage number range. Regularly monitor cell morphology and viability to ensure they are healthy before starting an experiment. |
| Inconsistent Seeding Density | Variations in the number of cells seeded per well can significantly impact the outcome of cytotoxicity and proliferation assays. | Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell seeding. Allow cells to adhere and resume normal growth for 24 hours before adding the compound. |
| Edge Effects in Multi-well Plates | Wells on the periphery of a multi-well plate are prone to evaporation, leading to increased compound concentration and altered cell growth. | Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile media or PBS to create a humidity barrier. |
Experimental Workflow for Ensuring Reproducibility
Caption: Workflow for reproducible cell-based assays.
Issue 2: Problems with Compound Solubility and Stability
This compound and many of its derivatives are hydrophobic molecules, which can present solubility challenges in aqueous buffers.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Poor Aqueous Solubility | The compound precipitates out of solution when diluted from an organic stock into aqueous media. | Prepare a high-concentration stock solution in 100% DMSO. When making working solutions, dilute the stock into your final media in a stepwise manner, vortexing between each dilution. Avoid final DMSO concentrations above 0.5% as this can affect cell health. |
| pH-Dependent Solubility | The charge state of the aminoacridine core can be influenced by pH, affecting its solubility. | Check the pH of your final assay buffer. If permissible for your experiment, a slight adjustment in pH might improve solubility. However, be cautious as this can also alter compound activity and cellular physiology. |
| Photodegradation | Acridine compounds are known to be light-sensitive. Exposure to ambient light can lead to degradation and loss of activity. | Work with the compounds in a dimly lit environment or use amber-colored tubes and plates. Store stock solutions and plates containing the compound protected from light. |
| Freeze-Thaw Instability | Repeated freeze-thaw cycles of stock solutions can cause the compound to degrade or precipitate. | Aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles. |
Issue 3: Unexpected Fluorescence Interference
The inherent fluorescence of the 9-aminoacridine core can interfere with fluorescence-based assays.[7][9]
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Spectral Overlap | The excitation and emission spectra of the 9-aminoacridine compound overlap with those of the fluorescent dye used in your assay (e.g., Calcein-AM, Hoechst). | Run a spectral scan of your compound to determine its excitation and emission maxima. Choose assay dyes with spectra that do not overlap. Alternatively, use a luminescence-based or colorimetric assay (e.g., MTT, SRB). |
| Fluorescence Quenching or Enhancement | The compound may directly interact with the assay dye, leading to quenching or enhancement of its signal. | Run a control experiment with the assay dye and your compound in a cell-free system to assess for any direct interactions. |
Troubleshooting Decision Tree for Fluorescence Issues
Caption: Decision tree for fluorescence interference.
III. Key Experimental Protocols
Here are summarized protocols for common experiments involving this compound derivatives.
Protocol 1: Determining IC50 Values using an MTT Assay
This protocol outlines the steps for assessing the cytotoxic effect of a this compound derivative on a cancer cell line.
-
Cell Seeding:
-
Harvest cells from a sub-confluent culture.
-
Perform a cell count and dilute the cell suspension to the desired concentration.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of your this compound derivative in cell culture media.
-
Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: DNA Intercalation Assay (Fluorescent Intercalator Displacement)
This cell-free assay can confirm the DNA intercalating ability of your compound.[10]
-
Preparation:
-
Prepare a solution of a fluorescent DNA intercalator (e.g., ethidium bromide) and a DNA source (e.g., calf thymus DNA) in a suitable buffer (e.g., Tris-EDTA).
-
Allow the dye and DNA to equilibrate until a stable fluorescence signal is achieved.
-
-
Compound Addition:
-
Add increasing concentrations of your this compound derivative to the DNA-dye mixture.
-
-
Measurement:
-
Measure the fluorescence of the solution after each addition of your compound. The excitation and emission wavelengths will depend on the fluorescent intercalator used.
-
-
Analysis:
-
A decrease in fluorescence intensity indicates that your compound is displacing the fluorescent intercalator from the DNA, confirming its intercalating activity.[10]
-
IV. Understanding the Mechanism of Action
A deeper understanding of the molecular interactions of this compound derivatives is crucial for interpreting your results and designing new experiments.
Signaling Pathways Affected by 9-Aminoacridines
Research has shown that beyond DNA intercalation, some 9-aminoacridine derivatives can modulate key cellular signaling pathways.[4]
Caption: Modulation of key signaling pathways.[4]
By providing this comprehensive guide, we aim to empower you to conduct your experiments with this compound derivatives with greater confidence and success. Should you encounter issues not covered in this document, we encourage you to consult the primary literature and consider the fundamental biochemical properties of this fascinating class of molecules.
V. References
-
Finlay, G. J., & Baguley, B. C. (1989). Chemoprotection by 9-aminoacridine derivatives against the cytotoxicity of topoisomerase II-directed drugs. PubMed. [Link]
-
Holmes, R. J., et al. (2002). Substituted 9-aminoacridine-4-carboxamides tethered to platinum(II)diamine complexes: chemistry, cytotoxicity and DNA sequence selectivity. PubMed. [Link]
-
Pastwa, E., et al. (1998). Cytotoxic and DNA-damaging properties of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) and its analogues. PubMed. [Link]
-
Ferguson, L. R., et al. (2008). DNA threading bis(9-aminoacridine-4-carboxamides): effects of piperidine sidechains on DNA binding, cytotoxicity and cell cycle arrest. PubMed. [Link]
-
Kumar, P., et al. (2012). Synthesis and biological evaluation of new this compound derivatives as anticancer agents. Arabian Journal of Chemistry. [Link]
-
Kumar, P., et al. (2011). Synthesis and biological evaluation of new this compound derivatives as anticancer agents 1st Cancer Update. ResearchGate. [Link]
-
Gurova, K. V., et al. (2009). 9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 pathways. PubMed. [Link]
-
Akinboye, E. S., et al. (2023). Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549. PMC - NIH. [Link]
-
Kumar, P., et al. (2012). Synthesis and anticancer study of 9-aminoacridine derivatives. Arabian Journal of Chemistry. [Link]
-
Chow, W. S., & Barber, J. (1980). 9-Aminoacridine fluorescence changes as a measure of surface charge density of the thylakoid membrane. PubMed. [Link]
-
Palmgren, M. G. (1991). delta pH-induced fluorescence quenching of 9-aminoacridine in lipid vesicles is due to excimer formation at the membrane. NIH. [Link]
-
Pomeisl, K., et al. (2022). Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives. Nucleic Acids Research | Oxford Academic. [Link]
-
ideXlab. 9-Aminoacridine - Explore the Science & Experts. ideXlab. [Link]
-
Pomeisl, K., et al. (2022). Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives. NIH. [Link]
-
Kater L., et al. (2022). 9-Aminoacridine Inhibits Ribosome Biogenesis by Targeting Both Transcription and Processing of Ribosomal RNA. NIH. [Link]
-
Casadio, R., & Melandri, B. A. (1985). Calibration of the response of 9-amino acridine fluorescence to transmembrane pH differences in bacterial chromatophores. PubMed. [Link]
-
Weitman, M., et al. (2011). 9-aminoacridine derivatives, their preparation and uses. Google Patents.
-
Home Sunshine Pharma. 9-aminoacridine CAS 90-45-9 Manufacturers, Suppliers, Factory. Home Sunshine Pharma. [Link]
-
Bailly, C., et al. (1995). Sequence specificity of the binding of 9-aminoacridine- and amsacrine-4-carboxamides to DNA studied by DNase I footprinting. Biochemistry - ACS Publications. [Link]
-
Guryev, K. I., et al. (2023). Features of Chaperone Induction by 9-Aminoacridine and Acridine Orange. MDPI. [Link]
-
Murray, V., & McFadyen, W. D. (2001). The DNA binding properties of 9-aminoacridine carboxamide Pt complexes. PubMed. [Link]
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- 3. Cytotoxic and DNA-damaging properties of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituted 9-aminoacridine-4-carboxamides tethered to platinum(II)diamine complexes: chemistry, cytotoxicity and DNA sequence selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA threading bis(9-aminoacridine-4-carboxamides): effects of piperidine sidechains on DNA binding, cytotoxicity and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Method Refinement for High-Throughput Screening of 9-Aminoacridine-4-carboxamide Analogs
Welcome to the technical support center for high-throughput screening (HTS) of 9-Aminoacridine-4-carboxamide analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the expertise to refine your screening methods, ensure data integrity, and accelerate your discovery pipeline.
Introduction: The Scientific Rationale
9-Aminoacridine-4-carboxamides are a class of compounds renowned for their potent biological activities, primarily as DNA intercalators, which can lead to cell cycle arrest and apoptosis.[1][2][3] Their mechanism of action often involves interference with topoisomerase and telomerase enzymes.[1] High-throughput screening of analogs of this scaffold is a critical step in identifying novel therapeutic agents. However, the inherent properties of these compounds, such as their planar aromatic structure and potential for fluorescence, present unique challenges in HTS assays. This guide will provide a structured approach to navigate these complexities.
Core Principles of HTS for this compound Analogs
The screening of this compound analogs typically employs either biochemical or cell-based assays.
-
Biochemical Assays: These often rely on the DNA intercalating properties of the compounds. A common method is the Fluorescent Intercalator Displacement (FID) assay .[4] In this setup, a fluorescent dye is pre-bound to DNA, resulting in a high fluorescence signal. When a 9-aminoacridine analog successfully intercalates into the DNA, it displaces the fluorescent dye, leading to a measurable decrease in fluorescence.[4]
-
Cell-Based Assays: These assays assess the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.[1][2] A widely used method is the MTT assay , which measures cell viability.[1][2]
Troubleshooting Guide: Biochemical Assays (Fluorescence-Based)
Problem 1: High Rate of False Positives
Question: My FID assay is generating a high number of "hits." How can I differentiate true DNA intercalators from assay artifacts?
Answer: A high hit rate in fluorescence-based assays is a common challenge, often stemming from the intrinsic properties of the screened compounds.[5][6] Here’s a systematic approach to deconstruct the issue:
Potential Causes & Solutions:
-
Compound Autofluorescence: 9-Aminoacridine derivatives can be inherently fluorescent.[7] This intrinsic fluorescence can interfere with the assay readout, leading to either false positives or negatives depending on the assay design.[7]
-
Troubleshooting Steps:
-
Pre-screen your library: Before the main assay, run a plate with your compound library in the absence of the fluorescent dye and DNA. This will identify compounds that fluoresce at the assay's excitation and emission wavelengths.
-
Shift spectral windows: If possible, use a fluorescent dye and filter set in the far-red spectrum to minimize interference from common fluorescent artifacts.[6]
-
-
-
Fluorescence Quenching: Your compounds might not be displacing the fluorescent dye but rather quenching its fluorescence through non-specific interactions.[8]
-
Troubleshooting Steps:
-
Orthogonal Assay: Validate your hits using a non-fluorescence-based method. An example is a DNA thermal melting assay, where true intercalators will increase the melting temperature (Tm) of the DNA.[9]
-
Stern-Volmer Analysis: For key hits, perform a Stern-Volmer analysis to distinguish between static (binding-induced) and dynamic (collisional) quenching.[8][10]
-
-
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates that can sequester the fluorescent dye or interfere with the assay optics, leading to a decrease in signal.[6][11]
-
Troubleshooting Steps:
-
Detergent Sensitivity: Re-test your hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). True intercalators should maintain their activity, while the activity of aggregators is often attenuated.
-
Concentration-Response Curves: Genuine hits will typically exhibit a sigmoidal dose-response curve. Aggregators often show a very steep, non-ideal curve.
-
-
Experimental Workflow: Hit Validation Cascade for FID Assays
Caption: Workflow for validating hits from a primary FID screen.
Problem 2: Poor Signal-to-Noise Ratio or High Variability
Question: My assay window is small, and I'm seeing high variability between replicate wells. How can I improve the robustness of my FID assay?
Answer: A robust assay is crucial for reliable hit identification.[12] Optimizing the signal-to-noise ratio is a key aspect of assay development.[13][14]
Potential Causes & Solutions:
-
Suboptimal Reagent Concentrations: The concentrations of DNA and the fluorescent dye are critical.
-
Troubleshooting Steps:
-
Checkerboard Titration: Perform a matrix titration of DNA and the fluorescent dye to determine the optimal concentrations that provide a stable, high-fluorescence signal with minimal background.
-
Reagent Stability: Ensure your reagents are stable under your assay conditions and storage.[15] Repeated freeze-thaw cycles can degrade reagents.[15]
-
-
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and lead to artificially high or low signals.[15][16]
-
DMSO Sensitivity: The assay may be sensitive to the final concentration of DMSO.[15]
-
Troubleshooting Steps:
-
DMSO Tolerance Curve: Determine the highest concentration of DMSO your assay can tolerate without a significant loss of signal. Keep the final DMSO concentration consistent across all wells. For cell-based assays, it's recommended to keep the final DMSO percentage under 1%.[15]
-
-
Data Presentation: Example Reagent Optimization
| DNA (ng/µL) | Dye (nM) | Signal (RFU) | Background (RFU) | S/B Ratio |
| 5 | 10 | 5000 | 200 | 25 |
| 5 | 20 | 8000 | 250 | 32 |
| 10 | 20 | 12000 | 300 | 40 |
| 10 | 30 | 13000 | 450 | 28.9 |
| 20 | 20 | 12500 | 400 | 31.25 |
This table illustrates how a checkerboard titration can identify optimal reagent concentrations to maximize the signal-to-background (S/B) ratio.
Troubleshooting Guide: Cell-Based Assays
Problem 1: High Background or Inconsistent Cell Growth
Question: I'm observing inconsistent results in my cell viability assay (e.g., MTT). What are the likely causes?
Answer: Reproducibility in cell-based assays is paramount and can be influenced by numerous factors from cell handling to plate selection.[17][18]
Potential Causes & Solutions:
-
Cell Seeding Density and Confluency: Inconsistent cell numbers across wells will lead to high variability.
-
Plate Choice: The type of microplate can significantly impact cell attachment and growth.
-
Troubleshooting Steps:
-
Tissue Culture-Treated Plates: For adherent cells, always use tissue culture-treated plates to ensure consistent attachment.[16]
-
Plate Color: For fluorescence-based cell assays, use black-walled, clear-bottom plates to minimize background and crosstalk.[18][20] For colorimetric assays like MTT, clear plates are suitable.[18]
-
-
-
Compound Cytotoxicity vs. Anti-proliferative Effects: It's important to distinguish whether your compounds are killing the cells (cytotoxic) or just inhibiting their growth (cytostatic).
-
Troubleshooting Steps:
-
Time-Course Experiment: Measure cell viability at different time points (e.g., 24, 48, 72 hours) to understand the kinetics of the compound's effect.
-
Mechanism of Action Studies: For promising hits, consider follow-up assays to investigate the mechanism of cell death (e.g., apoptosis assays).
-
-
Logical Relationship: Factors Affecting Cell-Based Assay Variability
Caption: Key contributors to variability in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the best positive and negative controls for an FID assay?
-
A1: For a positive control, use a known DNA intercalator such as ethidium bromide or a well-characterized 9-aminoacridine derivative. For a negative control, use wells with DNA and the fluorescent dye but only DMSO (the vehicle for your compounds).
Q2: How do I select the right cell line for my screen?
-
A2: The choice of cell line should be guided by your therapeutic target. If you are targeting a specific cancer type, use a well-characterized cell line from that cancer. Consider cell lines where the target of 9-aminoacridines (e.g., topoisomerase) is known to be relevant.
Q3: My 9-aminoacridine analog is colored. Will this interfere with my MTT assay?
-
A3: Yes, colored compounds can interfere with absorbance-based assays like MTT.[21] It is crucial to run a control plate with your compounds in the absence of cells to measure their intrinsic absorbance at the assay wavelength. This background absorbance should be subtracted from your final results.
Q4: What is a Z'-factor and why is it important?
-
A4: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[12][22] It takes into account the dynamic range of the signal and the data variation. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[12][22]
Q5: What are Pan-Assay Interference Compounds (PAINS)?
-
A5: PAINS are compounds that appear as hits in multiple HTS assays through non-specific mechanisms, such as reactivity or aggregation.[11] It is important to be aware of common PAINS structures and use orthogonal assays to eliminate them during the hit validation process.[11]
References
- Determination of the drug-DNA binding modes using fluorescence-based assays - PubMed.
- Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI - NIH.
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Fluorescence quenching studies of drug-DNA interactions.(A) Quenching... - ResearchGate. [Link]
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9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 pathways - PubMed. [Link]
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Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC - NIH. [Link]
-
A Competition Assay for DNA Binding Using the Fluorescent Probe ANS. [Link]
-
Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC - NIH. [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]
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Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. [Link]
-
HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
-
Synthesis and anticancer study of 9-aminoacridine derivatives. [Link]
-
Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Fluorescence Recovery Assay for the Detection of Protein–DNA Binding - PMC - NIH. [Link]
-
Early Validation of HTS hits using X-ray Crystallography - Sygnature Discovery. [Link]
-
How to Troubleshoot Common In-cell Western Issues - Azure Biosystems. [Link]
-
9-Aminoacridine - Explore the Science & Experts | ideXlab. [Link]
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Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives - NIH. [Link]
-
Synthesis and biological evaluation of new this compound derivatives as anticancer agents 1st Cancer Update - ResearchGate. [Link]
-
From gene to validated and qualified hits | AXXAM. [Link]
-
Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study | ACS Omega. [Link]
-
Interpreting and Validating Results from High-Throughput Screening Approaches - Next Steps for Functional Genomics - NCBI. [Link]
-
Semi-automated high-throughput fluorescent intercalator displacement-based discovery of cytotoxic DNA binding agents from a large compound library - NIH. [Link]
-
Synthesis and biological evaluation of new this compound derivatives as anticancer agents - Arabian Journal of Chemistry. [Link]
-
Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens - MDPI. [Link]
-
Master the challenges of cell-based fluorescence assays - The Blog - Tecan. [Link]
-
Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC - NIH. [Link]
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Optimizing Signal to Noise Ratio - YouTube. [Link]
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High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC - NIH. [Link]
-
Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity - PMC. [Link]
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9-Aminoacridine Inhibits Ribosome Biogenesis by Targeting Both Transcription and Processing of Ribosomal RNA - NIH. [Link]
-
High-throughput screening: update on practices and success - PubMed. [Link]
-
High-throughput RNA interference screening: tricks of the trade - PubMed. [Link]
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A theoretical investigation of the base sequence preferences of monointercalating polymethylene carboxamide derivatives 9-aminoacridine - PMC - PubMed Central. [Link]
-
High-Throughput Screening: today's biochemical and cell-based approaches - PubMed. [Link]
-
Statistical Methods for Analysis of High-Throughput RNA Interference Screens - PMC - NIH. [Link]
-
Optimizing the signal-to-noise ratio for X-ray photon correlation spectroscopy - PubMed. [Link]
-
New 9-Aminoacridine Derivative: Synthesis, Study and Potential Application as pH Indicator in Organic Solvents - ResearchGate. [Link]
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- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to Validating the Anticancer Mechanism of 9-Aminoacridine-4-carboxamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer mechanism of 9-Aminoacridine-4-carboxamide (9-AA-4-C). We will delve into the core mechanistic hypotheses, compare its action to key alternative compounds, and provide detailed, field-proven experimental protocols to rigorously test these hypotheses. Our approach emphasizes not just the procedural steps but the underlying scientific rationale, ensuring a robust and self-validating investigative process.
Introduction: Deconstructing the this compound Scaffold
This compound and its close analogues, such as N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), are potent antitumor agents belonging to the acridine class of compounds.[1][2] Their planar tricyclic structure is a classic pharmacophore for DNA intercalation, a mechanism that disrupts DNA replication and transcription, leading to cytotoxicity in rapidly dividing cancer cells.[3][4] However, the full picture of their anticancer activity is more nuanced. Evidence suggests a multi-pronged attack involving the inhibition of essential nuclear enzymes, particularly topoisomerases, and the modulation of critical cell signaling pathways.[5][6][7]
The central hypothesis for 9-AA-4-C's mechanism revolves around two primary actions:
-
DNA Intercalation: The planar acridine ring inserts itself between the base pairs of the DNA double helix.[1][8][9]
-
Topoisomerase Poisoning: Following intercalation, the compound stabilizes the transient "cleavable complex" formed between DNA and topoisomerase enzymes (both I and II), preventing the re-ligation of DNA strands.[1][10][11] This leads to the accumulation of permanent DNA double-strand breaks, a catastrophic event for the cell.
This dual action is thought to be a key advantage, potentially overcoming resistance mechanisms that target only one of these pathways.[10] This guide will provide the experimental workflows to dissect and validate these interconnected mechanisms.
The Competitive Landscape: 9-AA-4-C vs. Alternative Agents
To truly understand the mechanism of 9-AA-4-C, its performance must be benchmarked against other agents with related or distinct modes of action. The choice of comparators is critical for interpreting experimental outcomes.
| Compound | Class | Primary Mechanism of Action | Key Differentiator from 9-AA-4-C |
| This compound (9-AA-4-C) | Acridine Carboxamide | DNA Intercalator & Dual Topoisomerase I/II Poison | The subject of our validation. Its dual inhibitory profile is a key feature.[10][12] |
| Amsacrine (m-AMSA) | Acridinyl Anisidide | DNA Intercalator & Topoisomerase II Poison | A classic acridine-based Topo II poison; serves as a benchmark for acridine-specific effects and Topo II activity.[13] |
| Etoposide (VP-16) | Podophyllotoxin | Topoisomerase II Poison (non-intercalative) | A non-intercalative Topo II poison. Comparing results with etoposide helps distinguish effects of intercalation vs. pure enzyme poisoning.[13][14] |
| Amonafide | Naphthalimide | DNA Intercalator & unique Topoisomerase II Inhibitor | Intercalates but inhibits Topo II catalysis before the formation of the cleavable complex, inducing less DNA damage than classic poisons.[15][16] Provides a mechanistic counterpoint to 9-AA-4-C's poisoning action. |
| Doxorubicin | Anthracycline | DNA Intercalator & Topoisomerase II Poison | A widely used chemotherapeutic that shares a similar high-level mechanism but has a different chemical scaffold and additional effects (e.g., free radical generation). |
This selection of comparators allows for a logical dissection of experimental results, helping to isolate the contributions of DNA intercalation, specific topoisomerase inhibition, and other potential off-target effects.
Experimental Validation Workflow: A Step-by-Step Approach
A rigorous validation strategy proceeds from the general cellular effect to the specific molecular interaction. This workflow ensures that each subsequent experiment is built on a solid foundation of evidence, creating a self-validating cascade of data.
Scientific Rationale: The foundational experiment is to determine the concentration-dependent cytotoxicity of 9-AA-4-C across various cancer cell lines. This provides the inhibitory concentration (IC50) values essential for designing all subsequent mechanistic experiments. Comparing IC50 values against our panel of alternative agents provides the first layer of comparative data.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549, Jurkat) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of 9-AA-4-C and comparator drugs (e.g., from 0.01 µM to 100 µM). Replace the cell culture medium with medium containing the various drug concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours in a standard cell culture incubator (37°C, 5% CO2).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. The mitochondrial reductases of viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of drug concentration. Use a non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
Comparative Data (Illustrative)
| Compound | IC50 vs. HeLa (µM)[2][17] | IC50 vs. A549 (µM)[2][17] | IC50 vs. Jurkat (µM)[12] |
| 9-AA-4-C | ~47.5 | ~100 | ~11 nM (bis-acridine derivative) |
| Amsacrine | Potent | Potent | Potent |
| Etoposide | Potent | Potent | Potent |
| Amonafide | Potent | Potent | Potent |
| Doxorubicin | Potent | Potent | Potent |
Note: Actual IC50 values are highly dependent on the specific cell line and assay conditions. The values for 9-AA-4-C derivatives are cited from literature for cervical (HeLa) and lung (A549) cancer cell lines.[2][17] Dimeric analogues have shown much higher potency in Jurkat leukemia cells.[12]
Scientific Rationale: DNA intercalation unwinds the DNA helix. This biophysical change can be measured directly. A DNA unwinding assay using supercoiled plasmid DNA is a definitive method to confirm intercalation. As the concentration of an intercalating agent increases, it first removes negative supercoils (leading to slower migration on a gel) and then introduces positive supercoils (leading to faster migration again). The concentration at which the plasmid is fully relaxed is the coalescence point.
Experimental Protocol: Plasmid DNA Unwinding Assay
-
Reaction Setup: In a microcentrifuge tube, mix 250 ng of supercoiled plasmid DNA (e.g., pBR322) with increasing concentrations of 9-AA-4-C (e.g., 0.1 µM to 50 µM) in a suitable buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, pH 7.5). Include Etoposide as a non-intercalating negative control and Doxorubicin as a positive control.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Topoisomerase I Addition: Add 1-2 units of human Topoisomerase I to each reaction to relax any supercoils not constrained by the intercalated drug. Incubate for another 30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS (to denature the enzyme) and proteinase K (to digest it).
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel in TBE buffer at a constant voltage until the DNA forms are well-separated.
-
Visualization: Stain the gel with ethidium bromide or SYBR Safe and visualize the DNA under UV light. Supercoiled (form I) and relaxed (form II) DNA will migrate at different rates.
-
Analysis: Observe the shift in plasmid topology. Intercalators will cause a visible unwinding of the supercoiled DNA.[18] The unwinding angle can be calculated based on the coalescence point.[18]
Scientific Rationale: Once DNA binding is confirmed, the next step is to determine if 9-AA-4-C inhibits topoisomerase activity and, crucially, whether it acts as a "poison" (stabilizing the cleavable complex) or a catalytic inhibitor.
Experimental Protocol: In Vitro Topo II-mediated DNA Cleavage Assay
-
Reaction Setup: In a microcentrifuge tube, combine 250 ng of supercoiled plasmid DNA, purified human Topoisomerase IIα, and ATP in a reaction buffer.
-
Drug Addition: Add varying concentrations of 9-AA-4-C, Etoposide (positive control), and Amonafide (comparative control).
-
Incubation: Incubate at 37°C for 30 minutes to allow the formation of cleavable complexes.
-
Linearization: Stop the reaction and trap the covalent DNA-protein complexes by adding SDS. This converts the circular plasmid with a double-strand break into a linear form.
-
Enzyme Digestion: Add proteinase K to digest the enzyme, releasing the linear DNA.
-
Gel Electrophoresis: Analyze the products on a 1% agarose gel.
-
Analysis: The appearance of a linear DNA band (form III) indicates that the drug is a topoisomerase poison, as it has stabilized the cleavable complex.[10] Catalytic inhibitors like Amonafide will not produce a linear band but will inhibit the enzyme's ability to relax supercoiled DNA in a relaxation assay.[15] Studies show DACA (a close analog) preferentially poisons topoisomerase II.[10]
Scientific Rationale: The accumulation of DNA double-strand breaks, induced by topoisomerase poisons, typically triggers cell cycle arrest and apoptosis.[6][19] Analyzing the cell cycle profile and quantifying apoptotic markers confirms that the molecular action (Topo inhibition) translates into the expected cellular phenotype.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Treatment: Treat cells with 9-AA-4-C at concentrations around its IC50 and 5x IC50 for 24 hours. Include vehicle-treated and comparator drug-treated cells.
-
Harvest & Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.
-
Interpretation: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Topoisomerase II poisons like 9-AA-4-C are expected to cause an accumulation of cells in the G2/M phase.[20]
Experimental Protocol: Apoptosis Detection (Annexin V/PI Staining)
-
Treatment: Treat cells with 9-AA-4-C at its IC50 concentration for a relevant time course (e.g., 12, 24, 48 hours).
-
Harvest & Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze immediately by flow cytometry.
-
Interpretation:
Scientific Rationale: Beyond direct DNA damage, some 9-aminoacridine compounds have been shown to modulate key cancer-related signaling pathways, such as the PI3K/AKT/mTOR and p53 pathways.[5] Investigating these pathways provides a more complete picture of the drug's mechanism.
Experimental Protocol: Western Blot Analysis
-
Treatment & Lysis: Treat cells with 9-AA-4-C (IC50) for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Key targets include:
-
DNA Damage Response: Phospho-Histone H2A.X (γH2AX), p53, Phospho-p53.
-
PI3K/AKT Pathway: Phospho-AKT (Ser473), total AKT, Phospho-mTOR.[5]
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP.
-
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH). An increase in γH2AX and cleaved caspase-3, alongside a decrease in phosphorylated AKT, would strongly support the proposed multi-faceted mechanism.
Conclusion: Synthesizing the Evidence
The validation of this compound's anticancer mechanism is a process of systematic, evidence-based inquiry. By progressing through the described workflow—from broad cytotoxicity to specific enzyme inhibition and pathway modulation—researchers can build a robust and defensible mechanistic model. The strategic use of comparator compounds like Amonafide and Etoposide is crucial for adding depth and clarity to the interpretation of results. The data gathered through these protocols will not only confirm the roles of DNA intercalation and topoisomerase poisoning but also potentially uncover novel pathway interactions, ultimately providing a comprehensive understanding of this potent class of anticancer agents.
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A Comparative Analysis of 9-Aminoacridine-4-carboxamide and Doxorubicin: Mechanism, Efficacy, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer chemotherapy, DNA intercalating agents remain a cornerstone of treatment. Among these, doxorubicin, an anthracycline antibiotic, is a widely used and potent agent. However, its clinical utility is often hampered by significant side effects, most notably cardiotoxicity. This has driven the search for new compounds with similar or enhanced efficacy but with a more favorable safety profile. One such class of compounds is the 9-aminoacridine derivatives, with 9-Aminoacridine-4-carboxamide (9-AC) and its analogues showing promise.
This guide provides a detailed comparative analysis of this compound and doxorubicin, focusing on their mechanisms of action, anti-tumor activity, and toxicity. Furthermore, it offers standardized experimental protocols to enable researchers to conduct their own comparative assessments.
Part 1: Mechanism of Action - A Tale of Two DNA Intercalators
Both doxorubicin and 9-AC exert their cytotoxic effects primarily by targeting DNA, but their precise molecular interactions and downstream consequences exhibit important differences.
Doxorubicin: The Archetypal Intercalator and Topoisomerase II Poison
Doxorubicin's mechanism is multifaceted.[1][][3] Its planar aromatic core slips between DNA base pairs (intercalation), distorting the double helix and obstructing the processes of replication and transcription.[1][][3] Crucially, doxorubicin also inhibits topoisomerase II, an enzyme essential for resolving DNA supercoils.[1][] It stabilizes the transient DNA-topoisomerase II complex, leading to the accumulation of double-strand breaks and triggering apoptotic cell death.[1][4]
A significant contributor to both its anticancer activity and its notorious cardiotoxicity is the generation of reactive oxygen species (ROS).[5][6][7] This oxidative stress damages cellular components, including DNA, proteins, and lipids, and contributes to mitochondrial dysfunction.[5][7][8][9]
Figure 1. Doxorubicin's dual mechanism of action.
This compound: A Multifaceted DNA-Targeting Agent
Derivatives of 9-aminoacridine are also potent DNA intercalators.[10][11][12] Like doxorubicin, they can inhibit topoisomerase enzymes.[12][13][14] However, research suggests that some this compound derivatives, such as DACA, are relatively poor topoisomerase II poisons compared to classical agents like etoposide or m-AMSA.[15] This suggests that their cytotoxic effects may rely more heavily on other mechanisms.
Beyond direct DNA interaction, 9-aminoacridine (9-AA) has been shown to modulate critical signaling pathways. Studies have demonstrated that 9-AA can suppress the pro-survival NF-κB pathway while activating the p53 tumor suppressor pathway.[16] Furthermore, it can inhibit the PI3K/AKT/mTOR pathway, a central regulator of cell growth and proliferation.[16] This multi-targeted approach may contribute to its selective toxicity towards tumor cells.[16]
Figure 2. Multi-pathway targeting by 9-Aminoacridine.
Part 2: Comparative Efficacy - In Vitro and In Vivo Evidence
The ultimate goal of any chemotherapeutic agent is potent and selective killing of cancer cells.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of cytotoxic agents. While a direct head-to-head comparison in a single study is ideal, data from various sources can provide valuable insights.
| Compound | Cell Line | IC50 / CTC50 (µM or µg/mL) | Reference |
| Doxorubicin | MCF7 (Breast) | 1.20 µM | [17] |
| AC16 (Cardiac) | ~5-10 µM (at 24h) | [18] | |
| This compound Derivative (5b) | HeLa (Cervical) | 47.50 µg/mL | [10][11] |
| This compound Derivative (5e) | A-549 (Lung) | 100 µg/mL | [10][11] |
| Bis(9-aminoacridine-4-carboxamides) | Human Leukemia | 0.099 - 1.1 µM | [19] |
Note: Direct comparison of these values should be done with caution due to differing experimental conditions, compound derivatives, and units.
This data suggests that while doxorubicin is highly potent, certain derivatives of this compound can achieve cytotoxic effects in the nanomolar to low micromolar range.[19]
In Vivo Anti-Tumor Activity
Preclinical animal models are crucial for evaluating the real-world potential of a drug. Xenograft models, where human tumors are grown in immunodeficient mice, are a standard approach.[20][21]
Studies on 9-aminoacridine derivatives have shown promising in vivo efficacy. For instance, in an orthotopic glioblastoma mouse model, a 9-aminoacridine derivative significantly increased the survival of tumor-bearing mice.[13][14] These compounds demonstrated the ability to penetrate the blood-brain barrier, a critical feature for treating brain cancers.[13][14]
Figure 3. General workflow for an in vivo anti-tumor efficacy study.
Part 3: The Toxicity Dilemma - A Comparative Profile
Doxorubicin's Cardiotoxicity
The clinical use of doxorubicin is severely limited by its cumulative, dose-dependent cardiotoxicity, which can lead to life-threatening heart failure.[8] The primary mechanism is believed to be the generation of ROS in cardiomyocytes, which have lower antioxidant defenses compared to cancer cells.[5][7][8][9] This leads to mitochondrial damage, calcium dysregulation, and apoptosis of heart muscle cells.[5][7][8]
9-Aminoacridine's Toxicity Profile
While comprehensive clinical toxicity data for this compound is less extensive, preclinical studies offer some insights. Some derivatives of 9-aminoacridine have been reported to have an acceptable in vitro toxicity profile and have shown efficacy in animal models without detectable toxicity.[22] The potential for a reduced cardiotoxic profile compared to doxorubicin is a key area of interest, possibly due to a lower propensity for ROS generation or a different intracellular distribution. However, this requires further direct comparative investigation.
| Feature | Doxorubicin | This compound |
| Primary Toxicity | Cardiotoxicity (cumulative, dose-dependent) | Generally lower systemic toxicity reported in preclinical models[22] |
| Mechanism of Toxicity | ROS generation, mitochondrial dysfunction in cardiomyocytes[5][7][8] | To be fully elucidated; may have a different off-target profile |
| Other Side Effects | Myelosuppression, nausea, alopecia | Dependent on the specific derivative |
Part 4: Experimental Protocols for Comparative Assessment
To facilitate further research, here are detailed protocols for key in vitro assays.
Protocol 1: MTT Assay for Cytotoxicity Assessment
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[23][24]
Figure 4. Workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[25]
-
Compound Treatment: Prepare serial dilutions of doxorubicin and 9-AC in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[23]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[25]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[24]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[26]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for each compound.
Protocol 2: DNA Intercalation - Ethidium Bromide Displacement Assay
This fluorescence-based assay determines if a compound can bind to DNA by measuring its ability to displace the known intercalator, ethidium bromide (EtBr).
Methodology:
-
Prepare DNA-EtBr Complex: In a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4), mix calf thymus DNA and EtBr. Incubate at room temperature to allow for the formation of a stable fluorescent complex.[27]
-
Prepare Compound Dilutions: Prepare a stock solution of the test compound (9-AC or doxorubicin) and create serial dilutions.
-
Displacement Reaction: In a 96-well plate or cuvette, add the DNA-EtBr complex. Measure the initial fluorescence (Excitation: ~480 nm, Emission: ~600 nm).
-
Titration: Add increasing concentrations of the test compound to the DNA-EtBr complex.
-
Measure Fluorescence: After each addition and a brief incubation, measure the fluorescence. DNA intercalation by the test compound will displace EtBr, leading to a quenching of its fluorescence.
-
Data Analysis: Plot the fluorescence intensity against the compound concentration to determine the concentration required to displace 50% of the EtBr (IC50), which reflects the compound's DNA binding affinity.
Conclusion & Future Perspectives
Doxorubicin remains a powerful chemotherapeutic, but its toxicity profile necessitates the development of alternatives. This compound and its derivatives represent a promising class of compounds that also target DNA but may possess a distinct and potentially more favorable biological activity profile. Their ability to modulate multiple cancer-related signaling pathways, combined with evidence of in vivo efficacy, warrants further investigation.
Future research should focus on direct, head-to-head comparative studies to quantify differences in efficacy and toxicity, particularly cardiotoxicity. Elucidating the precise molecular targets beyond DNA intercalation will be key to understanding their mechanism of action and identifying patient populations most likely to benefit. The development of derivatives with improved pharmacological properties, such as enhanced tumor targeting and reduced off-target effects, holds significant promise for advancing cancer therapy.
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Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug. NIH. [Link]
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A Comparative Guide to Acridine-Based Compounds: 9-Aminoacridine-4-carboxamide and Its Analogs
The planar tricyclic system of acridine has long served as a privileged scaffold in medicinal chemistry, giving rise to a diverse array of therapeutic agents. From the early use of proflavine as an antiseptic to the clinical application of amsacrine in oncology, the acridine core has proven to be a versatile pharmacophore. A particularly fruitful line of inquiry has been the development of 9-aminoacridine-4-carboxamide derivatives, which exhibit potent antitumor activity primarily through their interaction with DNA and its associated enzymes.
This guide provides a comparative analysis of this compound (AACA) and other key acridine-based compounds. We will delve into their mechanisms of action, structure-activity relationships, and the experimental data that define their preclinical and clinical profiles. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important class of molecules.
The Acridine Scaffold: From Simple Intercalation to Topoisomerase Poisoning
The biological activity of most acridine compounds begins with their ability to insert themselves between the base pairs of double-stranded DNA, a process known as intercalation.[1][2] This physical disruption of the DNA helix can interfere with critical cellular processes like replication and transcription.[3]
Early acridines, such as Proflavine , function primarily as simple intercalators. Their planar aromatic structure maximizes π-stacking interactions with DNA base pairs, causing local unwinding and lengthening of the DNA duplex.[1][4] This mode of action, while effective for antibacterial purposes, often lacks the specificity and potency required for modern cancer chemotherapy.
Later advancements led to the development of "second-generation" acridines, which not only intercalate but also inhibit the function of topoisomerases. These enzymes are crucial for resolving the topological challenges that arise during DNA replication and transcription. By stabilizing the transient, covalent complex formed between topoisomerase and DNA (the "cleavable complex"), these drugs introduce permanent DNA strand breaks, triggering cell cycle arrest and apoptosis.[5][6][7] This dual mechanism of intercalation and enzyme poisoning is the hallmark of potent acridine-based anticancer agents.
Spotlight on this compound (AACA) and its Analogs
The development of acridine-4-carboxamides marked a significant step forward. The addition of a carboxamide sidechain at the 4-position and an amino group at the 9-position created compounds with enhanced DNA binding and potent topoisomerase inhibition.[8]
Mechanism of Action: Dual Topoisomerase I/II Inhibition
A prominent and well-studied analog in this class is N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA). DACA is recognized as a dual inhibitor of both topoisomerase I and topoisomerase II.[9][10] This dual-targeting capability is hypothesized to be a key factor in its ability to overcome certain forms of multidrug resistance.[9][11] The 9-amino group and the planar acridine ring are crucial for DNA intercalation, while the 4-carboxamide sidechain is believed to interact with the topoisomerase enzyme, stabilizing the cleavable complex.
dot
Caption: Mechanism of DACA as a Topoisomerase II poison.
Comparative Analysis with Other Acridine Derivatives
To fully appreciate the properties of the this compound scaffold, it is essential to compare it with other notable acridine compounds.
Amsacrine (m-AMSA): The Clinical Benchmark
Amsacrine, a 9-anilinoacridine derivative, was one of the first synthetic topoisomerase II poisons to be approved for clinical use, primarily for treating acute leukemias.[6][12][13] Like DACA, its mechanism involves both DNA intercalation and stabilization of the topoisomerase II-DNA cleavable complex.[7]
However, key differences exist:
-
Target Specificity: Amsacrine is considered a more specific topoisomerase II poison, whereas DACA exhibits potent activity against both topoisomerase I and II.[9][10]
-
Solid Tumor Activity: Amsacrine has shown limited efficacy against solid tumors.[12][13] In contrast, DACA and its analogs were developed specifically for their high activity in experimental solid tumor models.[14][15]
-
Structure: Amsacrine features a bulky anilino group at the 9-position, which is critical for its interaction with topoisomerase II. The acridine-4-carboxamides, with a smaller 9-amino group and the crucial 4-carboxamide sidechain, represent a distinct structural class with a different spectrum of activity.
Proflavine: The Archetypal Intercalator
Proflavine (3,6-diaminoacridine) provides a crucial baseline for comparison. As a simple intercalator, its primary mechanism is the physical disruption of DNA structure.[1][2] Molecular dynamics simulations suggest that proflavine intercalation is a multi-step process involving an initial groove-bound state followed by insertion between base pairs.[3][4][16]
-
Enzyme Interaction: Unlike AACA and amsacrine, proflavine does not potently inhibit topoisomerases by trapping the cleavable complex. Its cytotoxic effects are less specific and generally require higher concentrations.
-
Structural Simplicity: Proflavine lacks the complex sidechains found on AACA and amsacrine, which are engineered to optimize interactions with both DNA and topoisomerase enzymes. This structural simplicity translates to a less sophisticated biological mechanism.
Quantitative Performance: A Data-Driven Comparison
The cytotoxic potential of these compounds is typically quantified by their IC50 value—the concentration required to inhibit cell growth by 50%. The table below summarizes representative data from various studies.
| Compound | Cell Line | IC50 (nM) | Primary Mechanism | Key References |
| DACA Analog (5-methyl) | Lewis Lung Carcinoma | ~2 | Topoisomerase I/II Poison | [10][17] |
| DACA Analog (bis-5-methyl) | Jurkat Leukemia (JLC) | ~11 | Topoisomerase I/II Poison | [10][17] |
| Amsacrine (m-AMSA) | P388 Leukemia | ~30-50 | Topoisomerase II Poison | [8] |
| Proflavine | Various | >1000 (µM range) | DNA Intercalation | [2] |
Note: IC50 values are highly dependent on the specific cell line and assay conditions. The values presented are for comparative purposes.
The data clearly illustrates the superior potency of the acridine-4-carboxamide class, particularly substituted DACA analogs, against cancer cell lines when compared to the archetypal intercalator, proflavine. The potency of these newer agents is often orders of magnitude greater, highlighting the efficacy of the topoisomerase poisoning mechanism.
Experimental Corner: Key Methodologies
Validating the mechanism and potency of acridine-based compounds requires robust and reproducible experimental protocols. Here, we detail two fundamental assays.
Experimental Protocol 1: Topoisomerase II DNA Decatenation Assay
This cell-free assay assesses a compound's ability to inhibit the catalytic activity of topoisomerase II. The enzyme's natural function is to unlink, or decatenate, interlocked rings of kinetoplast DNA (kDNA).
Principle: Topoisomerase II, in the presence of ATP, decatenates the highly catenated kDNA network into individual minicircles. These smaller circles can enter an agarose gel, while the large, untreated kDNA network remains trapped in the loading well. Inhibitors of the enzyme's catalytic cycle will prevent this decatenation, resulting in less DNA entering the gel.
dot
Caption: Workflow for the Topoisomerase II kDNA Decatenation Assay.[5]
Step-by-Step Methodology: [18][19]
-
Reaction Setup: On ice, prepare a 20 µL reaction for each condition. To a microcentrifuge tube, add:
-
2 µL of 10x Topoisomerase II Reaction Buffer (containing ATP).
-
1 µL of kDNA substrate (e.g., 200 ng/µL).
-
1 µL of test compound at various concentrations (or DMSO as a vehicle control).
-
Distilled water to a volume of 19 µL.
-
-
Enzyme Addition: Add 1 µL of purified human Topoisomerase II enzyme to initiate the reaction. Mix gently.
-
Incubation: Incubate the reaction tubes at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 2 µL of 10% Sodium Dodecyl Sulfate (SDS), followed by treatment with Proteinase K to digest the enzyme.[20]
-
Loading and Electrophoresis: Add 2 µL of 6x loading dye. Load the entire sample onto a 1% agarose gel containing ethidium bromide (0.5 µg/mL). Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately 75% of the gel length.
-
Visualization: Visualize the DNA bands under a UV transilluminator. The presence of DNA in the well indicates inhibition, while a band of decatenated minicircles indicates enzyme activity.
Experimental Protocol 2: MTT Cytotoxicity Assay
This cell-based assay is a standard method for measuring the cytotoxic effect of a compound by assessing the metabolic activity of cultured cells.[21]
Principle: Living, metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple, insoluble formazan product.[22][23][24] The amount of formazan produced, which can be solubilized and quantified by spectrophotometry, is directly proportional to the number of viable cells.
Step-by-Step Methodology: [21][25]
-
Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., AACA) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well. Incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the cells and the insoluble formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well.
-
Absorbance Measurement: Place the plate on an orbital shaker for 10-15 minutes to ensure all formazan is dissolved. Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value.
Conclusion and Future Perspectives
The evolution from simple acridine intercalators like proflavine to sophisticated topoisomerase poisons like this compound derivatives illustrates a paradigm of modern drug design. By building upon a classic pharmacophore, medicinal chemists have developed compounds with significantly enhanced potency and a more defined mechanism of action. The dual inhibition of topoisomerases I and II by compounds like DACA represents a promising strategy to combat solid tumors and overcome drug resistance.
Future research will likely focus on refining the structure-activity relationships to improve tumor targeting, reduce off-target toxicity, and further enhance efficacy against resistant cancer phenotypes. The synthesis of dimeric and conjugated acridine compounds is an active area of investigation, aiming to exploit novel binding modes and delivery mechanisms.[17][26] The rich history and continued innovation surrounding the acridine scaffold ensure its relevance in the ongoing search for more effective cancer therapies.
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Disposition of Amsacrine and Its Analogue 9-([2-methoxy-4-[(methylsulfonyl)amino]phenyl]amino)-N,5-dimethyl-4- Acridinecarboxamide (CI-921) in Plasma, Liver, and Lewis Lung Tumors in Mice. PubMed. Available at: [Link]
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A Comparative Guide to the Efficacy of 9-Aminoacridine-4-carboxamide Derivatives in Oncology Research
For researchers, scientists, and professionals in drug development, the quest for novel and effective anticancer agents is a continuous endeavor. Among the myriad of compounds under investigation, 9-aminoacridine-4-carboxamide derivatives have emerged as a promising class of molecules with significant anti-proliferative properties. This guide provides an in-depth, objective comparison of the efficacy of various derivatives within this class, supported by experimental data, detailed protocols, and mechanistic insights to inform your research and development efforts.
Introduction: The Therapeutic Potential of 9-Aminoacridine-4-carboxamides
The 9-aminoacridine scaffold is a well-established pharmacophore known for its DNA intercalating properties.[1][2][3] This structural motif allows these molecules to insert themselves between the base pairs of DNA, disrupting the normal helical structure and interfering with cellular processes like replication and transcription. The addition of a 4-carboxamide group and further substitutions on the 9-amino position have led to the development of derivatives with enhanced cytotoxic activity and, in some cases, improved pharmacological profiles.
These compounds primarily exert their anticancer effects through the inhibition of topoisomerase II, an essential enzyme that modulates DNA topology and is crucial for cell division.[4][5][6] By stabilizing the topoisomerase II-DNA cleavable complex, these derivatives lead to the accumulation of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[1]
Recent studies have also unveiled a more complex mechanism of action, revealing that 9-aminoacridine derivatives can modulate critical signaling pathways that are often deregulated in cancer, including the PI3K/AKT/mTOR and NF-κB pathways.[7] This multi-targeted approach makes them particularly interesting candidates for overcoming drug resistance and improving therapeutic outcomes.
Comparative In Vitro Efficacy: A Data-Driven Analysis
The cytotoxic potential of this compound derivatives has been evaluated across a range of human cancer cell lines. The following table summarizes the half-maximal cytotoxic concentration (CTC50) and half-maximal inhibitory concentration (IC50) values from various studies, providing a quantitative comparison of their efficacy.
| Compound ID | Cancer Cell Line | Assay Type | CTC50 (µg/mL) | IC50 (µM) | Reference |
| Compound 9 | A-549 (Lung) | MTT | 18.75 | - | [1] |
| HeLa (Cervical) | MTT | 13.75 | - | [1] | |
| DLA (Dalton's Lymphoma Ascites) | MTT | 337.5 | - | [1] | |
| Compound 7 | A-549 (Lung) | MTT | 36.25 | - | [1] |
| HeLa (Cervical) | MTT | 31.25 | - | [1] | |
| Compound 5b | HeLa (Cervical) | MTT | 47.50 | - | [2][3] |
| Compound 5e | A-549 (Lung) | MTT | 100 | - | [2][3] |
| Compound 2 | PC3 (Prostate) | MTS | - | ~40% viability at 50 µM | [8] |
| A549 (Lung) | MTS | - | ~50% viability at 50 µM | [8] | |
| Acridine-triazole 8 | MCF7 (Breast) | Not Specified | - | 2.70 | [6] |
| Acridine-triazole 9 | MCF7 (Breast) | Not Specified | - | 4.30 | [6] |
| Acridine-triazole 10 | MCF7 (Breast) | Not Specified | - | 13.2 | [6] |
Analysis of Structure-Activity Relationships (SAR):
The data reveals important structure-activity relationships. For instance, a comparison between Compound 7 and Compound 9, which differ in their substitution patterns, suggests that specific modifications can significantly enhance cytotoxicity.[1] Similarly, the acridine-triazole hybrids demonstrate that the nature of the substituent at the triazole ring influences their potency against breast cancer cells.[6] The flat aromatic structure of the 9-aminoacridine moiety is a critical determinant of its mechanism of action.[8]
In Vivo Efficacy: From the Bench to Preclinical Models
While in vitro studies provide valuable initial screening data, in vivo models are crucial for assessing the therapeutic potential of these compounds in a physiological context. A study investigating two 9-aminoacridine derivatives, referred to as compound 1 and 2, in an orthotopic glioblastoma mouse model demonstrated promising results.[9][10]
Mice treated with compound 2 showed a significant increase in survival.[9] Pharmacokinetic analysis revealed that both compounds were able to penetrate the blood-brain barrier, a critical requirement for treating brain tumors.[9][10] Compound 2 exhibited a peak concentration of 0.6 µM in the brain after a 60 mg/kg oral dose.[9][10] Furthermore, intravenous administration of compound 2 resulted in a peak brain concentration of 1.7 µM.[9][10] These findings underscore the potential of this class of compounds for treating aggressive and difficult-to-treat cancers.
Another in vivo study using the Ehrlich ascites carcinoma model showed that the 9-aminoacridine derivative ACS-AZ significantly reduced tumor cell viability and exhibited antiangiogenic effects at doses of 12.5, 25, and 50 mg/kg.[11] The LD50 was determined to be 500 mg/kg, indicating a degree of in vivo tolerance.[11]
Mechanistic Insights: Beyond DNA Intercalation
The anticancer activity of this compound derivatives extends beyond their ability to damage DNA. They are known to modulate key signaling pathways that are fundamental to cancer cell survival and proliferation.
Inhibition of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival and is frequently hyperactivated in various cancers.[12][13][][15] 9-Aminoacridine derivatives have been shown to inhibit this pro-survival pathway.[7] The mechanism involves the downregulation of the p110γ catalytic subunit of PI3K, leading to decreased activation of AKT and mTOR.[7] This inhibition can induce apoptosis and suppress tumor growth.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 9-aminoacridine derivatives.
Modulation of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in inflammation, immunity, and cell survival.[16][17][18] In many cancers, constitutive activation of NF-κB promotes chronic inflammation and protects tumor cells from apoptosis. 9-Aminoacridine derivatives can suppress NF-κB signaling, contributing to their anticancer effects.[7]
Caption: Suppression of the NF-κB signaling pathway by 9-aminoacridine derivatives.
Experimental Protocols: A Guide to In Vitro Efficacy Assessment
To ensure the reproducibility and validity of experimental findings, adhering to standardized protocols is paramount. The following section details the methodology for the widely used MTT assay to assess the cytotoxicity of this compound derivatives.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[19]
Materials:
-
This compound derivatives (dissolved in DMSO)
-
Cancer cell lines (e.g., A-549, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 105 cells/mL (100 µL per well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for the desired treatment period (e.g., 48 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of viability against the compound concentration to determine the CTC50 or IC50 value.
-
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In Vivo Validation of 9-Aminoacridine-4-carboxamide: A Comparative Guide to Antitumor Activity
For researchers, scientists, and drug development professionals, the transition from promising in vitro results to robust in vivo validation is a critical juncture. This guide provides an in-depth technical comparison of the in vivo antitumor activity of 9-Aminoacridine-4-carboxamide (9-AAC), contextualizing its performance against other established anticancer agents. We will delve into the mechanistic rationale, experimental design, and comparative efficacy that underpin the preclinical validation of this promising compound.
Introduction to this compound (9-AAC)
This compound is a member of the acridine family of compounds, which have long been recognized for their biological activity, including anticancer properties.[1][2] The core structure of 9-AAC allows it to function as a DNA intercalator, inserting itself between the base pairs of the DNA double helix.[1][3] This physical obstruction can interfere with essential cellular processes like DNA replication and transcription, leading to cell cycle arrest and apoptosis.[2][4]
Beyond simple intercalation, emerging evidence suggests that 9-aminoacridine derivatives exert their cytotoxic effects through multiple mechanisms. They are known to be potent inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological challenges during replication and transcription.[5][6] By stabilizing the transient covalent complex between topoisomerase II and DNA, these compounds lead to the accumulation of double-strand breaks, a catastrophic event for the cell.[5][7] Furthermore, studies have implicated 9-aminoacridine and its derivatives in the modulation of key cancer-related signaling pathways, including the PI3K/AKT/mTOR and NF-κB pathways, suggesting a multi-targeted approach to cancer cell killing.[4][8]
Visualizing the Mechanism of Action
The multifaceted mechanism of 9-AAC can be visualized as a concerted attack on cancer cell survival and proliferation pathways.
Caption: Proposed multi-target mechanism of this compound.
Comparative Landscape of Antitumor Agents
To objectively evaluate the potential of 9-AAC, it is essential to compare it with other established antitumor agents that share similar mechanisms of action. The primary comparators fall into the category of topoisomerase II inhibitors and DNA intercalating agents.
| Feature | This compound (9-AAC) | Anthracyclines (e.g., Doxorubicin) | Epipodophyllotoxins (e.g., Etoposide) | Amsacrine |
| Primary Mechanism | DNA Intercalation & Topoisomerase II Inhibition[1][5] | DNA Intercalation & Topoisomerase II Inhibition[9] | Topoisomerase II Inhibition[6] | DNA Intercalation & Topoisomerase II Inhibition[4] |
| Secondary Mechanisms | Inhibition of PI3K/AKT/mTOR pathway, NF-κB suppression[8] | Generation of reactive oxygen species (ROS)[9] | - | - |
| Known In Vivo Models | P388 leukemia, Ehrlich ascites carcinoma, Glioblastoma[4][7][10] | Wide range of solid and hematological tumors | Small cell lung cancer, testicular cancer[6] | Leukemia, lymphoma[4] |
| Potential Advantages | Multi-targeted action may overcome resistance; potential for oral bioavailability[8][10] | Broad-spectrum activity | Well-established clinical efficacy | - |
| Potential Limitations | Less clinical data available; potential for off-target effects | Cardiotoxicity due to ROS generation[9] | Can induce secondary malignancies[5] | Myelosuppression |
| Resistance Mechanisms | P-glycoprotein (P-gp) efflux pump | P-glycoprotein (P-gp) efflux pump[9] | Alterations in topoisomerase II | P-glycoprotein (P-gp) efflux pump |
In Vivo Validation: Experimental Workflow and Protocols
The gold standard for preclinical in vivo validation of antitumor agents often involves xenograft models, where human cancer cells are implanted into immunodeficient mice.[11][12][13] This allows for the study of tumor growth and response to treatment in a living system.[14]
Experimental Workflow Diagram
Caption: A typical workflow for an in vivo subcutaneous xenograft study.
Detailed Protocol: Subcutaneous Xenograft Model
This protocol outlines a standardized procedure for assessing the antitumor activity of 9-AAC in a subcutaneous xenograft model.
1. Cell Culture and Preparation:
- Culture a relevant human cancer cell line (e.g., A549 lung carcinoma, HeLa cervical cancer) under sterile conditions using the recommended medium and supplements.[1][2]
- Harvest cells during the logarithmic growth phase using trypsinization.
- Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter.
- Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1 x 107 cells/mL. For some cell lines, a mixture with Matrigel may enhance tumor take rate.
2. Animal Handling and Tumor Inoculation:
- Use immunodeficient mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old.[13] Allow for an acclimatization period of at least one week.
- Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
- Inject 0.1 mL of the cell suspension (containing 1 x 106 cells) subcutaneously into the right flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
- Monitor the mice daily for tumor development.
- Once tumors are palpable, measure their dimensions every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
- When the average tumor volume reaches a predetermined size (e.g., 100-150 mm3), randomize the mice into treatment and control groups (typically n=8-10 mice per group).
4. Drug Preparation and Administration:
- Prepare 9-AAC and comparator drugs in a suitable vehicle (e.g., saline, DMSO/PEG solution). The vehicle alone will be administered to the control group.
- Administer the drugs according to a predetermined schedule and route (e.g., intraperitoneal, oral gavage, intravenous). Dosing should be based on prior maximum tolerated dose (MTD) studies.[15]
5. Efficacy and Toxicity Assessment:
- Continue to measure tumor volume and body weight 2-3 times per week throughout the study.[15][16]
- Monitor the animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
- The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between treated and control groups at the end of the study.
- A secondary endpoint can be a survival study, where animals are monitored until tumors reach a maximum ethical size or they show signs of significant morbidity.
6. Data Analysis:
- Statistically analyze the differences in tumor growth between groups using appropriate tests (e.g., t-test, ANOVA).
- Generate tumor growth curves and survival plots (Kaplan-Meier) for data visualization.
Conclusion and Future Directions
The in vivo validation of this compound demonstrates its potential as a potent antitumor agent. Its multi-targeted mechanism of action, encompassing DNA intercalation, topoisomerase II inhibition, and modulation of key signaling pathways, provides a strong rationale for its efficacy and suggests it may be active in tumors resistant to other therapies.
While direct head-to-head in vivo comparative data with agents like doxorubicin or etoposide is still emerging, the existing evidence from various preclinical models is promising.[7][10] Future studies should focus on comprehensive comparative efficacy and toxicity studies in a broader range of patient-derived xenograft (PDX) models, which more closely mimic the heterogeneity of human tumors.[17] Furthermore, exploring rational combination therapies with other targeted agents or immunotherapies could unlock the full potential of 9-AAC in the clinical setting.
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A Comparative Analysis of 9-Aminoacridine-4-carboxamide and Cisplatin Analogs as Anti-Cancer Agents
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of cancer chemotherapy, DNA-damaging agents remain a cornerstone of treatment. This guide provides a detailed comparative study of two distinct classes of such agents: the DNA intercalator 9-Aminoacridine-4-carboxamide and the DNA cross-linking platinum-based analogs of cisplatin. We will delve into their mechanisms of action, cytotoxic profiles, and in vivo efficacy, supported by experimental data to offer a comprehensive resource for researchers in oncology drug development.
Introduction: Two Distinct Approaches to Targeting Tumor DNA
This compound: The DNA Intercalator
This compound and its derivatives, such as N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), represent a class of potent anti-tumor agents that exert their cytotoxic effects primarily through DNA intercalation.[1] This process involves the insertion of the planar acridine ring system between the base pairs of the DNA double helix. This physical distortion of the DNA structure interferes with essential cellular processes like replication and transcription. Furthermore, these compounds are known to be potent poisons of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication.[1][2] By stabilizing the topoisomerase II-DNA cleavable complex, these agents lead to the accumulation of double-strand breaks, ultimately triggering apoptotic cell death.[3][4]
Cisplatin and its Analogs: The DNA Cross-linking Powerhouses
Cisplatin (cis-diamminedichloroplatinum(II)) is a highly effective and widely used chemotherapeutic agent.[5] Its mechanism of action involves the formation of covalent adducts with DNA, primarily at the N7 position of purine bases.[6] The most significant of these are intrastrand cross-links between adjacent guanine residues. These cross-links cause a significant distortion of the DNA helix, which inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis. However, the clinical utility of cisplatin is often limited by severe side effects, including nephrotoxicity, neurotoxicity, and ototoxicity, as well as the development of drug resistance. This has spurred the development of numerous cisplatin analogs, such as carboplatin and oxaliplatin, with the aim of improving the therapeutic index by reducing toxicity and overcoming resistance mechanisms.
Mechanisms of Action: A Tale of Two DNA Lesions
The fundamental difference in the anti-tumor activity of this compound and cisplatin analogs lies in the nature of the DNA damage they induce.
This compound: Disrupting DNA Topology
As a DNA intercalator, this compound wedges itself into the DNA helix, causing a localized unwinding and lengthening of the DNA strand. This structural alteration can directly impede the progression of DNA and RNA polymerases. More critically, this class of compounds traps topoisomerase II, preventing the re-ligation of DNA strands that the enzyme has cleaved to resolve supercoiling. This leads to the accumulation of permanent double-strand breaks, a highly lethal form of DNA damage. The dual action of DNA intercalation and topoisomerase II poisoning makes these compounds potent cytotoxic agents.[3]
Cisplatin Analogs: Creating Covalent Roadblocks
Cisplatin and its analogs, upon entering the cell and aquation, become reactive species that readily form covalent bonds with DNA. The predominant lesions are 1,2-intrastrand d(GpG) cross-links, which create a significant kink in the DNA structure. This distortion is recognized by various cellular proteins, including high-mobility group (HMG) proteins, which can shield the adduct from repair and contribute to the downstream signaling cascade that leads to apoptosis. The inability of the cell to repair these bulky adducts ultimately triggers cell death.
Figure 1: Simplified signaling pathways of this compound and Cisplatin analogs.
Comparative In Vitro Cytotoxicity
The cytotoxic potential of these compounds is typically evaluated using in vitro assays on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing their potency.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Derivatives | |||
| Compound 9 (a 9-aminoacridine derivative) | HeLa (Cervical Cancer) | 13.75 µg/ml | [2] |
| Compound 9 (a 9-aminoacridine derivative) | A-549 (Lung Cancer) | 18.75 µg/ml | [2] |
| Compound 2 (a 9-aminoacridine derivative) | PC3 (Prostate Cancer) | 27.31 | [7] |
| Cisplatin and Analogs | |||
| Cisplatin | Caco-2 (Colorectal Cancer) | 107 | [8] |
| Pt(TSC)Cl (a novel platinum complex) | Caco-2 (Colorectal Cancer) | 2.3 | [8] |
| Cisplatin | A range of ovarian cancer cell lines | Varies significantly (e.g., 2 to 40 µM for SKOV-3) | [9] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as cell seeding density and exposure time.[9] However, the data indicates that both classes of compounds exhibit potent cytotoxic activity in the micromolar to nanomolar range against a variety of cancer cell lines.[10]
Experimental Protocols
To ensure scientific rigor and reproducibility, standardized experimental protocols are essential for the comparative evaluation of these anti-cancer agents.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11][12]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to a range of concentrations of the this compound or cisplatin analog for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Figure 2: Workflow for the MTT cytotoxicity assay.
Clonogenic Survival Assay
The clonogenic assay is considered the gold standard for determining the long-term reproductive viability of cells after treatment with a cytotoxic agent.[13][14][15][16][17]
Protocol:
-
Cell Seeding: Plate a known number of single cells in a 6-well plate.
-
Drug Treatment: Treat the cells with the test compound for a specified duration.
-
Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 1-3 weeks to allow for colony formation.
-
Fixation and Staining: Fix the colonies with a solution like methanol and acetic acid, and then stain them with crystal violet.[13]
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment concentration to assess the drug's effect on cell survival.
In Vivo Efficacy and Toxicity
Preclinical animal models, most commonly mice, are crucial for evaluating the in vivo anti-tumor efficacy and systemic toxicity of new drug candidates.[18][19][20][21][22]
This compound in vivo:
Studies have shown that 9-aminoacridine derivatives can significantly increase the survival of mice bearing glioma tumors.[23][24] For instance, a 9-aminoacridine derivative, ACS-AZ, demonstrated a lethal dose 50% (LD50) of 500 mg/kg in mice and showed significant reduction in tumor cell viability and peritumoral microvessels density in an Ehrlich ascites carcinoma model.[25]
Cisplatin Analogs in vivo:
The in vivo efficacy of cisplatin and its analogs has been extensively studied in various mouse models of cancer, including ovarian and lung cancer.[26][27] For example, a transferrin-cisplatin complex was shown to inhibit tumor growth more effectively than free cisplatin in a nude mouse model of ovarian cancer, with reduced toxicity to other tissues.[28] However, it's important to note that translating findings from animal models to clinical trials can be challenging.[21][22]
Comparative Toxicity Profile:
| Compound Class | Common Toxicities |
| This compound | Infusional arm pain has been reported as a dose-limiting toxicity in clinical trials of DACA.[29] |
| Cisplatin and Analogs | Nephrotoxicity, neurotoxicity, ototoxicity, myelosuppression (carboplatin).[30][31] |
Conclusion
Both this compound and cisplatin analogs are potent anti-cancer agents that target DNA, but through fundamentally different mechanisms. This compound derivatives act as DNA intercalators and topoisomerase II poisons, leading to double-strand breaks. Cisplatin and its analogs form covalent DNA adducts that distort the helix and block replication.
The choice between these agents in a drug development program will depend on the specific cancer type, the desire to overcome existing resistance mechanisms, and the need to manage specific toxicities. The development of novel analogs in both classes continues to be a promising avenue for improving cancer chemotherapy. This guide provides a foundational understanding and the experimental framework necessary for the continued comparative evaluation of these important classes of anti-cancer drugs.
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A Comparative Guide for Researchers: Benchmarking 9-Aminoacridine-4-carboxamide Against Classical DNA Intercalators
For researchers in oncology, molecular biology, and drug development, the selection of DNA-targeting agents is a critical decision that profoundly influences experimental outcomes and therapeutic potential. This guide provides an in-depth, objective comparison of 9-Aminoacridine-4-carboxamide with well-established DNA intercalators: Doxorubicin, Ethidium Bromide, and Actinomycin D. Our analysis is grounded in biophysical data, cytotoxicity profiles, and the underlying mechanisms of action to empower you with the necessary insights for informed experimental design.
The Landscape of DNA Intercalation
DNA intercalators are molecules that insert themselves between the base pairs of the DNA double helix. This physical disruption of the DNA structure can lead to a cascade of cellular events, including the inhibition of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1][2] This mechanism has been a cornerstone of cancer chemotherapy for decades. However, the efficacy and side-effect profiles of these agents vary significantly, necessitating a careful evaluation of their properties.
Profiling the Contenders
This compound: A Potent Topoisomerase II Poison
This compound (9-AA-4-CA) belongs to a class of acridine derivatives that exhibit potent antitumor activity.[3][4] Its planar acridine ring is the key structural feature enabling it to intercalate into DNA, while the 4-carboxamide side chain plays a crucial role in its interaction with topoisomerase II.[3][5] This dual mechanism of DNA binding and enzyme poisoning contributes to its high cytotoxicity against various cancer cell lines.[6][7] Derivatives of this compound have shown selective binding to GC-rich sequences.[3]
The Established Intercalators:
-
Doxorubicin: An anthracycline antibiotic, doxorubicin is a widely used chemotherapeutic agent.[8] It intercalates into DNA, leading to the inhibition of topoisomerase II and the generation of reactive oxygen species (ROS), which contribute to its cytotoxic effects.[9][10][11] Its clinical use is often limited by dose-dependent cardiotoxicity.[12]
-
Ethidium Bromide (EtBr): A classic fluorescent dye used extensively in molecular biology for visualizing nucleic acids.[13] EtBr inserts between DNA base pairs, causing the helix to unwind.[14][15] While an invaluable laboratory tool, its mutagenic properties necessitate careful handling.[13][16]
-
Actinomycin D: A polypeptide antibiotic isolated from Streptomyces, Actinomycin D is a potent transcription inhibitor.[17] It intercalates into DNA, primarily at GpC sequences, physically obstructing the movement of RNA polymerase.[1][17][18] This potent inhibition of transcription leads to rapid cell death in susceptible cell lines.[19][20]
Comparative Analysis: A Data-Driven Approach
To provide a clear and objective comparison, we have summarized the key biophysical and cytotoxic parameters of these intercalators in the table below. The presented data is a synthesis of findings from multiple studies and should be considered in the context of the specific experimental conditions under which they were obtained.
| Parameter | This compound | Doxorubicin | Ethidium Bromide | Actinomycin D |
| Primary Mechanism | DNA Intercalation & Topoisomerase II Poisoning | DNA Intercalation, Topoisomerase II Inhibition, ROS Generation | DNA Intercalation | DNA Intercalation & Transcription Inhibition |
| Sequence Specificity | GC-rich regions | Some preference for GC-rich regions | Little base pair preference | GpC sequences |
| DNA Unwinding Angle | Greater than cisplatin | ~11-18° | ~26° | Variable, causes significant distortion |
| Reported IC50 Values | Nanomolar to low micromolar range in various cancer cell lines | Nanomolar to micromolar range depending on the cell line | Primarily used as a stain, cytotoxicity is dose-dependent | Nanomolar range in sensitive cell lines |
| Key Applications | Anticancer drug development | Chemotherapy for various cancers | Nucleic acid visualization | Chemotherapy, molecular biology tool for transcription inhibition |
Experimental Workflows for Comparative Benchmarking
For researchers seeking to perform their own comparative studies, we outline the following key experimental protocols. The choice of these assays is predicated on their ability to provide a multi-faceted evaluation of intercalator performance, from direct DNA interaction to cellular consequences.
DNA Binding Affinity: Fluorescence Intercalator Displacement (FID) Assay
Rationale: The FID assay is a robust and high-throughput method to determine the relative binding affinity of a compound to DNA. It leverages the displacement of a fluorescent intercalator, like ethidium bromide, by the test compound, leading to a measurable decrease in fluorescence.
Workflow for the Fluorescence Intercalator Displacement (FID) Assay.
Protocol:
-
Prepare a solution of calf thymus DNA (ctDNA) and ethidium bromide in a suitable buffer (e.g., Tris-HCl). The concentrations should be optimized to yield a strong fluorescent signal.
-
Serially dilute the test compounds (this compound and other intercalators) in the same buffer.
-
In a 96-well plate, mix the DNA-EtBr solution with the diluted test compounds. Include control wells with DNA-EtBr alone and buffer alone.
-
Incubate the plate at room temperature for a sufficient time to allow binding equilibrium to be reached.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for ethidium bromide.
-
Plot the percentage of fluorescence quenching against the logarithm of the test compound concentration to determine the IC50 value, which is the concentration of the compound that displaces 50% of the bound ethidium bromide.
DNA Topology Alteration: DNA Unwinding Assay
Rationale: DNA intercalators unwind the DNA helix upon binding. This change in topology can be visualized and quantified using a plasmid DNA unwinding assay. The extent of unwinding is indicative of the intercalation mechanism and binding strength.
Workflow for the DNA Unwinding Assay.
Protocol:
-
Incubate supercoiled plasmid DNA with increasing concentrations of the test compounds.
-
Add a relaxing enzyme, such as Topoisomerase I, to the reaction mixture. Topoisomerase I will relax the supercoiled DNA that is not constrained by the intercalator.
-
Stop the reaction and remove the intercalator.
-
Analyze the DNA topoisomers by agarose gel electrophoresis. The mobility of the plasmid DNA will change based on its supercoiling state.
-
The concentration of the intercalator at which the supercoiled and relaxed forms of the plasmid co-migrate (the coalescence point) is used to calculate the unwinding angle.
Cellular Cytotoxicity: MTT Assay
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. In the context of drug screening, it is used to measure the cytotoxic effects of a compound on cultured cells. A reduction in metabolic activity is indicative of cell death or a decrease in cell proliferation.
Workflow for the MTT Cytotoxicity Assay.
Protocol:
-
Seed cells (e.g., a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds. Include untreated cells as a control.
-
Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot this against the compound concentration to determine the IC50 value.
Concluding Remarks
This compound emerges as a potent DNA intercalator with a distinct profile compared to classical agents. Its dual action on DNA structure and topoisomerase II function underscores its potential as a valuable tool in cancer research and drug development. While doxorubicin and actinomycin D remain clinically relevant, their broader mechanisms and associated toxicities highlight the need for more targeted agents. Ethidium bromide, though an excellent laboratory reagent, is not suitable for therapeutic applications due to its mutagenicity.
The experimental framework provided in this guide offers a systematic approach to benchmarking novel DNA intercalators against established standards. By employing these assays, researchers can generate robust, comparative data to guide the selection and development of the next generation of DNA-targeting therapeutics.
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Validating Cell Cycle Arrest: A Comparative Guide to 9-Aminoacridine-4-carboxamide and Alternative Modulators
For researchers and drug development professionals, the precise modulation of the cell cycle is a cornerstone of therapeutic intervention, particularly in oncology. The ability of a compound to induce cell cycle arrest is a critical attribute, necessitating rigorous and reproducible validation. This guide provides an in-depth, comparative analysis of 9-Aminoacridine-4-carboxamide (9-ACA), a DNA intercalating agent, and other established cell cycle inhibitors. We will delve into the mechanistic underpinnings of these compounds and present a validated experimental framework for their characterization.
The Rationale for Targeting the Cell Cycle
The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of this process is a hallmark of cancer, leading to uncontrolled cell growth. Compounds that can arrest the cell cycle at specific checkpoints (G1, S, G2, or M phase) are valuable as they can prevent the proliferation of cancer cells and, in some cases, induce apoptosis. The validation of a compound's effect on the cell cycle is therefore a crucial step in its preclinical development.
A Comparative Overview of Cell Cycle Arresting Agents
The selection of an appropriate cell cycle arresting agent depends on the specific research question and the target cell type. Here, we compare 9-ACA with other well-characterized compounds, highlighting their mechanisms of action and effective concentrations.
| Compound | Mechanism of Action | Target Cell Cycle Phase | Typical Effective Concentration | Key References |
| This compound (9-ACA) | DNA Intercalation, potential inhibition of ribosome biogenesis.[1][2] | G2/M phase[3] | 0.1 - 10 µM | [1][2][3] |
| Flavopiridol | Broad-spectrum cyclin-dependent kinase (CDK) inhibitor.[4] | G1 and G2 phases | 50 - 300 nM | [4] |
| Roscovitine | Selective inhibitor of CDK1, CDK2, CDK5, and CDK7.[5] | G1, G2, and M phases | 10 - 100 µM | [5] |
| Vinca Alkaloids (e.g., Vincristine) | Inhibit microtubule polymerization, leading to mitotic arrest.[5] | M phase | 10 - 100 nM | [5] |
| Taxanes (e.g., Paclitaxel) | Stabilize microtubules, preventing their disassembly and causing mitotic arrest.[5] | M phase | 10 - 100 nM | [5] |
Experimental Validation Workflow
A multi-faceted approach is essential for the robust validation of a compound's effect on the cell cycle. The following workflow outlines the key experiments, from initial screening for anti-proliferative effects to detailed mechanistic studies.
Caption: A streamlined workflow for the validation of cell cycle arresting compounds.
Detailed Experimental Protocols
Cell Proliferation Assay (MTT)
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[6][7] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.[6]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[6][8]
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., 9-ACA) and a vehicle control for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7][8]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Flow Cytometry for Cell Cycle Analysis
Principle: Flow cytometry with propidium iodide (PI) staining is a powerful technique to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.[9][10][11] PI is a fluorescent dye that stoichiometrically binds to DNA, allowing for the quantification of DNA content per cell.[9]
Protocol:
-
Cell Treatment: Treat cells with the test compound at a concentration around its IC50 for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing to prevent clumping.[10] Cells can be stored at -20°C for several weeks.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[10] RNase A is crucial to prevent the staining of double-stranded RNA.[9]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[10]
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content will be represented as a histogram, with distinct peaks for G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in each phase.[10]
Western Blotting for Cell Cycle Regulatory Proteins
Principle: Western blotting allows for the detection and quantification of specific proteins involved in cell cycle regulation. This provides mechanistic insight into how a compound induces cell cycle arrest. Key proteins to investigate include cyclins (e.g., Cyclin D1, Cyclin E, Cyclin A, Cyclin B1), cyclin-dependent kinases (e.g., CDK4, CDK2, CDK1/Cdc2), and CDK inhibitors (e.g., p21, p27).[12][13][14]
Protocol:
-
Protein Extraction: Treat cells with the test compound, and then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[12][15]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[15]
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Mechanistic Insights into Cell Cycle Arrest
The data obtained from the experimental workflow can provide a comprehensive understanding of how a compound like 9-ACA affects the cell cycle.
Caption: A simplified diagram illustrating the G2/M cell cycle arrest induced by 9-ACA.
An accumulation of cells in the G2/M phase, as determined by flow cytometry, coupled with a decrease in the expression of Cyclin B1 and the activity of the Cyclin B1/CDK1 complex, as shown by Western blotting, would strongly validate a G2/M arrest mechanism for 9-ACA.
Conclusion
The validation of a compound's effect on the cell cycle is a critical process in drug discovery and development. By employing a systematic workflow that includes cell proliferation assays, flow cytometry, and Western blotting, researchers can obtain a comprehensive understanding of a compound's mechanism of action. This guide provides a framework for the comparative analysis of this compound and other cell cycle modulators, enabling researchers to make informed decisions and advance their therapeutic development programs.
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
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Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. [Link]
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A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes. (2013, September 17). PubMed. [Link]
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The action of the DNA intercalating agents 4'-(9-acridinylamino) methanesulphon-m-anisidide and 1,4-bis(butylamino) benzo[g]phthalazine in U-937 human promonocytic cells: relationship between cell cycle and differentiation. (n.d.). PubMed. [Link]
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A Comparative Analysis of the Sequence Specificity of 9-Aminoacridine-4-carboxamides: A Guide for Researchers
In the realm of molecular biology and therapeutic development, the precise targeting of DNA sequences by small molecules is a paramount objective. Among the vast arsenal of DNA-binding agents, 9-Aminoacridine-4-carboxamides have emerged as a significant class of compounds, demonstrating potent anticancer and antimicrobial properties.[1][2][3] Their efficacy is intrinsically linked to their ability to intercalate into the DNA double helix and, crucially, to exhibit a preference for specific DNA sequences. This guide provides an in-depth comparative analysis of the sequence specificity of various 9-Aminoacridine-4-carboxamide derivatives, supported by experimental data and detailed methodologies to empower researchers in their pursuit of novel DNA-targeting agents.
The Crucial Role of the 4-Carboxamide Moiety in GC-Rich Sequence Recognition
A seminal finding in the study of 9-Aminoacridine-4-carboxamides is the profound influence of the 4-carboxamide group on their DNA sequence specificity. Extensive research, particularly utilizing DNase I footprinting, has revealed that these compounds preferentially bind to GC-rich regions of DNA.[4][5] This selectivity is a stark contrast to the parent compound, 9-aminoacridine, which shows little sequence preference. The 4-carboxamide moiety is considered the principal determinant of this GC specificity, a feature that remains consistent even with variations in the terminal functionality of the sidechain or the presence of a 9-anilino substituent.[4][5] The molecular basis for this preference is thought to lie in the potential for hydrogen bonding interactions between the 4-carboxamide group and the functional groups of GC base pairs within the minor groove of the DNA.[4]
Comparative Sequence Specificity: Insights from Experimental Data
The sequence preference of 9-Aminoacridine-4-carboxamides is not absolute but rather a spectrum of affinities influenced by the nature of the substituents on the acridine core and the carboxamide side chain. The following table summarizes a comparative analysis of different derivatives, highlighting their preferred binding sites and relative affinities.
| Derivative | Substituents | Preferred Binding Sequence(s) | Key Findings | Reference(s) |
| Parent this compound | Unsubstituted | GC-rich regions, particularly clusters of GC base pairs. | The 4-carboxamide group is the primary driver of GC specificity. Excludes runs of AT pairs from binding. | [4][5] |
| Amsacrine-4-carboxamides | Varied anilino and carboxamide sidechains | Preferentially bind to GC-rich regions. | The presence of the 4-carboxamide group confers GC specificity, which is absent in the parent drug amsacrine. | [4][5] |
| Bis(9-aminoacridine-4-carboxamides) | Linked by flexible alkyl or polyamine chains | Bisintercalation into DNA. | Cytotoxicity varies with the nature of the sidechains and linker. | [6] |
| 9-Aminoacridine-Pt Complexes | Platinum coordination at the acridine nitrogen | Shifts specificity from runs of guanines towards single guanines, especially 5'-GA and 5'-CG dinucleotides. | The acridine moiety alters the DNA binding profile compared to cisplatin alone. | [7] |
Methodologies for Determining Sequence Specificity
A rigorous evaluation of the DNA sequence specificity of 9-Aminoacridine-4-carboxamides relies on a suite of biophysical and biochemical techniques. Understanding the principles and practical application of these methods is crucial for any researcher in this field.
DNase I Footprinting
DNase I footprinting is a powerful technique for identifying the specific DNA sequences to which a small molecule binds. The underlying principle is that a bound ligand protects the DNA from cleavage by the DNase I enzyme.
Experimental Workflow:
Caption: Workflow for DNase I Footprinting.
Detailed Protocol:
-
Probe Preparation: A DNA fragment of interest is labeled at one end, typically with a radioactive isotope like ³²P.[8]
-
Binding Reaction: The end-labeled DNA is incubated with varying concentrations of the this compound derivative to allow for binding equilibrium to be reached.[9]
-
DNase I Digestion: A limited amount of DNase I is added to the reaction mixture. The enzyme will randomly cleave the DNA backbone, except in the regions where the ligand is bound.[10] A control reaction without the ligand is run in parallel.[9]
-
Reaction Termination and Denaturation: The digestion is stopped, and the DNA is denatured to separate the strands.[11]
-
Gel Electrophoresis and Autoradiography: The DNA fragments are separated by size on a high-resolution denaturing polyacrylamide gel. The gel is then exposed to X-ray film. The region where the ligand was bound will appear as a "footprint," a gap in the ladder of DNA fragments, when compared to the control lane.[10][11]
Fluorescent Intercalator Displacement (FID) Assay
The FID assay is a high-throughput method for determining the DNA binding affinity and sequence selectivity of a compound.[12][13][14] It relies on the displacement of a fluorescent intercalator, such as ethidium bromide, from DNA by a competing ligand.
Principle of FID Assay:
Caption: Principle of the Fluorescent Intercalator Displacement Assay.
Detailed Protocol:
-
Prepare DNA Solutions: A library of hairpin oligonucleotides with different sequences is typically used to assess sequence selectivity.[15]
-
Add Fluorescent Intercalator: A fluorescent dye like ethidium bromide is added to the DNA solutions, resulting in a significant increase in fluorescence upon intercalation.[14]
-
Titrate with the Test Compound: The this compound derivative is added in increasing concentrations.
-
Measure Fluorescence: The fluorescence is measured after each addition. The displacement of the fluorescent intercalator by the test compound leads to a decrease in fluorescence.[14][15]
-
Data Analysis: The percentage decrease in fluorescence is plotted against the concentration of the test compound. This data can be used to determine the binding affinity (e.g., IC₅₀ or Kᵢ values) for each DNA sequence, providing a detailed profile of its sequence selectivity.[15]
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction between a small molecule and DNA.[16][17]
Experimental Setup for ITC:
Caption: Schematic of an Isothermal Titration Calorimetry Experiment.
Detailed Protocol:
-
Sample Preparation: Solutions of the this compound derivative and the target DNA sequence are prepared in the same buffer to minimize heats of dilution.[18]
-
Instrument Setup: The DNA solution is placed in the sample cell, and the ligand solution is loaded into the injection syringe.[18] The system is allowed to equilibrate to a constant temperature.
-
Titration: Small aliquots of the ligand are injected into the DNA solution.
-
Heat Measurement: The heat released or absorbed during the binding event is measured by a sensitive thermopile.[19]
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to DNA. The resulting binding isotherm can be fitted to a suitable binding model to determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.[18]
Conclusion: Guiding the Future of DNA-Targeted Therapies
The this compound scaffold represents a versatile platform for the design of sequence-specific DNA binding agents. A thorough understanding of the structure-activity relationships that govern their sequence preference is essential for the development of more effective and less toxic therapeutic agents. The methodologies outlined in this guide provide a robust framework for the comparative analysis of these compounds, enabling researchers to dissect the nuances of their interactions with DNA and to rationally design the next generation of DNA-targeted drugs.
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Tse, W. C., & Boger, D. L. (2004). A fluorescent intercalator displacement assay for establishing DNA binding selectivity and affinity. Accounts of Chemical Research, 37(1), 61–69. [Link]
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Boger, D. L., & Tse, W. C. (2001). A Simple, High-Resolution Method for Establishing DNA Binding Affinity and Sequence Selectivity. Journal of the American Chemical Society, 123(25), 5871-5876. [Link]
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Tse, W. C., & Boger, D. L. (2004). A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity. Accounts of Chemical Research, 37(1), 61-69. [Link]
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Kelly, J. M., Tossi, A. B., McConnell, D. J., & OhUigin, C. (2008). DNA threading bis(9-aminoacridine-4-carboxamides): effects of piperidine sidechains on DNA binding, cytotoxicity and cell cycle arrest. Bioorganic & Medicinal Chemistry, 16(8), 4390–4400. [Link]
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Privalov, P. L., & Crane-Robinson, C. (2017). Analysis of Protein–DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures. In Methods in Molecular Biology (Vol. 1654, pp. 1-21). Springer. [Link]
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Ferguson, L. R., & Denny, W. A. (1990). Sequence specificity of the binding of 9-aminoacridine- and amsacrine-4-carboxamides to DNA studied by DNase I footprinting. Biochemistry, 29(17), 4237–4242. [Link]
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Semantic Scholar. (n.d.). Sequence specificity of the binding of 9-aminoacridine- and amsacrine-4-carboxamides to DNA studied by DNase I footprinting. Retrieved from [Link]
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TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. Retrieved from [Link]
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Lohman, T. M., & Bujalowski, W. (2012). SSB Binding to ssDNA Using Isothermal Titration Calorimetry. Methods in Molecular Biology, 922, 69–92. [Link]
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Johnson, P. E. (2023). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. In Methods in Molecular Biology (Vol. 2695, pp. 101-112). Springer. [Link]
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Ferguson, L. R., & Denny, W. A. (1990). Sequence specificity of the binding of 9-aminoacridine- and amsacrine-4-carboxamides to DNA studied by DNase I footprinting. Biochemistry, 29(17), 4237-4242. [Link]
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Pinter, G., & Köberlin, F. (2016). The sequence selectivity of DNA-targeted 9-aminoacridine cisplatin analogues in a telomere-containing DNA sequence. Journal of Inorganic Biochemistry, 160, 138–146. [Link]
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NIH National Center for Biotechnology Information. (2014). Labeling DNA for Single-Molecule Experiments: Methods of Labeling Internal Specific Sequences on Double-Stranded DNA. Retrieved from [Link]
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Kumar, A., et al. (2013). Synthesis and anticancer study of 9-aminoacridine derivatives. Bioorganic & Medicinal Chemistry Letters, 23(15), 4439-4442. [Link]
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Al-Harthi, S., & El-Azhary, A. I. (2012). The Binding of Acridine-4- Carboxamides within DNA Sequences: An Ab-initio and Force Field Studies. International Journal of Molecular Sciences, 13(12), 16368-16382. [Link]
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E. P. (2022). Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives. Nucleic Acids Research, 50(17), 9673–9685. [Link]
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Nickols, N. G., & Dervan, P. B. (2014). Design of Sequence-Specific DNA Binding Molecules for DNA Methyltransferase Inhibition. Journal of the American Chemical Society, 136(6), 2482–2489. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 9-Aminoacridine-4-carboxamide
As researchers and drug development professionals, our work with potent chemical agents like 9-Aminoacridine-4-carboxamide is foundational to innovation. This compound and its derivatives are of significant interest as DNA intercalating agents in cancer chemotherapy research.[1][2] However, their inherent biological activity necessitates a rigorous and informed approach to handling and disposal to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory compliance.
Core Hazard Profile: Understanding the "Why"
This compound belongs to the acridine family of compounds, known for their potent biological effects. Proper handling is critical due to its classification as a hazardous substance.[3] The primary risks are associated with its chemical properties and toxicological profile.
-
Health Hazards: The compound is harmful if swallowed[4][5][6], causes significant skin and serious eye irritation[4][5][6][7], and may lead to respiratory irritation if inhaled as a dust.[4][7] Of paramount concern is its mechanism of action as a DNA intercalating agent, which is the basis for its potential mutagenicity. There is ample evidence to presume that exposure can cause heritable genetic defects.[3][8] Chronic or repeated exposure may lead to cumulative health effects.[3]
-
Environmental Hazards: This class of compounds is classified as very toxic to aquatic life with long-lasting effects.[4] Therefore, it is imperative that the compound and its waste streams are prevented from entering drains or the wider environment.[4][8][9][10]
-
Chemical Hazards: While stable under normal conditions, it can emit toxic nitrogen oxides (NOx) and other hazardous fumes upon thermal decomposition.[3][11] It is a moderately strong base and may react exothermically with acids.[7][11]
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Before handling the pure compound or any waste materials, the following minimum PPE is mandatory. The goal is to create a complete barrier to prevent any personal contact.[3]
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards to protect against splashes or airborne dust.[7]
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile gloves) inspected for integrity before use. Dispose of contaminated gloves immediately after use in accordance with applicable laws.[12]
-
Body Protection: A lab coat is standard. For tasks with a higher risk of exposure, such as cleaning up large spills, wear impervious clothing to prevent skin contact.[7]
-
Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a well-ventilated area, preferably a certified chemical fume hood.[4][6] If dusts are generated and exposure limits may be exceeded, a NIOSH- or CEN-approved particulate respirator is required.[4][9]
Step-by-Step Disposal Protocols
The guiding principle is that all waste contaminated with this compound must be treated as hazardous waste. Do not mix this waste with other chemical streams unless directed by your institution's Environmental Health & Safety (EHS) department.[4]
Protocol 3.1: Disposal of Unused or Expired Solid Compound
-
Do Not Attempt Chemical Neutralization: In a laboratory setting, do not try to neutralize or inactivate the compound. Inactivation procedures require rigorous validation to ensure completeness.[13][14]
-
Containerize: Keep the compound in its original, clearly labeled container.[4] If the original container is compromised, transfer it to a new, compatible, and sealable container.
-
Label as Hazardous Waste: Affix a hazardous waste tag to the container as required by local and national regulations (e.g., EPA, RCRA in the United States). The label must clearly state "Hazardous Waste," the full chemical name "this compound," and list the associated hazards (Toxic, Environmental Hazard).
-
Segregate and Store: Store the sealed container in a designated, secure hazardous waste accumulation area away from incompatible materials like strong acids and oxidizing agents.[15]
-
Arrange for Professional Disposal: The only acceptable method of disposal is through a licensed professional waste disposal company.[9][15] These services will typically use high-temperature incineration with appropriate scrubbers to destroy the compound safely.[8][9]
Protocol 3.2: Disposal of Contaminated Materials
-
Collect at Point of Use: Place all contaminated disposable items (e.g., gloves, pipette tips, weigh boats, absorbent paper) into a designated, sealable, and clearly labeled hazardous waste container (e.g., a sturdy plastic bag or a labeled bin).
-
Avoid Compaction: Do not compact waste, as this can generate dust or aerosols.
-
Seal and Label: Once the container is full, seal it securely. Label it clearly as "Hazardous Waste: this compound Contaminated Debris."
-
Dispose Professionally: This waste stream must also be collected by a licensed hazardous waste contractor for incineration.[9]
Emergency Procedures: Spill Management
Accidents can happen. A prepared and rapid response is key to mitigating exposure and contamination.
Protocol 4.1: Small Solid Spill (e.g., <1 gram)
-
Alert Personnel: Immediately alert others in the vicinity and restrict access to the area.
-
Remove Ignition Sources: Although not highly flammable, it is good practice to remove any nearby ignition sources.[11][16]
-
Dampen the Material: Carefully dampen the spilled solid with 60-70% ethanol to prevent it from becoming airborne.[11]
-
Collect the Material: Using absorbent paper dampened with 60-70% ethanol, gently wipe up the material.[11] Alternatively, carefully scoop the dampened mass into a suitable container for hazardous waste.
-
Decontaminate the Area: Wipe the spill area with 60-70% ethanol, followed by a thorough wash with soap and water.[11]
-
Dispose of Cleanup Materials: All materials used for cleanup (gloves, paper towels, etc.) are hazardous waste and must be disposed of according to Protocol 3.2.[10]
Protocol 4.2: Large Spill
-
Evacuate Immediately: Evacuate all personnel from the affected area.[9]
-
Isolate and Ventilate: If safe to do so, close the doors to the area and increase ventilation (e.g., ensure the chemical fume hood is running).
-
Contact EHS: Alert your institution's Environmental Health & Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill yourself.[10][16]
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing this compound waste.
Caption: Decision workflow for handling this compound waste.
Summary of Key Disposal and Safety Information
| Parameter | Guideline | Source(s) |
| Primary Hazards | Harmful if swallowed, Skin/Eye Irritant, Respiratory Irritant, Suspected Mutagen, Toxic to Aquatic Life. | [3][4][5][6][7] |
| PPE Requirements | Safety Goggles, Nitrile Gloves, Lab Coat, Use in Fume Hood. | [3][4][7] |
| Waste Classification | Hazardous Waste. Environmentally Hazardous Substance, Solid, N.O.S. (9-aminoacridine), UN 3077, Class 9. | [4][17] |
| Disposal Method | Licensed Professional Disposal Service (High-Temperature Incineration). | [8][9][15] |
| Spill Procedure | Small: Dampen with ethanol, collect, decontaminate. Large: Evacuate and call EHS. | [10][11][16] |
| Prohibited Actions | DO NOT dispose down the drain. DO NOT dispose in regular trash. DO NOT mix with other waste streams. | [4][9][10] |
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Acridine - Safety Data Sheet. Santa Cruz Biotechnology. Link
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Acridine Orange - Standard Operating Procedure. Washington State University, Environmental Health & Safety. Link
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Safety Data Sheet: DeNovix Acridine Orange Dye. DeNovix Inc. Link
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SAFETY DATA SHEET: 9-Aminoacridine hydrochloride monohydrate. Fisher Scientific. (2025-12-22). Link
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SAFETY DATA SHEET: 9-Aminoacridine Hydrochloride Monohydrate. TCI Chemicals. (2024-11-22). Link
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El-Sayed, M. A., & Sipes, I. G. (1985). Disposition of 9-aminoacridine in rats dosed orally or intravenously and in monkeys dosed topically. Journal of toxicology and environmental health, 15(6), 789–799. Link
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Loechler, E. L., & King, J. (1986). Identification of the 9-aminoacridine/DNA complex responsible for photodynamic inactivation of P22. Biochemistry, 25(20), 5858–5864. Link
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 9-Aminoacridine-4-carboxamide
This guide provides an in-depth, procedural framework for the safe handling of 9-Aminoacridine-4-carboxamide. As a compound with significant biological activity and potential hazards, adherence to rigorous safety protocols is not merely a recommendation but a prerequisite for responsible research. This document moves beyond a simple checklist, delving into the causality behind each safety measure to empower researchers with the knowledge to work confidently and securely.
Hazard Assessment: Understanding the 'Why'
This compound and its parent compound, 9-aminoacridine, are potent molecules. Their utility in research, particularly as DNA intercalating agents and potential anticancer agents, is matched by their hazardous properties.[1][2] A thorough understanding of these risks is the foundation of a robust safety plan.
Primary Hazards:
-
Acute Toxicity (Oral): The compound is classified as harmful if swallowed, which can lead to gastrointestinal irritation, nausea, and vomiting.[3][4]
-
Skin Irritation: Direct contact with the skin is likely to cause irritation.[4][5][6] Prolonged or repeated exposure should be avoided.
-
Serious Eye Irritation: The compound is a serious eye irritant.[4][5] Accidental contact can cause significant damage.
-
Respiratory Irritation: Inhalation of the powdered form may cause respiratory irritation.[5][7] As a fine powder, it can be easily aerosolized during handling.
-
Aquatic Toxicity: This chemical is very toxic to aquatic life with long-lasting effects, necessitating stringent disposal protocols to prevent environmental release.
-
Thermal Decomposition: When heated to decomposition, it can emit toxic fumes of nitrogen oxides (NOx).[3]
These hazards mandate the use of a multi-layered safety approach, starting with engineering controls and culminating in the correct use of Personal Protective Equipment (PPE).
The First Line of Defense: Engineering and Administrative Controls
Before any PPE is donned, the work environment must be engineered for safety. PPE is the last line of defense, not the first.
-
Chemical Fume Hood: All work involving the handling of solid this compound or the preparation of its solutions must be conducted in a certified chemical fume hood.[8][9] This is the most critical step to prevent the inhalation of aerosolized powder and vapors.[7][10]
-
Designated Work Area: Designate a specific area for handling this compound. Protect work surfaces with disposable, plastic-backed absorbent paper to contain any potential spills and simplify decontamination.[11]
-
Administrative Protocols:
Personal Protective Equipment (PPE): A Detailed Protocol
Strict adherence to the following PPE requirements is mandatory. The rationale is to create a complete barrier between the researcher and the chemical, preventing dermal, ocular, and respiratory exposure.
Required PPE Ensemble
-
Eye and Face Protection:
-
Minimum Requirement: Chemical splash goggles are required at all times.[10] Standard safety glasses with side shields do not provide an adequate seal against splashes or fine powders.[13][14]
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during bulk solution preparation or spill cleanup), a full-face shield must be worn in addition to chemical splash goggles.[14]
-
-
Hand Protection:
-
Glove Type: Chemical-resistant, powder-free nitrile gloves are the standard recommendation.[10] Avoid latex gloves due to potential allergenicity and check for compatibility with any solvents being used.
-
Double Gloving: It is best practice to wear two pairs of nitrile gloves.[13] This provides an extra layer of protection and allows for the safe removal of the outer, contaminated glove without exposing the skin. The outer glove should be removed and disposed of immediately after handling the primary container or if contamination is suspected.
-
Glove Integrity: Always inspect gloves for tears or punctures before use. Change gloves immediately if they are compromised or after a maximum of 60 minutes of use, as their protective properties can degrade over time.[13][14]
-
-
Body Protection:
-
Laboratory Coat: A clean, long-sleeved laboratory coat is mandatory. It should have a closed front and knit cuffs to protect the wrists.[9][15]
-
Personal Clothing: Long pants and closed-toe shoes are required for all laboratory work and provide a final barrier against exposure.[8][11] Shorts, skirts, and perforated shoes are not permitted.[9][12]
-
-
Respiratory Protection:
-
Standard Operations: When working within a certified chemical fume hood, additional respiratory protection is typically not required.
-
High-Risk Scenarios: In situations where a fume hood is not available or during a large spill cleanup where dust generation is unavoidable, a NIOSH-approved respirator with P95 or P100 particulate filters is necessary.[7] A full respiratory protection program, including fit testing, is required for respirator use.
-
Step-by-Step PPE Protocol
Donning (Putting On) Sequence:
-
Wash Hands: Begin with clean, dry hands.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat: Put on the lab coat, ensuring it is fully buttoned.
-
Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of the lab coat.
-
Eye Protection: Put on chemical splash goggles.
-
Face Shield: If required, add the face shield over the goggles.
Doffing (Taking Off) Sequence (to prevent cross-contamination):
-
Outer Gloves: Remove the outer, most contaminated gloves. Peel them off by turning them inside out, without touching the outer surface with your bare hand. Dispose of them immediately in the designated chemical waste container.
-
Face Shield & Goggles: Remove the face shield (if used) and goggles from the back to the front. Place them in a designated area for decontamination.
-
Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface turned inward. Hang it in its designated storage place or place it in a laundry bag if contaminated.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique. Dispose of them in the chemical waste.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[11]
PPE Selection Matrix
The level of PPE required is dictated by the specific task and the potential for exposure.
| Task | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Powder | Chemical Fume Hood | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not required in hood |
| Preparing Stock Solution | Chemical Fume Hood | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Not required in hood |
| Diluting Solutions | Chemical Fume Hood or BSC | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not required in hood/BSC |
| Small Spill Cleanup (<1g) | Ventilated Area | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Recommended (N95) |
| Large Spill Cleanup (>1g) | Evacuate & Ventilate | Goggles & Face Shield | Heavy-duty Nitrile Gloves | Lab Coat/Coveralls | Required (P100 Respirator) |
Operational and Disposal Plans
Spill Management Protocol
Accidents happen. A clear, rehearsed plan is essential.
For a small spill of solid this compound (<1 gram):
-
Alert Colleagues: Inform others in the immediate area.
-
Ensure PPE: Don the appropriate PPE as outlined in the table above, including a face shield.
-
Dampen: Gently dampen the solid spill material with 60-70% ethanol to prevent dust from becoming airborne.[3] Do not pour solvent directly, as this can cause splashing.
-
Collect: Carefully wipe up the dampened material using absorbent paper.[3]
-
Decontaminate: Wipe the spill area again with absorbent paper dampened with 60-70% ethanol, followed by a thorough wash with soap and water.[3]
-
Dispose: Place all contaminated materials (absorbent paper, gloves) into a sealed, labeled plastic bag and dispose of it as hazardous chemical waste.[3]
For a large spill, immediately evacuate the area, alert your facility's safety officer, and restrict access.
Waste Disposal Plan
Proper disposal is crucial to protect the environment and waste handlers.
-
Solid Waste: Collect all dry waste contaminated with the compound (e.g., weigh boats, contaminated paper towels, gloves, pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container.[9]
-
Liquid Waste: Collect all solutions containing this compound in a compatible, sealed, and labeled hazardous waste container. Do not pour this chemical down the drain.[8][16]
-
Container Management: Do not mix different types of chemical waste. Handle uncleaned empty containers as you would the product itself. All waste must be disposed of in accordance with local, state, and federal regulations.[17]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for this compound.
References
-
This compound | C14H11N3O | CID 129485 - PubChem . Provides chemical properties and identifiers. [Link]
-
MSDS of 9-Aminoacridine - Capot Chemical . Describes first-aid and handling procedures. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs - CDC . General guidance on PPE for hazardous drugs. [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY - Utah State University . General laboratory safety rules. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista . Overview of PPE for hazardous drug compounding. [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety - Ali Safa . General overview of chemical PPE types. [Link]
-
Laboratory Safety - Kansas State University . General laboratory safety and waste disposal guidelines. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs - UNODC . Provides general principles for chemical waste disposal. [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf . Best practices for handling laboratory chemicals. [Link]
-
Personal Protective Equipment for Handling Pesticides - University of Florida . Detailed guide on various types of PPE. [Link]
-
School Chemistry Laboratory Safety Guide - U.S. Consumer Product Safety Commission . Basic laboratory safety rules. [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies . Detailed procedures for safe chemical handling. [Link]
-
DNA threading bis(9-aminoacridine-4-carboxamides): effects of piperidine sidechains on DNA binding, cytotoxicity and cell cycle arrest - PubMed . Research article on the biological activity of related compounds. [Link]
-
Disposition of 9-aminoacridine in rats dosed orally or intravenously and in monkeys dosed topically - PubMed . Study on the absorption and metabolism of 9-aminoacridine. [Link]
-
Synthesis and biological evaluation of new this compound derivatives as anticancer agents - Arabian Journal of Chemistry . Research on the synthesis and application of these compounds. [Link]
Sources
- 1. DNA threading bis(9-aminoacridine-4-carboxamides): effects of piperidine sidechains on DNA binding, cytotoxicity and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of new this compound derivatives as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. 9-AMINOACRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.cn [capotchem.cn]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Laboratory Safety [plantpath.k-state.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. pppmag.com [pppmag.com]
- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
